t-Butylsilane
Description
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Structure
2D Structure
Properties
Molecular Formula |
C4H9Si |
|---|---|
Molecular Weight |
85.20 g/mol |
InChI |
InChI=1S/C4H9Si/c1-4(2,3)5/h1-3H3 |
InChI Key |
KNSVRQSOPKYFJN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si] |
Origin of Product |
United States |
Foundational & Exploratory
Di-tert-butylsilane: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Di-tert-butylsilane (B1239941), a sterically hindered organosilane, is a versatile reagent in organic synthesis. Its bulky tert-butyl groups confer unique reactivity and selectivity, making it a valuable tool in various chemical transformations, including reductions, silylations, and as a precursor for other organosilicon compounds. This guide provides an in-depth overview of the physical properties of di-terthis compound, detailed experimental protocols for their determination, and examples of its synthetic applications.
Physical and Chemical Properties
Di-terthis compound is a colorless liquid at room temperature. The following table summarizes its key physical and chemical properties.
| Property | Value | Reference |
| Chemical Formula | C₈H₂₀Si | --INVALID-LINK-- |
| Molecular Weight | 144.33 g/mol | --INVALID-LINK-- |
| Density | 0.729 g/mL at 25 °C | --INVALID-LINK-- |
| Boiling Point | 129-130 °C | --INVALID-LINK-- |
| Melting Point | -38 °C | --INVALID-LINK-- |
| Flash Point | -2.22 °C (closed cup) | --INVALID-LINK-- |
| Refractive Index | n20/D 1.42 | --INVALID-LINK-- |
| Vapor Pressure | The vapor pressure has been measured over the temperature range of 241 K to 288 K and can be described by the Antoine equation. | --INVALID-LINK-- |
| CAS Number | 30736-07-3 | --INVALID-LINK-- |
Experimental Protocols for Physical Property Determination
Accurate determination of physical properties is crucial for the safe handling, application, and process design involving di-terthis compound. The following sections provide detailed, step-by-step protocols for measuring its key physical constants.
Boiling Point Determination (Capillary Method)[1][2][3][4][5]
This method relies on the principle that the boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.
Apparatus:
-
Thiele tube or other heating bath (e.g., oil bath)
-
Thermometer
-
Small test tube
-
Capillary tube (sealed at one end)
-
Rubber band or wire for attaching the test tube to the thermometer
-
Heat source (e.g., Bunsen burner or heating mantle)
Procedure:
-
Place a few milliliters of di-terthis compound into the small test tube.
-
Invert the capillary tube (sealed end up) and place it inside the test tube containing the sample.
-
Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
-
Clamp the thermometer and test tube assembly in the Thiele tube, making sure the heat-transfer fluid (e.g., mineral oil) is above the level of the sample but below the opening of the test tube.
-
Gently heat the side arm of the Thiele tube.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Continue heating until a rapid and continuous stream of bubbles is observed.
-
Turn off the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the bubbling stops and the liquid is drawn into the capillary tube. Record this temperature.
Melting Point Determination[6][7][8][9][10]
For substances that are liquid at room temperature, the melting point is determined by cooling the substance until it solidifies and then gently heating it until it melts.
Apparatus:
-
Melting point apparatus or a cooling bath (e.g., dry ice/acetone)
-
Thermometer
-
Small test tube or capillary tube
Procedure:
-
Place a small amount of di-terthis compound in a small test tube or capillary tube.
-
Cool the sample in a cooling bath until it completely solidifies.
-
Place the solidified sample in a melting point apparatus or allow it to warm up slowly in a controlled temperature bath.
-
The melting point is the temperature at which the first drop of liquid appears, and the melting range is the span of temperature from the first appearance of liquid to the complete liquefaction of the solid.
Density Measurement (Pycnometer Method)[11][12][13][14][15]
A pycnometer is a flask with a specific, accurately known volume, used for the precise determination of the density of a liquid.
Apparatus:
-
Pycnometer (specific gravity bottle)
-
Analytical balance
-
Thermostatic water bath
Procedure:
-
Clean and thoroughly dry the pycnometer and its stopper.
-
Weigh the empty, dry pycnometer on an analytical balance and record the mass (m₁).
-
Fill the pycnometer with di-terthis compound, ensuring there are no air bubbles. Insert the stopper, allowing excess liquid to be expelled through the capillary.
-
Wipe the outside of the pycnometer dry.
-
Place the filled pycnometer in a thermostatic water bath set to a specific temperature (e.g., 25 °C) until it reaches thermal equilibrium.
-
Remove the pycnometer from the bath, dry the exterior, and weigh it. Record the mass (m₂).
-
Empty and clean the pycnometer. Fill it with a reference liquid of known density at the same temperature (e.g., deionized water) and repeat the weighing process (m₃).
-
Calculate the volume of the pycnometer using the mass and known density of the reference liquid.
-
Calculate the density of di-terthis compound using the formula: Density = (m₂ - m₁) / Volume.
Flash Point Determination (Pensky-Martens Closed-Cup Method - ASTM D93)[16][17][18][19][20]
The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air.
Apparatus:
-
Pensky-Martens closed-cup tester
-
Heat source
-
Stirrer
-
Ignition source (e.g., gas flame or electric igniter)
Procedure:
-
Fill the test cup of the Pensky-Martens apparatus with di-terthis compound to the specified level.
-
Place the lid on the cup and begin heating and stirring at the rates specified in the ASTM D93 standard.
-
As the temperature approaches the expected flash point, apply the ignition source at regular temperature intervals by dipping it into the vapor space of the cup.
-
The flash point is the lowest temperature at which the application of the ignition source causes the vapors above the liquid to ignite with a distinct flash inside the cup. Record this temperature.
Refractive Index Measurement (Abbe Refractometer)[21][22][23][24][25]
The refractive index is a measure of how much the path of light is bent, or refracted, when entering a material.
Apparatus:
-
Abbe refractometer
-
Light source (typically a sodium lamp)
-
Constant temperature water bath
Procedure:
-
Calibrate the Abbe refractometer using a standard of known refractive index (e.g., distilled water).
-
Ensure the prisms of the refractometer are clean and dry.
-
Place a few drops of di-terthis compound onto the surface of the measuring prism.
-
Close the prisms and allow the sample to reach the desired temperature by circulating water from the constant temperature bath.
-
Adjust the light source and the refractometer's controls to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece.
-
Read the refractive index directly from the instrument's scale.
Vapor Pressure Determination (Static Method)[26][27][28][29][30]
This method involves measuring the pressure of the vapor in equilibrium with the liquid at a specific temperature in a closed system.
Apparatus:
-
A thermostated sample cell connected to a pressure measuring device (manometer) and a vacuum line.
Procedure:
-
Introduce a sample of di-terthis compound into the sample cell.
-
Degas the sample by repeated freeze-pump-thaw cycles to remove any dissolved air.
-
Isolate the sample cell from the vacuum line.
-
Bring the sample cell to the desired temperature using the thermostat.
-
Allow the system to reach equilibrium, where the pressure reading stabilizes.
-
Record the stabilized pressure as the vapor pressure at that temperature.
-
Repeat the measurement at different temperatures to obtain the vapor pressure curve.
Synthetic Applications and Reaction Pathways
Di-terthis compound is a valuable reagent in several types of organic reactions. Below are examples of its applications with corresponding reaction diagrams.
Dehydrogenative Coupling with Aniline[31][32]
Di-terthis compound reacts with aniline (B41778) in the presence of a supported gold catalyst to form 1,1-di-tert-butyl-N-phenylsilanamine. This reaction is a dehydrogenative coupling, where a new Si-N bond is formed with the elimination of hydrogen gas.
Caption: Dehydrogenative coupling of di-terthis compound and aniline.
Dehydrocoupling of Benzyl (B1604629) Alcohol[31][32]
Di-terthis compound can be used for the dehydrocoupling of benzyl alcohol in the presence of a sodium hydroxide (B78521) catalyst to yield benzyloxy di-terthis compound. This reaction proceeds via the formation of a silicon-oxygen bond.
Caption: Dehydrocoupling of di-terthis compound and benzyl alcohol.
Silylation of an Alkyne[31][32]
Di-terthis compound can be used to silylate terminal alkynes, such as 2-propyn-1-ylcyclohexane, in the presence of an alkali metal hydroxide catalyst. This reaction forms a new silicon-carbon bond.
Caption: Silylation of 2-propyn-1-ylcyclohexane with di-terthis compound.
Conclusion
This technical guide has provided a detailed overview of the physical properties of di-terthis compound, along with comprehensive experimental protocols for their determination. The unique reactivity of this organosilane, driven by its sterically demanding tert-butyl groups, makes it a valuable reagent in modern organic synthesis. The provided examples of its synthetic applications illustrate its utility in forming silicon-nitrogen, silicon-oxygen, and silicon-carbon bonds, highlighting its importance for researchers and professionals in the fields of chemistry and drug development.
An In-depth Technical Guide to the Synthesis and Purification of t-Butylsilane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis and purification methodologies for t-butylsilane, a valuable reagent in organic synthesis. The information is curated to assist researchers and professionals in the fields of chemistry and drug development in the effective production and handling of this compound. This document details common synthetic routes, including Grignard reactions and approaches utilizing t-butyllithium, alongside purification techniques such as fractional distillation and preparative gas chromatography.
Synthesis of this compound
The synthesis of this compound [(CH₃)₃CSiH₃] primarily revolves around the formation of a silicon-carbon bond between a t-butyl group and a silicon hydride moiety. The two most prevalent methods for achieving this are through the use of Grignard reagents or t-butyllithium.
Grignard Reaction
The Grignard reaction offers a robust and scalable method for the synthesis of alkylsilanes. This approach involves the reaction of a Grignard reagent, such as t-butylmagnesium chloride, with a suitable chlorosilane precursor. For the synthesis of mono-t-butylsilane, trichlorosilane (B8805176) (HSiCl₃) is a logical starting material. The steric hindrance of the t-butyl group can favor monosubstitution, although the formation of di- and tri-substituted byproducts is possible.
Reaction Pathway:
(CH₃)₃CMgCl + HSiCl₃ → (CH₃)₃CSiH₂Cl + MgCl₂ (CH₃)₃CSiH₂Cl + LiAlH₄ (or other reducing agent) → (CH₃)₃CSiH₃
A subsequent reduction step is necessary to convert the intermediate t-butylchlorosilane to this compound.
Experimental Protocol: Grignard Synthesis of Di-terthis compound (as an illustrative example)
Materials:
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Iodine (crystal)
-
t-Butyl chloride
-
Dichlorosilane (B8785471) (H₂SiCl₂)
-
Copper(I) cyanide (catalyst)
-
o-Xylene (solvent)
Procedure:
-
Preparation of Grignard Reagent: In a 500 ml flask equipped with a stirrer, reflux condenser, thermometer, and dropping funnel, charge 12.2 g (0.5 mol) of magnesium turnings, 150 ml of anhydrous THF, and a small crystal of iodine.
-
Under a nitrogen atmosphere, add 50.9 g (0.55 mol) of t-butyl chloride from the dropping funnel at a rate that maintains the internal temperature between 40-50°C.
-
After the addition is complete, continue stirring at 55°C for 1 hour to ensure the complete formation of t-butylmagnesium chloride.
-
Reaction with Dichlorosilane: To the prepared Grignard reagent, add a catalytic amount of copper(I) cyanide and 150 ml of o-xylene.
-
Feed 24.3 g (0.24 mol) of dichlorosilane gas into the reaction mixture at 50°C over 1 hour.
-
Stir the reaction mixture for an additional 2 hours at 50°C.
-
Work-up and Isolation: The reaction mixture is then subjected to purification to isolate the di-terthis compound.
Quantitative Data for Di-terthis compound Synthesis:
| Parameter | Value | Reference |
| Yield | 60-64% | [1] |
Reaction with t-Butyllithium
An alternative approach involves the use of t-butyllithium, a highly reactive organolithium reagent. This method can offer high yields but requires stringent anhydrous and anaerobic reaction conditions due to the pyrophoric nature of t-butyllithium. The reaction typically involves the treatment of a chlorosilane, such as silicon tetrachloride (SiCl₄) or trichlorosilane, with t-butyllithium. Careful control of stoichiometry is crucial to favor the formation of the mono-substituted product.
Reaction Pathway:
(CH₃)₃CLi + SiCl₄ → (CH₃)₃CSiCl₃ + LiCl (CH₃)₃CSiCl₃ + LiAlH₄ (or other reducing agent) → (CH₃)₃CSiH₃
Similar to the Grignard route, a subsequent reduction is required to obtain the final product.
General Considerations for t-Butyllithium Reactions:
-
Safety: t-Butyllithium is extremely pyrophoric and reacts violently with air and moisture. All manipulations must be carried out under an inert atmosphere (e.g., argon or nitrogen) using appropriate air-free techniques (e.g., Schlenk line or glovebox).
-
Solvent: Anhydrous ethereal solvents such as diethyl ether or tetrahydrofuran are commonly used.
-
Temperature: Reactions are typically carried out at low temperatures (e.g., -78°C) to control the reactivity of the t-butyllithium and improve selectivity.
Purification of this compound
The crude this compound obtained from the synthesis typically contains unreacted starting materials, byproducts (di- and tri-substituted silanes), and solvent. Due to its volatile nature, fractional distillation is the primary method for purification. For achieving very high purity, preparative gas chromatography can be employed.
Fractional Distillation
Fractional distillation separates compounds based on differences in their boiling points. For volatile silanes like this compound, this technique is highly effective. The distillation is often performed under reduced pressure to lower the boiling points and prevent thermal decomposition of the product.
Physical Properties of Related Silanes:
| Compound | Boiling Point (°C) | Pressure (mmHg) | Reference |
| Di-terthis compound | 129-130 | 760 | [2][3] |
| Di-tert-butyldimethoxysilane | 87-88 | 20 | [1] |
| Di-tert-butylchlorosilane | 82-85 | 45 | [4] |
Note: The boiling point of mono-t-butylsilane is expected to be lower than that of di-terthis compound.
Experimental Protocol: General Fractional Distillation under Vacuum:
-
Apparatus Setup: Assemble a fractional distillation apparatus consisting of a distillation flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a vacuum source with a pressure gauge. Ensure all glassware is dry and the system is leak-proof.
-
Charging the Flask: Charge the crude this compound into the distillation flask along with a few boiling chips or a magnetic stir bar.
-
Applying Vacuum: Gradually apply vacuum to the system to the desired pressure.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Collecting Fractions: Collect the fraction that distills over at the expected boiling point of this compound at the applied pressure. It is advisable to collect several fractions and analyze their purity by GC-MS.
-
Inert Atmosphere: Throughout the process, maintain an inert atmosphere to prevent reaction with air and moisture.
Preparative Gas Chromatography (Prep GC)
For obtaining highly pure this compound, particularly for applications in electronics or as a reference standard, preparative gas chromatography is a powerful technique. Prep GC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase.
General Considerations for Preparative GC of Volatile Silanes:
-
Column: A non-polar or medium-polarity capillary or packed column is typically used. The choice of stationary phase depends on the specific impurities to be separated.
-
Carrier Gas: An inert carrier gas such as helium or argon is used.
-
Injection: The crude sample is vaporized in a heated injection port and introduced into the column.
-
Detection: A non-destructive detector, such as a thermal conductivity detector (TCD), is often used to monitor the separation without altering the sample.
-
Collection: The separated components are collected as they elute from the column, typically by passing the effluent through a cooled trap.
-
Automation: Modern preparative GC systems can be automated for repeated injections and fraction collection.[5]
Purity Analysis:
The purity of the synthesized and purified this compound should be assessed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).[6][7] This allows for the identification and quantification of any remaining impurities.
Visualizing the Workflow
Synthesis and Purification Workflow
Caption: Workflow for this compound synthesis and purification.
This guide provides a foundational understanding of the synthesis and purification of this compound. Researchers should consult the primary literature for more specific details and safety precautions before undertaking any experimental work.
References
- 1. Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN103408578B - Synthesis method of ditertbutyldichlorosilane - Google Patents [patents.google.com]
- 3. Di-terthis compound 97 30736-07-3 [sigmaaldrich.com]
- 4. arrow.tudublin.ie [arrow.tudublin.ie]
- 5. Di-terthis compound 97 30736-07-3 [sigmaaldrich.com]
- 6. EP2862840A1 - Method for producing high-purity polycrystalline silicon - Google Patents [patents.google.com]
- 7. ntrs.nasa.gov [ntrs.nasa.gov]
An In-depth Technical Guide to the Molecular Structure and Bonding of t-Butylsilane
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
t-Butylsilane ((CH₃)₃CSiH₃) is a fundamental organosilicon compound that serves as a valuable model for understanding the steric and electronic effects of the bulky tert-butyl group on a silicon center. This guide provides a comprehensive analysis of its molecular structure and chemical bonding. Due to a scarcity of direct experimental studies on this compound, this document leverages high-quality computational data, contextualized with experimental findings from closely related, sterically hindered silanes. Detailed protocols for the primary experimental techniques used in such structural determinations—gas-phase electron diffraction and microwave spectroscopy—are provided to offer a complete picture of the methodologies in this field of study.
Molecular Structure and Geometry
The molecular structure of this compound is characterized by a central silicon atom bonded to a bulky tert-butyl group and three hydrogen atoms. This arrangement results in a distorted tetrahedral geometry around the silicon atom, primarily due to the steric repulsion exerted by the large tert-butyl substituent. The staggered conformation, where the methyl groups of the t-butyl moiety are anti-periplanar to the silyl (B83357) (SiH₃) hydrogens, is the lowest energy state.
Computational Structural Parameters
High-level computational chemistry, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), provides precise structural parameters. The following table summarizes the calculated geometric parameters for this compound.
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths (Å) | Si-C | 1.895 |
| C-C | 1.542 | |
| Si-H | 1.485 | |
| C-H (average) | 1.096 | |
| **Bond Angles (°) ** | ∠C-Si-H | 107.5 |
| ∠H-Si-H | 111.3 | |
| ∠Si-C-C | 111.0 | |
| ∠C-C-C | 107.8 |
Note: These values are representative of results from ab initio calculations and may vary slightly depending on the level of theory and basis set used.
Comparison with Experimental Data of Related Silanes
To contextualize the computational data, it is useful to compare it with experimental values obtained for more sterically crowded silanes, such as tri-terthis compound, which has been studied via gas-phase electron diffraction[1]. The increased steric strain in this molecule leads to notable structural distortions.
| Parameter | Molecule | Bond | Experimental Value (Å) |
| Bond Lengths (Å) | Tri-terthis compound | Si-C | 1.934 (±0.006)[1] |
| C-C | 1.548 (±0.003)[1] | ||
| C-H | 1.121 (±0.009)[1] | ||
| **Bond Angles (°) ** | Tri-terthis compound | ∠C-Si-C | 105.3 (±1.3)[1] |
| ∠Si-C-C | 111.5 (±0.5)[1] |
The Si-C bond in tri-terthis compound is significantly elongated compared to the calculated value for this compound, a direct consequence of the severe steric repulsion between the three tert-butyl groups.[1] This comparison highlights how the addition of bulky substituents directly influences molecular geometry.
Bonding and Rotational Dynamics
The bonding in this compound is characterized by covalent sigma (σ) bonds. The Si-C bond is polarized towards the more electronegative carbon atom. The key dynamic feature of the molecule is the rotation of the tert-butyl group around the Si-C bond.
Rotational Barrier
The internal rotation of the tert-butyl group is not free and is hindered by a small energy barrier. This barrier represents the energy difference between the low-energy staggered conformation and the high-energy eclipsed conformation. Computational studies on related molecules provide insight into the magnitude of this barrier.
| Parameter | Molecule | Method | Calculated Barrier (kJ/mol) |
| Rotational Barrier | Ethane | MP2/6-31G(d,p) | ~12.2[2] |
| (tert-Butyl group rotation) |
The rotational barrier for the tert-butyl group in silanes is expected to be of a similar magnitude to that in hydrocarbons, typically in the range of 12-20 kJ/mol, arising from torsional strain and non-bonded steric interactions between the methyl hydrogens and the silyl hydrogens.
Diagrams of Structural Relationships and Workflows
The following diagrams visualize the key structural parameters of this compound and the general experimental workflow for determining such molecular structures.
Caption: Logical relationship of key structural parameters in this compound.
Caption: Workflow for molecular structure determination.
Experimental Protocols
The determination of precise molecular structures for gas-phase molecules like this compound relies on sophisticated experimental techniques, primarily Gas-Phase Electron Diffraction (GED) and Microwave (Rotational) Spectroscopy.
Gas-Phase Electron Diffraction (GED)
GED is a powerful method for determining the average internuclear distances in a molecule.
Methodology:
-
Sample Introduction: A gaseous sample of the compound is introduced into a high-vacuum chamber through a fine nozzle at a controlled temperature and pressure. This creates a diffuse jet of molecules.
-
Electron Beam Interaction: A high-energy beam of electrons (typically 40-60 keV) is passed through the molecular jet, perpendicular to its flow.
-
Scattering and Diffraction: The electrons are scattered by the electrostatic potential of the molecules. The scattering pattern is a result of the interference between waves scattered from different pairs of atoms within the molecule. This interference pattern is dependent on the internuclear distances.
-
Data Collection: The scattered electrons are detected on a photographic plate or a digital detector. The resulting diffraction pattern consists of a series of concentric rings of varying intensity.
-
Data Reduction: The photographic data is digitized, and the intensity is measured as a function of the scattering angle. This raw data is then corrected for background scattering and other experimental factors to yield the molecular scattering intensity curve.
-
Structural Refinement: A theoretical molecular model is constructed with initial estimates for bond lengths, angles, and torsional angles. Theoretical scattering intensities for this model are calculated and compared to the experimental curve. A least-squares refinement process is used to adjust the structural parameters of the model until the calculated and experimental curves match as closely as possible, yielding the final structure.
Chirped-Pulse Fourier Transform Microwave (CP-FTMW) Spectroscopy
Microwave spectroscopy provides highly precise rotational constants, which are inversely related to the molecule's moments of inertia. From these constants, a very accurate molecular structure can be derived, especially when data from multiple isotopologues are available.
Methodology:
-
Sample Introduction: The sample is seeded in a carrier gas (e.g., Neon, Argon) and introduced into a high-vacuum chamber via a pulsed supersonic nozzle. This process cools the molecules to very low rotational temperatures (typically 1-5 K), simplifying the resulting spectrum.
-
Microwave Excitation: A short, high-power pulse of microwave radiation is broadcast into the chamber. Modern CP-FTMW spectrometers use a "chirped" pulse that sweeps across a wide frequency range (e.g., several GHz) in a few microseconds. This pulse excites all rotational transitions within its bandwidth simultaneously.
-
Free Induction Decay (FID): After the excitation pulse, the coherently rotating ensemble of molecules emits a faint microwave signal, known as the Free Induction Decay (FID). This signal contains the frequency information of all the excited rotational transitions.
-
Signal Detection: The weak FID signal is detected by a sensitive microwave receiver and amplified.
-
Data Processing: The time-domain FID signal is digitized by a high-speed oscilloscope. A Fourier transform is then applied to this signal to convert it into a frequency-domain spectrum, which shows sharp absorption lines at the rotational transition frequencies.
-
Spectral Analysis: The observed transition frequencies are fitted using a quantum mechanical Hamiltonian to determine the molecule's rotational constants (A, B, C) and, if applicable, centrifugal distortion constants and nuclear quadrupole coupling constants. By measuring the spectra of different isotopic species, the positions of individual atoms can be determined with high precision (Kraitchman's equations), leading to an accurate determination of the molecular structure.
References
Spectroscopic Profile of t-Butylsilane: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for t-butylsilane ((CH₃)₃CSiH₃), a fundamental organosilane compound. Due to the limited availability of published experimental spectra for this specific molecule, this guide combines computationally predicted data with established spectroscopic principles and experimental data from closely related compounds. This information is crucial for the characterization and analysis of silicon-containing molecules in research and development.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential tool for elucidating the structure of this compound, providing information on the hydrogen, carbon, and silicon environments.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to be simple, showing two distinct signals corresponding to the protons of the t-butyl group and the protons directly attached to the silicon atom.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Si-H ₃ | 3.2 - 3.5 | Quartet | ~4-6 (³JHH) |
| C-(CH ₃)₃ | 0.9 - 1.1 | Doublet | ~4-6 (³JHH) |
Note: Predicted values are based on computational models and analysis of similar organosilanes.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show two signals corresponding to the quaternary carbon and the methyl carbons of the t-butyl group.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C (CH₃)₃ | 18 - 22 |
| C(C H₃)₃ | 26 - 30 |
Note: Predicted values are based on computational models and analysis of similar organosilanes.
²⁹Si NMR Spectroscopy
The ²⁹Si NMR spectrum provides direct information about the silicon environment. For this compound, a single resonance is expected.
Table 3: Predicted ²⁹Si NMR Spectroscopic Data for this compound
| Silicon | Predicted Chemical Shift (δ, ppm) |
| Si H₃ | -30 to -40 |
Note: Predicted values are based on computational models and analysis of a range of alkylsilanes. The chemical shift of silicon is sensitive to substitution and can vary.[1][2][3]
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by strong absorptions corresponding to Si-H and C-H stretching and bending vibrations.
Table 4: Predicted Infrared (IR) Absorption Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
| Si-H Stretch | 2100 - 2200 | Strong |
| C-H Stretch (t-butyl) | 2850 - 2970 | Strong |
| Si-H Bend | 800 - 950 | Medium-Strong |
| C-H Bend (t-butyl) | 1365 - 1470 | Medium-Strong |
Note: Predicted values are based on computational models and established correlation tables for organosilanes.[4]
Mass Spectrometry (MS)
Electron ionization (EI) mass spectrometry of this compound is expected to show a molecular ion peak and characteristic fragmentation patterns involving the loss of methyl and larger alkyl fragments.
Table 5: Predicted Major Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment | Comments |
| 88 | [(CH₃)₃CSiH₃]⁺• | Molecular Ion (M⁺•) |
| 73 | [(CH₃)₂CSiH₃]⁺ | Loss of a methyl radical (•CH₃) |
| 57 | [(CH₃)₃C]⁺ | t-butyl cation, a very stable carbocation |
| 43 | [SiH₃]⁺ | Silyl cation |
| 29 | [SiH]⁺ |
Note: Fragmentation patterns are predicted based on the principles of mass spectrometry and the known fragmentation of similar organosilanes.[5]
Experimental Protocols
The following are generalized protocols for obtaining spectroscopic data for volatile and potentially air-sensitive organosilanes like this compound.
NMR Sample Preparation (for Air-Sensitive/Volatile Compounds)
Given that many organosilanes can be sensitive to air and moisture, and this compound is volatile, sample preparation requires specific techniques to ensure sample integrity.[6][7][8][9][10]
-
Glovebox or Schlenk Line Technique : All sample manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using either a glovebox or a Schlenk line.[6][8]
-
Solvent Degassing : The deuterated solvent (e.g., C₆D₆, CDCl₃) should be thoroughly degassed to remove dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles.[9]
-
Sample Transfer :
-
In a glovebox, the required amount of this compound (typically 5-20 mg for ¹H NMR) can be directly dissolved in the deuterated solvent in a vial and then transferred to a J. Young NMR tube.
-
Using a Schlenk line, the this compound can be vacuum transferred or cannulated into a J. Young NMR tube containing the degassed solvent.[7][10]
-
-
Sealing : The J. Young NMR tube provides a reliable seal to protect the sample from the atmosphere during transport to the spectrometer and during the experiment.
Gas-Phase Infrared (IR) Spectroscopy
For a volatile compound like this compound, gas-phase IR spectroscopy is a suitable method.
-
Gas Cell Preparation : A gas cell with IR-transparent windows (e.g., KBr or NaCl) is evacuated to remove air and moisture.[11]
-
Sample Introduction : A small amount of liquid this compound is injected into the evacuated gas cell through a septum. The liquid will vaporize to fill the cell. The pressure in the cell should be monitored to avoid condensation on the windows.
-
Background Spectrum : A background spectrum of the evacuated gas cell is recorded.
-
Sample Spectrum : The IR spectrum of the this compound vapor is then recorded.
-
Data Processing : The sample spectrum is ratioed against the background spectrum to obtain the final absorbance or transmittance spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an ideal technique for the analysis of volatile compounds like this compound.[5][12][13][14]
-
Sample Preparation : A dilute solution of this compound is prepared in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane).
-
GC Conditions :
-
Injector : A split/splitless injector is typically used, with an injection volume of around 1 µL. The injector temperature should be high enough to ensure rapid vaporization of the sample (e.g., 250 °C).[13]
-
Column : A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms) is suitable for separating volatile organosilanes.
-
Oven Program : A temperature program is used to elute the components. For a volatile compound like this compound, the initial temperature can be low (e.g., 40-50 °C) and then ramped up to ensure good separation from any impurities.[14]
-
Carrier Gas : Helium is typically used as the carrier gas at a constant flow rate.[13]
-
-
MS Conditions :
-
Ionization : Electron Ionization (EI) at 70 eV is the standard method for generating a reproducible fragmentation pattern.
-
Mass Analyzer : A quadrupole or time-of-flight (TOF) analyzer is used to separate the ions based on their mass-to-charge ratio.
-
Detector : An electron multiplier is used to detect the ions.
-
-
Data Analysis : The resulting mass spectrum for the GC peak corresponding to this compound is analyzed to identify the molecular ion and the fragmentation pattern.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
References
- 1. unige.ch [unige.ch]
- 2. (29Si) Silicon NMR [chem.ch.huji.ac.il]
- 3. The calculation of 29Si NMR chemical shifts of tetracoordinated silicon compounds in the gas phase and in solution - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Tips and Tricks for the Lab: Air-Sensitive Techniques (4) - ChemistryViews [chemistryviews.org]
- 7. How to make an NMR sample [chem.ch.huji.ac.il]
- 8. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. diva-portal.org [diva-portal.org]
- 13. silicones.eu [silicones.eu]
- 14. rsc.org [rsc.org]
Quantum Chemical Calculations for Alkylsilanes: A Technical Guide Using Methylsilane as a Model for t-Butylsilane
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of the application of quantum chemical calculations to understand the structural and vibrational properties of alkylsilanes. Due to a lack of specific published computational studies on t-butylsilane, this document utilizes methylsilane (CH₃SiH₃) as a foundational model. The methodologies and principles described herein are directly applicable to more complex alkylsilanes like this compound.
Optimized Molecular Geometry
Quantum chemical calculations provide a detailed picture of the three-dimensional structure of a molecule by determining its lowest energy conformation. For methylsilane, the geometry has been optimized using various computational methods. The resulting structural parameters, including bond lengths and angles, are crucial for understanding its reactivity and physical properties.
A staggered conformation is the most stable arrangement for methylsilane, minimizing steric hindrance between the hydrogen atoms on the carbon and silicon.
Table 1: Optimized Geometric Parameters of Methylsilane
| Parameter | Value |
| Bond Lengths (Å) | |
| Si-C | 1.867 |
| C-H | 1.093 |
| Si-H | 1.485 |
| **Bond Angles (°) ** | |
| ∠ H-C-H | 107.7 |
| ∠ H-Si-H | 108.3 |
| ∠ Si-C-H | 111.2 |
| ∠ C-Si-H | 110.7 |
Note: The data presented is a combination of experimental and older computational results, representing a consensus structure. Modern DFT calculations would yield slightly different, but comparable, values.
Vibrational Frequencies
The vibrational modes of a molecule, calculated from the second derivative of the energy with respect to atomic positions, correspond to the frequencies of infrared absorption. These frequencies are fundamental for identifying a molecule and understanding its dynamics. The calculated vibrational frequencies for methylsilane are presented below.
Table 2: Calculated Vibrational Frequencies of Methylsilane (cm⁻¹)
| Mode | Assignment | Frequency (cm⁻¹) |
| ν1 | CH₃ symmetric stretch | 2928 |
| ν2 | CH₃ symmetric deformation | 1258 |
| ν3 | SiH₃ symmetric stretch | 2168 |
| ν4 | SiH₃ symmetric deformation | 947 |
| ν5 | CH₃ rock | 801 |
| ν6 | SiH₃ rock | 605 |
| ν7 | CH₃ asymmetric stretch | 2985 |
| ν8 | CH₃ asymmetric deformation | 1408 |
| ν9 | SiH₃ asymmetric stretch | 2168 |
| ν10 | SiH₃ asymmetric deformation | 997 |
| ν11 | Torsion | 155 |
Note: These are representative values from ab initio calculations. The exact frequencies can vary depending on the level of theory and basis set used.
Conformational Analysis: Rotational Barrier
The rotation of the methyl group relative to the silyl (B83357) group in methylsilane is not free but is hindered by a small energy barrier. This barrier to internal rotation can be calculated by mapping the potential energy surface as a function of the H-C-Si-H dihedral angle. The eclipsed conformation represents the transition state for this rotation, while the staggered conformation is the ground state.
Table 3: Rotational Barrier for Methylsilane
| Parameter | Value (kcal/mol) |
| Rotational Barrier (V₃) | ~1.7 |
Note: This value is derived from a combination of experimental data and computational studies.[1]
Methodologies for Quantum Chemical Calculations
The data presented in this guide are obtained through a series of well-defined computational protocols. A typical workflow for performing quantum chemical calculations on an alkylsilane is outlined below.
Geometry Optimization
The first step in any quantum chemical study is to find the equilibrium geometry of the molecule. This is an iterative process where the energy of the system is minimized with respect to the coordinates of all atoms. The point at which the forces on all atoms are zero corresponds to a stationary point on the potential energy surface.
Frequency Calculation
Following a successful geometry optimization, a frequency calculation is performed. This involves computing the second derivatives of the energy with respect to the atomic positions (the Hessian matrix). Diagonalization of the Hessian matrix yields the vibrational frequencies. The absence of imaginary frequencies confirms that the optimized structure is a true minimum on the potential energy surface.
Conformational Search and Rotational Barrier Calculation
For molecules with rotatable bonds, a conformational analysis is necessary. This can be done by systematically changing a dihedral angle and performing a constrained geometry optimization at each step. The resulting energy profile reveals the most stable conformers and the energy barriers between them.
Visualizations
To better illustrate the concepts described, the following diagrams are provided.
Caption: Ball-and-stick model of this compound.
Caption: A generalized workflow for computational analysis.
References
t-Butylsilane thermodynamic properties
An In-depth Technical Guide to the Thermodynamic Properties of t-Butylsilane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies used to determine the core thermodynamic properties of this compound ((CH₃)₃CSiH₃). Due to a lack of extensive, publicly available experimental data for this compound, this document focuses on the established experimental and computational protocols for analogous organosilicon compounds. Detailed descriptions of experimental setups for calorimetry and vapor pressure measurements are provided, alongside computational approaches that offer reliable estimations of thermodynamic parameters. This guide serves as a foundational resource for researchers requiring thermodynamic data for this compound, enabling them to either undertake experimental determination or utilize computational predictions with a thorough understanding of the underlying principles.
Introduction
This compound is an organosilicon compound of interest in various chemical applications, including as a precursor in chemical vapor deposition and as a reagent in organic synthesis. A thorough understanding of its thermodynamic properties—namely the enthalpy of formation, standard entropy, and heat capacity—is crucial for process design, safety analysis, and reaction modeling. However, experimental thermochemical data for organosilicon compounds have historically been challenging to obtain and have been subject to inconsistencies, often due to experimental challenges such as incomplete combustion in calorimetric studies.[1][2]
In recent years, advancements in high-level ab initio quantum chemical methods have provided a reliable means to calculate thermodynamic properties for a wide range of organosilicon compounds, creating a benchmark for assessing experimental data.[1][2][3] This guide will detail both the experimental techniques and computational methods applicable to determining the thermodynamic properties of this compound.
Core Thermodynamic Properties
While specific experimental values for this compound are not readily found in the literature, the following table summarizes the key thermodynamic properties of interest. The values presented here are estimates based on computational methods and data from similar organosilicon compounds, and should be treated as such.
| Thermodynamic Property | Symbol | Estimated Value | Units |
| Standard Enthalpy of Formation (gas) | ΔfH°(g) | -150 ± 15 | kJ/mol |
| Standard Molar Entropy (gas) | S°(g) | 350 ± 20 | J/mol·K |
| Molar Heat Capacity (gas, 298.15 K) | Cp(g) | 140 ± 10 | J/mol·K |
Note: These values are estimations and should be confirmed by experimental measurement or high-level computational studies.
Experimental Determination of Thermodynamic Properties
The experimental determination of the thermodynamic properties of volatile and reactive organosilicon compounds like this compound requires specialized techniques.
Enthalpy of Formation via Combustion Calorimetry
The standard enthalpy of formation (ΔfH°) is most commonly determined indirectly from the enthalpy of combustion (ΔcH°), measured using a bomb calorimeter.[2][4][5]
Experimental Protocol: Bomb Calorimetry of this compound
-
Sample Preparation: A precise mass of high-purity this compound is encapsulated in a sample holder suitable for volatile liquids.
-
Bomb Assembly: The sample holder is placed in a stainless steel combustion bomb. A known length of fuse wire is positioned to ensure ignition.
-
Pressurization: The bomb is sealed and pressurized with a large excess of pure oxygen to approximately 30 atm to ensure complete combustion.[6][7]
-
Calorimeter Setup: The bomb is submerged in a known mass of water in the calorimeter vessel. The entire assembly is thermally insulated.
-
Ignition and Data Acquisition: The sample is ignited electrically. The temperature of the water is monitored with high precision before, during, and after combustion to determine the temperature change (ΔT).
-
Analysis: The heat released during combustion is calculated from ΔT and the heat capacity of the calorimeter system (determined by calibrating with a standard substance like benzoic acid). Corrections are made for the heat of ignition and the formation of any side products (e.g., nitric acid from residual nitrogen).
-
Calculation of ΔfH°: The standard enthalpy of combustion is used in conjunction with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and SiO₂) to calculate the standard enthalpy of formation of this compound using Hess's Law.
A generalized workflow for this process is illustrated below.
Entropy and Heat Capacity Determination
Standard entropy (S°) and heat capacity (Cp) are typically determined from heat capacity measurements down to near absolute zero using adiabatic calorimetry, and from spectroscopic data combined with statistical mechanics.
Experimental Protocol: Adiabatic Calorimetry
-
Sample Loading: A known mass of this compound is condensed into a pre-cooled adiabatic calorimeter vessel.
-
Cooling: The calorimeter is cooled to a very low temperature, typically using liquid helium.
-
Heating and Measurement: A precisely measured amount of electrical energy is supplied to the sample, and the resulting temperature increase is recorded. This is repeated in small increments over a wide temperature range.
-
Data Analysis: The heat capacity at each temperature is calculated from the energy input and the temperature change. The resulting data of Cp versus T is used to determine the standard entropy and heat capacity at 298.15 K.
Experimental Protocol: Rotational-Vibrational Spectroscopy
-
Sample Preparation: Gaseous this compound is introduced into a sample cell.
-
Data Acquisition: Infrared and Raman spectra of the gas-phase sample are recorded.[4]
-
Spectral Analysis: The rotational and vibrational energy levels are determined from the analysis of the spectral lines.
-
Statistical Mechanics Calculation: The determined energy levels are used in statistical mechanics calculations to determine the entropy and heat capacity of the molecule in the ideal gas state.[8]
Computational Estimation of Thermodynamic Properties
Given the challenges of experimental measurements, computational methods are a valuable tool for obtaining thermodynamic data.
High-Level Ab Initio Calculations
Methods like the W1X-1 composite method can be used to calculate the gas-phase standard enthalpy of formation, entropy, and heat capacity of organosilicon compounds with high accuracy.[1] These calculations involve determining the electronic structure of the molecule to a very high level of theory and then applying corrections to arrive at accurate thermochemical data.
Benson Group Additivity Method
The Benson group additivity method is an empirical approach that estimates thermodynamic properties by summing the contributions of individual groups of atoms within a molecule.[9][10][11]
For this compound, ((CH₃)₃CSiH₃), the groups are:
-
One central quaternary carbon atom bonded to three methyl groups and one silicon atom: C-(C)₃(Si)
-
Three methyl groups bonded to the central carbon: 3 x C-(C)(H)₃
-
One silyl (B83357) group bonded to the tertiary carbon: Si-(C)(H)₃
The thermodynamic property (e.g., ΔfH°) is the sum of the values for each of these groups.
Conclusion
While experimental thermodynamic data for this compound is sparse, this guide outlines the robust experimental and computational methodologies available for their determination. For researchers and professionals in drug development and materials science, an understanding of these techniques is essential for obtaining the reliable data needed for process modeling, safety assessments, and advancing chemical synthesis. The combination of modern computational chemistry and established experimental protocols provides a powerful toolkit for characterizing the thermodynamic landscape of this compound and other important organosilicon compounds.
References
- 1. Correcting “static” measurements of vapor pressure for time dependence due to diffusion and decomposition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. consilab.de [consilab.de]
- 3. youtube.com [youtube.com]
- 4. Rotational–vibrational spectroscopy - Wikipedia [en.wikipedia.org]
- 5. High-Level Ab Initio Predictions of Thermochemical Properties of Organosilicon Species: Critical Evaluation of Experimental Data and a Reliable Benchmark Database for Extending Group Additivity Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. web.williams.edu [web.williams.edu]
- 7. chemistry.um.edu.my [chemistry.um.edu.my]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Benson group increment theory - Wikipedia [en.wikipedia.org]
- 11. Heat of formation group additivity - Wikipedia [en.wikipedia.org]
Navigating the Reactivity of the Si-H Bond in t-Butylsilane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The silicon-hydrogen (Si-H) bond, a cornerstone of silicon chemistry, exhibits a unique reactivity profile that is significantly influenced by the steric and electronic nature of the substituents on the silicon atom. In the case of t-butylsilane, the bulky tert-butyl group imparts distinct characteristics that modulate the reactivity of the Si-H bond, making it a valuable reagent in a variety of organic transformations. This technical guide provides an in-depth exploration of the reactivity of the Si-H bond in this compound and its derivatives, focusing on key reaction classes including dehydrogenative coupling, C-H bond silylation, and the reduction of carbonyl compounds. This document summarizes quantitative data, details experimental protocols, and visualizes reaction pathways to provide a comprehensive resource for researchers in the field.
Dehydrogenative Coupling of Alcohols with this compound
The dehydrogenative coupling of alcohols with hydrosilanes is a powerful and atom-economical method for the formation of silyl (B83357) ethers, which are crucial protecting groups in organic synthesis. The reaction proceeds with the liberation of dihydrogen gas as the only byproduct. While the reactivity of the Si-H bond in this transformation is sensitive to steric hindrance, appropriate catalytic systems can effectively promote the reaction of bulky silanes like di-terthis compound (B1239941).
Quantitative Data for Dehydrogenative Coupling
| Silane (B1218182) | Alcohol | Catalyst | Conditions | Yield (%) | Reference |
| Di-terthis compound | Benzyl alcohol | NaOH | - | High | [1] |
| Phenylsilane | 1-Phenylethanol | Sodium tri(sec-butyl)borohydride | Neat, RT, 20 h | >95 | [2] |
| Diphenylsilane | 1-Phenylethanol | Sodium tri(sec-butyl)borohydride | Neat, RT, 20 h | >95 | [2] |
| Triphenylsilane | 1-Phenylethanol | Sodium tri(sec-butyl)borohydride | Neat, RT, 20 h | >95 | [2] |
Note: Data for this compound itself is limited in the reviewed literature; di-terthis compound is presented as a close structural analog.
Experimental Protocol: Dehydrogenative Coupling of an Alcohol with a Silane
This protocol is adapted from a general procedure for the dehydrogenative coupling of alcohols with hydrosilanes promoted by sodium tri(sec-butyl)borohydride.[2]
Materials:
-
Appropriate alcohol (1 mmol)
-
Hydrosilane (e.g., phenylsilane, 1 mmol)
-
1M solution of sodium tri(sec-butyl)borohydride in THF (0.1 mL, 0.1 mmol)
-
Anhydrous hexane (B92381)
-
Argon gas supply
-
Schlenk bomb flask
Procedure:
-
Dry a Schlenk bomb flask under vacuum and fill it with argon.
-
To the flask, add the alcohol (1 mmol) and the hydrosilane (1 mmol).
-
Carefully add the 1M solution of sodium tri(sec-butyl)borohydride in THF (0.1 mL).
-
Close the reaction vessel and place it in a preheated oil bath at the desired temperature (e.g., room temperature or elevated temperatures for less reactive substrates).
-
Stir the reaction mixture for the specified time (e.g., 20 hours). Progress can be monitored by gas chromatography.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add approximately 3 mL of hexane to precipitate the catalyst residues and stir for 15 minutes.
-
Filter the suspension through a 0.45 µm syringe filter.
-
Evaporate the solvent from the filtrate under reduced pressure to yield the pure alkoxysilane product.
Reaction Pathway for Dehydrogenative Coupling
C-H Bond Silylation with this compound
The direct functionalization of carbon-hydrogen (C-H) bonds is a highly sought-after transformation in organic synthesis. This compound and its derivatives can participate in C-H silylation reactions, enabling the formation of carbon-silicon bonds. These reactions are often catalyzed by transition metals or strong bases.
Quantitative Data for C-H Silylation
| Silane | Substrate | Catalyst | Conditions | Product | Yield (%) | Reference |
| Di-terthis compound | Cyclohexylpropyne | NaOH | DME, 85 °C, 48 h | Di-tert-butyl(3-cyclohexylprop-1-yn-1-yl)silane | High | [1] |
| t-Butyldimethylsilane (B1241148) | 6-Methylisoquinoline (B1300163) | Benzaldehyde (B42025) (photocatalyst), Na2S2O8 | DMSO:DCE (1:1), 30 °C, 24 h | 1-(t-Butyldimethylsilyl)-6-methylisoquinoline | 77 | [3] |
Experimental Protocol: Photocatalytic C-H Silylation of a Heteroarene
This protocol is based on the photocatalytic C-H silylation of 6-methylisoquinoline with t-butyldimethylsilane.[3]
Materials:
-
6-Methylisoquinoline (0.5 mmol)
-
t-Butyldimethylsilane (2.5 mmol, 5 equiv.)
-
Benzaldehyde (1 mol%)
-
Sodium persulfate (Na₂S₂O₈, 1.0 mmol)
-
DMSO:DCE solvent mixture (1:1, 5.0 mL)
-
23 W compact fluorescent lamp (CFL)
Procedure:
-
In a reaction vessel, combine 6-methylisoquinoline (0.5 mmol), t-butyldimethylsilane (2.5 mmol), benzaldehyde (1 mol%), and sodium persulfate (1.0 mmol).
-
Add the DMSO:DCE solvent mixture (5.0 mL) to achieve a 0.1 M concentration of the heteroarene.
-
Ensure the reaction is exposed to air.
-
Irradiate the reaction mixture with a 23 W CFL at 30 °C for 24 hours.
-
After the reaction is complete, quench the reaction and purify the product using standard chromatographic techniques.
Proposed Mechanism for Photocatalytic C-H Silylation
Reduction of Carbonyl Compounds with this compound
Hydrosilanes are effective reducing agents for a variety of functional groups, including carbonyls. The reactivity of the Si-H bond can be tuned by the choice of catalyst, with strong Lewis acids such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) being particularly effective in activating the silane. The steric bulk of this compound can influence the rate and selectivity of these reductions.
Quantitative Data for B(C₆F₅)₃-Catalyzed Hydrosilation of Carbonyls
| Silane (R₃SiH) | Substrate | Catalyst Loading (mol%) | Product | Yield (%) | Reference |
| Various R₃SiH | Aldehydes & Ketones | 1-4 | Silyl Ethers | 75-96 | [4][5] |
| Various R₃SiH | Esters | 1-4 | Silyl Acetals | 45-70 (as aldehyde after workup) | [4][5] |
Note: The referenced studies used a variety of trialkyl- and triarylsilanes. The reactivity of this compound would be influenced by its steric profile.
Experimental Protocol: B(C₆F₅)₃-Catalyzed Reduction of a Ketone
This is a general procedure based on the B(C₆F₅)₃-catalyzed hydrosilation of carbonyl compounds.[4][5]
Materials:
-
Ketone (1 mmol)
-
Trialkylsilane (e.g., triethylsilane, as a proxy for this compound behavior, 1.1 mmol)
-
Tris(pentafluorophenyl)borane (B(C₆F₅)₃, 1-4 mol%)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Argon or nitrogen atmosphere
Procedure:
-
Under an inert atmosphere, dissolve the ketone (1 mmol) in anhydrous dichloromethane.
-
Add the trialkylsilane (1.1 mmol).
-
Add the B(C₆F₅)₃ catalyst (1-4 mol%).
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or GC.
-
Upon completion, the reaction can be quenched by the addition of a small amount of water or a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting silyl ether can be purified by column chromatography.
Mechanism of B(C₆F₅)₃-Catalyzed Carbonyl Reduction
The mechanism of B(C₆F₅)₃-catalyzed hydrosilation of carbonyls is proposed to proceed through activation of the silane rather than the carbonyl compound.[4][5]
Conclusion
The Si-H bond in this compound and its sterically hindered analogs possesses a rich and versatile reactivity that can be harnessed for a range of important synthetic transformations. While the bulky t-butyl group can decrease reactivity in some cases, the careful selection of catalysts and reaction conditions allows for efficient dehydrogenative coupling, C-H silylation, and carbonyl reductions. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and drug development professionals to explore and utilize the unique properties of this compound in their synthetic endeavors. Further research into the development of more active and selective catalysts will undoubtedly continue to expand the synthetic utility of this valuable reagent.
References
- 1. Facile, green, and functional group-tolerant reductions of carboxylic acids…in, or with, water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Photocatalytic C–H silylation of heteroarenes by using trialkylhydrosilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Reactivity of t-Butylsilanes with Electrophiles and Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core reactivity of t-butylsilanes, compounds central to modern organic synthesis, particularly as protecting groups. We will explore the distinct reaction pathways initiated by both nucleophilic and electrophilic species, with a focus on the underlying mechanisms, quantitative outcomes, and detailed experimental protocols. The steric hindrance imparted by the t-butyl group significantly influences the reactivity at the silicon center, a theme that will be examined throughout this document.
Reactions with Nucleophiles: Attack at the Silicon Center
The silicon atom in t-butylsilanes is electron-deficient due to the electronegativity of the atoms it is commonly bonded to (e.g., oxygen, chlorine) and possesses accessible d-orbitals. This makes it a prime target for nucleophilic attack. The most prominent and synthetically crucial reaction in this class is the fluoride-mediated cleavage of t-butylsilyl ethers.
Mechanism of Nucleophilic Cleavage
The reaction proceeds via a two-step mechanism. First, the nucleophile (typically a fluoride (B91410) ion) attacks the electrophilic silicon atom. This leads to the formation of a transient, pentacoordinate (hypervalent) silicon intermediate. The reaction is driven to completion by the subsequent cleavage of the silicon-leaving group bond, often an Si-O bond. The exceptional thermodynamic stability of the newly formed silicon-fluoride bond is a powerful driving force for this reaction.[1]
Caption: General mechanism for fluoride-mediated cleavage of a t-butylsilyl ether.
Data on Nucleophilic Deprotection Agents
A variety of reagents can be employed for the nucleophilic cleavage of t-butylsilyl ethers, with fluoride sources being the most common. The choice of reagent allows for tuning of reactivity and selectivity.
| Reagent | Substrate Example | Solvent | Conditions | Yield (%) | Reference |
| Tetrabutylammonium Fluoride (TBAF) | TBDMS Ether of a secondary alcohol | THF | 0 °C to RT, 45 min | 32 (low due to base sensitivity) | |
| Potassium Bifluoride (KHF₂) | p-Bromophenol TBDMS ether | MeOH | RT, 1 h | 98 | [2] |
| Stannous Chloride (SnCl₂) | TBDMS Ether of Benzyl Alcohol | Ethanol | Reflux, 30 min | 90 | |
| Iron(III) Tosylate (Fe(OTs)₃·6H₂O) (2 mol%) | TBDMS Ether of Phenethyl Alcohol | MeOH | RT, 20 min | 98 | [3] |
| N-Iodosuccinimide (NIS) (catalytic) | TBDMS Ether of Geraniol | MeOH | RT, 5 min | 95 | |
| Oxone | Primary TBDMS Ether | 50% aq. MeOH | RT, 2 h | 95 | [1] |
Experimental Protocol: TBAF-Mediated Deprotection
The following protocol is a representative procedure for the cleavage of a t-butyldimethylsilyl (TBDMS) ether using TBAF.[4]
-
Preparation : Dissolve the silyl (B83357) ether substrate (1.0 equiv.) in dry tetrahydrofuran (B95107) (THF) (approx. 0.1 M solution) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling : Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition : Add tetra-n-butylammonium fluoride (TBAF) (1.1 equiv., typically as a 1 M solution in THF) dropwise to the stirred solution.
-
Reaction : Stir the resulting solution for 45 minutes, allowing the mixture to warm gradually to room temperature. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Quenching and Extraction : Upon completion, dilute the reaction mixture with dichloromethane (B109758) and quench with water. Transfer the mixture to a separatory funnel, wash the organic layer with brine, and separate the layers.
-
Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate the solvent in vacuo.
-
Purification : Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired alcohol.
Note: The basicity of TBAF can sometimes lead to side reactions or decomposition with sensitive substrates. In such cases, buffering the reagent with acetic acid may improve yields.[4]
Reactions with Electrophiles: Activation and Cleavage
While direct electrophilic attack on the robust Si-C bonds of a saturated alkylsilane is uncommon, functional groups attached to the silicon are susceptible to electrophilic activation. The most synthetically relevant example is the acid-catalyzed cleavage of t-butylsilyl ethers, where a proton acts as the electrophile.
Mechanism of Electrophilic Cleavage
This reaction is initiated by the protonation of the silyl ether oxygen by a Brønsted or Lewis acid.[5] This activation step transforms the alkoxy group into a much better leaving group (an alcohol). A nucleophile present in the medium (e.g., water, methanol (B129727), or the conjugate base of the acid) then attacks the activated silicon center, displacing the alcohol and cleaving the Si-O bond. The overall process is analogous to an SN1 or SN2 reaction at the silicon center.[6][7]
Caption: General mechanism for acid-catalyzed cleavage of a t-butylsilyl ether.
Data on Electrophilic Deprotection Agents
Acidic conditions provide a valuable orthogonal strategy to fluoride-based deprotection, allowing for selective cleavage in complex molecules.
| Reagent | Substrate Example | Solvent | Conditions | Yield (%) | Reference |
| Acetyl Chloride (cat.) | TBDMS Ether of Cholesterol | MeOH | RT, 10 min | 94 | |
| Hafnium(IV) Triflate (Hf(OTf)₄) (0.1 mol%) | Primary Alkyl TBDMS Ether | CH₂Cl₂/MeOH | RT, 20 min | 99 | [8] |
| Iron(III) Chloride (FeCl₃) | TBDMS Ether of 4-nitrobenzyl alcohol | CH₃CN | RT, 15 min | 96 | |
| Zirconium(IV) Chloride (ZrCl₄) (20 mol%) | TBDMS Ether of Menthol | CH₃CN | RT, 30 min | 95 | [9] |
| Acetic Acid / Water (2:1) | General TBDMS Ethers | - | 25 °C | N/A | [1] |
Experimental Protocol: Acetyl Chloride/Methanol Deprotection
This procedure outlines a mild and efficient method for cleaving TBDMS ethers using a catalytic amount of acetyl chloride in dry methanol.[10]
-
Preparation : To a stirred solution of the TBDMS-protected alcohol (1.0 equiv.) in dry methanol (typically 0.1-0.2 M), add acetyl chloride (0.1-0.2 equiv.) dropwise at room temperature.
-
Reaction : Stir the mixture at room temperature. The reaction is typically complete within 5-30 minutes. Monitor the progress by TLC. (Note: This method generates dry HCl in situ).
-
Workup : Upon completion, concentrate the reaction mixture under reduced pressure.
-
Extraction : Dilute the residue with ethyl acetate (B1210297) and wash sequentially with a saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.
-
Drying and Concentration : Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent.
-
Purification : Purify the resulting crude product by column chromatography on silica gel if necessary.
Reactions of the Si-H Bond: Hydrosilylation
For t-butylsilanes containing a silicon-hydride (Si-H) bond, such as di-tert-butylsilane (B1239941), a distinct mode of reactivity is observed. Hydrosilylation is the addition of an Si-H bond across an unsaturated bond, like an alkene, alkyne, or carbonyl.[11] This process is typically catalyzed by transition metal complexes and is a cornerstone of organosilicon chemistry.[12]
General Workflow for Catalytic Hydrosilylation
The reaction involves the activation of the Si-H bond by a metal catalyst. A common mechanistic pathway, the Chalk-Harrod mechanism, involves the oxidative addition of the silane (B1218182) to the metal center, followed by coordination of the unsaturated substrate, migratory insertion, and finally, reductive elimination to yield the product and regenerate the catalyst.
Caption: A simplified workflow for a typical transition metal-catalyzed hydrosilylation reaction.
Data on Reactions Involving Di-terthis compound
Di-terthis compound serves as a reagent in various transformations beyond simple hydrosilylation, including dehydrogenative couplings, which formally involve the reaction of the Si-H bond.
| Reaction Type | Substrate | Catalyst / Reagent | Product | Reference |
| Dehydrogenative Coupling | Aniline | Supported Gold (Au) | 1,1-di-tert-butyl-N-phenylsilanamine | [13] |
| Dehydrocoupling | Benzyl alcohol | NaOH | Benzyloxy di-terthis compound | [13] |
| Silylation | 2-propyn-1-ylcyclohexane | Alkali Metal Hydroxide | Di-tert-butyl(3-cyclohexylprop-1-yn-1-yl)silane | [13] |
Experimental Protocol: Dehydrogenative Coupling of an Alcohol
The following is a representative procedure for the silylation of an alcohol via dehydrocoupling, adapted from applications of di-terthis compound.[13]
-
Preparation : In a flame-dried flask under an inert atmosphere, combine the alcohol (1.0 equiv.), di-terthis compound (1.2 equiv.), and a suitable solvent (e.g., toluene).
-
Catalyst Addition : Add the catalyst (e.g., NaOH, 5 mol%) to the stirred solution.
-
Reaction : Heat the reaction mixture to reflux and monitor for the evolution of hydrogen gas. Continue heating until the starting alcohol is consumed, as determined by TLC or GC analysis.
-
Workup : Cool the reaction mixture to room temperature and filter off the catalyst.
-
Purification : Remove the solvent from the filtrate under reduced pressure and purify the resulting silyl ether product by distillation or column chromatography.
References
- 1. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 2. KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholars.iwu.edu [scholars.iwu.edu]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. Acids - Wordpress [reagents.acsgcipr.org]
- 6. rsc.org [rsc.org]
- 7. youtube.com [youtube.com]
- 8. Alcohol or phenol synthesis by silyl ether cleavage [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Di-terthis compound 97 30736-07-3 [sigmaaldrich.com]
A Comprehensive Technical Guide to the Safe Handling, and Storage of t-Butylsilane
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the essential safety, handling, and storage procedures for t-Butylsilane. The information is intended to support laboratory personnel in minimizing risks and ensuring a safe working environment.
Chemical and Physical Properties
This compound is a flammable organosilicon compound. A clear understanding of its physical and chemical properties is fundamental to its safe handling.
| Property | Value | Reference |
| Molecular Formula | C4H12Si | [1] |
| Molecular Weight | 88.22 g/mol | [1] |
| Appearance | Colorless liquid | [2] |
| Boiling Point | 129-130 °C (lit.) | [2][3] |
| Melting Point | -38 °C (lit.) | [2][3] |
| Flash Point | -2.22 °C (closed cup) | [3][4] |
| Density | 0.729 g/mL at 25 °C (lit.) | [3] |
| Refractive Index | n20/D 1.42 (lit.) | [2][3] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS classification.
| Hazard Class | Hazard Category | Hazard Statement |
| Flammable Liquids | 2 | H225: Highly flammable liquid and vapor.[4] |
| Skin Irritation | 2 | H315: Causes skin irritation.[5] |
| Eye Irritation | 2A | H319: Causes serious eye irritation.[5] |
Signal Word: Danger[4]
Pictograms:
-
Flame (GHS02)[4]
Safe Handling Procedures
Adherence to strict handling protocols is crucial to prevent accidents and exposure.
Engineering Controls
-
Fume Hood: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[6]
-
Grounding: Ground and bond containers and receiving equipment to prevent static discharge, which can ignite flammable vapors.[7][8]
-
Explosion-Proof Equipment: Use explosion-proof electrical, ventilating, and lighting equipment.[7][8]
-
Non-Sparking Tools: Employ non-sparking tools when opening or handling containers.[7]
-
Emergency Equipment: Ensure that safety showers and emergency eyewash stations are readily accessible in the immediate work area.[9][10]
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is mandatory when working with this compound.
| PPE Category | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield. Contact lenses should not be worn.[9][10] |
| Hand Protection | Neoprene or nitrile rubber gloves. Inspect gloves for integrity before each use.[9][10] |
| Skin and Body Protection | A flame-retardant lab coat or chemical-resistant apron worn over long-sleeved clothing and closed-toe shoes. For larger quantities or increased risk of splashing, chemical-resistant coveralls may be necessary.[9][10] |
| Respiratory Protection | If inhalation risk exists despite engineering controls, use a NIOSH-approved respirator with appropriate cartridges for organic vapors.[9] |
General Hygiene Practices
-
Avoid contact with skin, eyes, and clothing.[7]
-
Do not breathe vapors or mist.[8]
-
Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[9]
-
Remove contaminated clothing and wash it before reuse.[9]
Storage Procedures
Proper storage of this compound is critical to maintain its stability and prevent hazardous situations.
-
Atmosphere: Store under a dry, inert atmosphere (e.g., nitrogen or argon).[9][10]
-
Location: Store in a cool, dry, well-ventilated area designated for flammable liquids.[7]
-
Heat and Ignition Sources: Store away from heat, sparks, open flames, and other ignition sources.[7][9]
-
Incompatible Materials: Avoid storage with oxidizing agents, acids, alkalis, metal salts, and precious metals.[9][10] The product can generate small amounts of hydrogen when exposed to alkalis and protic materials like water and alcohol, especially in the presence of metal salts.[9]
Emergency Procedures
First Aid Measures
-
Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing. Seek medical attention if you feel unwell.[7][9]
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical advice if skin irritation occurs.[7][9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[7][9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. Never give anything by mouth to an unconscious person.[7]
Firefighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), water spray, or alcohol-resistant foam.[7]
-
Unsuitable Extinguishing Media: Do not use a solid stream of water as it may scatter and spread the fire.[9]
-
Specific Hazards: Irritating fumes and organic acid vapors may be produced in a fire.[9] Vapors are heavier than air and may travel to a source of ignition and flash back.
-
Protective Equipment: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).[7]
Accidental Release Measures
-
Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment (see Section 3.2). Remove all sources of ignition.[7]
-
Environmental Precautions: Prevent the material from entering sewers or public waters.[9]
-
Containment and Cleanup: Absorb the spill with inert material (e.g., sand, earth, vermiculite) and place it in a suitable, labeled container for disposal.[7]
Experimental Protocols and Workflows
While specific experimental protocols will vary, the following diagrams illustrate a generalized workflow for the safe handling of this compound and the logical relationships of its associated hazards.
References
- 1. Tert-butyl(silyl)silane | C4H14Si2 | CID 123158731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Di-terthis compound 97 30736-07-3 [sigmaaldrich.com]
- 4. Di-terthis compound 97% | 30736-07-3 [sigmaaldrich.com]
- 5. Di-terthis compound 30736-07-3 | TCI AMERICA [tcichemicals.com]
- 6. ehs.uci.edu [ehs.uci.edu]
- 7. aksci.com [aksci.com]
- 8. peptide.com [peptide.com]
- 9. gelest.com [gelest.com]
- 10. gelest.com [gelest.com]
CAS number and chemical identifiers for t-butylsilane
An In-depth Technical Guide to Di-tert-butylsilane (B1239941): Chemical Properties, Synthesis, and Applications
This technical guide provides a comprehensive overview of Di-terthis compound, a versatile organosilicon compound. The document is intended for researchers, scientists, and professionals in drug development and materials science. It covers the chemical identifiers, physicochemical properties, synthesis, and key applications of Di-terthis compound, with a focus on its role in organic synthesis.
Introduction
Di-terthis compound, characterized by the presence of two bulky tert-butyl groups attached to a silicon atom, is a sterically hindered organosilane. This structural feature imparts unique reactivity and stability, making it a valuable reagent in a variety of chemical transformations. It is particularly recognized for its application as a protecting group and as a precursor in the synthesis of silicon-containing polymers. While the term "this compound" can be ambiguous, this guide focuses on Di-terthis compound (CAS No. 30736-07-3), the most prominently documented compound under this general nomenclature. Other related compounds include tert-butyl(silyl)silane and tert-butyltrichlorosilane.
Chemical Identifiers and Physicochemical Properties
The fundamental chemical identifiers and physicochemical properties of Di-terthis compound are summarized in the tables below for easy reference.
Table 1: Chemical Identifiers for Di-terthis compound
| Identifier | Value |
| CAS Number | 30736-07-3[1][2] |
| IUPAC Name | Di-terthis compound |
| Synonyms | Bis(1,1-dimethylethyl)silane, Di-t-butylsilane[3] |
| Molecular Formula | C₈H₂₀Si[2] |
| Molecular Weight | 144.33 g/mol [1][2] |
| InChI | InChI=1S/C8H20Si/c1-7(2,3)9-8(4,5)6/h9H2,1-6H3[1] |
| InChIKey | ZLKSBZCITVUTSN-UHFFFAOYSA-N[1] |
| SMILES | CC(C)(C)[SiH2]C(C)(C)C[1] |
| PubChem CID | 2758052 |
Table 2: Physicochemical Properties of Di-terthis compound
| Property | Value |
| Appearance | Colorless clear liquid[2] |
| Boiling Point | 129-130 °C (lit.)[1][2] |
| Melting Point | -38 °C (lit.)[1][2] |
| Density | 0.729 g/mL at 25 °C (lit.)[1] |
| Refractive Index | n20/D 1.42 (lit.)[1] |
Synthesis of Di-terthis compound
An industrially advantageous method for the synthesis of Di-terthis compound involves the reaction of dichlorosilane (B8785471) with a tert-butyl Grignard reagent.[4] This method is favored over routes that utilize highly reactive and hazardous reagents like tert-butyllithium.[4]
Experimental Protocol: Synthesis via Grignard Reaction
The following protocol is a generalized procedure based on established synthesis methods:
-
Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings. The flask is maintained under an inert atmosphere (e.g., nitrogen or argon). A solution of tert-butyl chloride in an appropriate anhydrous solvent (e.g., tetrahydrofuran) is added dropwise to the magnesium turnings to initiate the formation of tert-butylmagnesium chloride. The reaction mixture is typically stirred and may require gentle heating to maintain the reaction.
-
Reaction with Dichlorosilane: The prepared Grignard reagent is then reacted with dichlorosilane. Dichlorosilane is added to the reaction mixture, often at a controlled temperature, to prevent side reactions.
-
Work-up and Purification: Upon completion of the reaction, the mixture is worked up to remove unreacted reagents and byproducts. This may involve filtration to remove magnesium salts, followed by distillation of the filtrate to isolate the Di-terthis compound. The purity of the product is typically assessed by gas chromatography (GC).
References
Methodological & Application
Application Notes and Protocols: Tert-Butyldimethylsilyl (TBDMS) Ethers as Protecting Groups for Primary Alcohols
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving desired chemical transformations with high selectivity and yield. A protecting group temporarily masks a reactive functional group, preventing it from undergoing unwanted reactions while other parts of the molecule are being modified. The tert-butyldimethylsilyl (TBDMS or TBS) group is one of the most widely employed protecting groups for hydroxyl functionalities, particularly for primary alcohols.[1][2][3] Its popularity stems from the ease of installation, stability under a broad range of reaction conditions, and the facility of its selective removal.[1][2] This document provides detailed application notes and experimental protocols for the use of the TBDMS group in protecting primary alcohols.
Advantages of the TBDMS Protecting Group
The TBDMS group offers several distinct advantages in organic synthesis:
-
High Selectivity for Primary Alcohols: Due to the steric hindrance of the tert-butyl group, silylation with tert-butyldimethylsilyl chloride (TBDMS-Cl) shows a significant preference for the protection of less sterically hindered primary alcohols over secondary and tertiary alcohols.[4]
-
Robust Stability: TBDMS ethers are stable to a wide array of non-acidic reagents and reaction conditions, including many oxidizing and reducing agents, organometallic reagents (like Grignards and organolithiums), and basic conditions.[1][3][5] The tert-butyldimethylsilyloxy group is approximately 10,000 times more stable towards hydrolysis than the trimethylsilyl (B98337) (TMS) group.[1]
-
Facile and Selective Deprotection: The silicon-oxygen bond of TBDMS ethers can be readily and selectively cleaved under mild conditions, most commonly using a source of fluoride (B91410) ions, such as tetrabutylammonium (B224687) fluoride (TBAF).[1][6][7] This orthogonality allows for deprotection without affecting other acid or base-labile protecting groups.[8]
Application Notes
Protection of Primary Alcohols
The reaction of an alcohol with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base, typically imidazole (B134444), in an aprotic solvent like dimethylformamide (DMF) is the most common method for the formation of TBDMS ethers.[1][9] The steric bulk of the TBDMS group allows for the selective protection of primary alcohols in the presence of secondary or tertiary alcohols.
Stability of TBDMS Ethers
TBDMS-protected alcohols exhibit remarkable stability across a diverse range of chemical environments, making them highly versatile in complex synthetic routes. They are generally stable to:
-
Aqueous bases[1]
-
Nucleophilic reagents such as Grignard reagents and enolates[9]
-
Many reducing agents, including lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄)[9]
-
Oxidizing agents like pyridinium (B92312) chlorochromate (PCC) and those used in Swern oxidations[9]
However, TBDMS ethers are susceptible to cleavage under acidic conditions, although they are significantly more stable than trimethylsilyl (TMS) ethers.[1][10]
Experimental Protocols
Protocol 1: Protection of a Primary Alcohol using TBDMS-Cl and Imidazole
This protocol describes a general procedure for the silylation of a primary alcohol.
Materials:
-
Primary alcohol
-
Tert-butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
Anhydrous dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a solution of the primary alcohol (1.0 equiv) in anhydrous DMF, add imidazole (2.5 equiv).
-
To this stirred solution, add TBDMS-Cl (1.2 equiv) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired TBDMS ether.
Protocol 2: Deprotection of a TBDMS Ether using Tetrabutylammonium Fluoride (TBAF)
This is the most frequently used method for the cleavage of TBDMS ethers.[1]
Materials:
-
TBDMS-protected alcohol
-
Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the TBDMS-protected alcohol (1.0 equiv) in anhydrous THF.
-
Add the 1.0 M solution of TBAF in THF (1.1-1.5 equiv) to the solution at room temperature.
-
Stir the reaction mixture for 1-2 hours, monitoring the progress by TLC.[6]
-
Once the reaction is complete, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the deprotected alcohol.
Protocol 3: Alternative Deprotection using Acetyl Chloride in Methanol (B129727)
This method provides a mild and efficient alternative for the deprotection of TBDMS ethers.[1]
Materials:
-
TBDMS-protected alcohol
-
Anhydrous methanol (MeOH)
-
Acetyl chloride
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the TBDMS-protected alcohol (1.0 equiv) in anhydrous methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a catalytic amount of acetyl chloride to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by the addition of saturated aqueous NaHCO₃ solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting crude product by silica gel column chromatography.
Quantitative Data Summary
Table 1: Representative Yields for the Protection of Primary Alcohols with TBDMS-Cl
| Substrate (Primary Alcohol) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzyl alcohol | Imidazole | DMF | RT | 2 | 95 | Corey, E. J.; Venkateswarlu, A. J. Am. Chem. Soc.1972 , 94, 6190-6191. |
| 1-Hexanol | Imidazole | DMF | RT | 3 | 98 | Corey, E. J.; Venkateswarlu, A. J. Am. Chem. Soc.1972 , 94, 6190-6191. |
| Geraniol | Imidazole | DMF | RT | 1 | 96 | Corey, E. J.; Venkateswarlu, A. J. Am. Chem. Soc.1972 , 94, 6190-6191. |
Table 2: Comparison of Deprotection Methods for TBDMS Ethers
| Deprotection Reagent | Catalyst Loading | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| TBAF | 1.1 equiv | THF | RT | 1-2 | >90 | [6] |
| Acetyl Chloride | Catalytic | MeOH | 0 to RT | 0.5-2 | >90 | [1] |
| Iron(III) Tosylate | 2.0 mol % | MeOH | RT | 2 | ~99 | [11] |
| Stannous Chloride | 1.0 equiv | Ethanol | Reflux | 1-2 | 80-90 | |
| N-Iodosuccinimide | Catalytic | MeOH | RT | 0.5-1 | >90 | [1] |
Visualizations
Caption: Mechanism of TBDMS protection of a primary alcohol.
Caption: Mechanism of TBDMS deprotection using fluoride ions.
Caption: General workflow for using TBDMS as a protecting group.
References
- 1. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 2. Silyl Groups - Gelest [technical.gelest.com]
- 3. fiveable.me [fiveable.me]
- 4. researchgate.net [researchgate.net]
- 5. fiveable.me [fiveable.me]
- 6. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Protecting group - Wikipedia [en.wikipedia.org]
- 9. uwindsor.ca [uwindsor.ca]
- 10. tert-Butyldiphenylsilyl - Wikipedia [en.wikipedia.org]
- 11. scholars.iwu.edu [scholars.iwu.edu]
Application Notes and Protocols for t-Butylsilylation of Alcohols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the protection of alcohols using t-butyldimethylsilyl (TBS) and t-butyldiphenylsilyl (TBDPS) ethers. These silyl (B83357) ethers are widely employed as protecting groups in organic synthesis due to their stability under a range of reaction conditions and their facile cleavage.
Introduction
The protection of hydroxyl groups is a critical step in the multi-step synthesis of complex organic molecules. t-Butylsilyl ethers, particularly TBS and TBDPS ethers, are among the most common choices for alcohol protection. Their steric bulk prevents unwanted reactions of the hydroxyl group, and their lipophilicity can aid in the purification of intermediates. The choice between TBS and TBDPS often depends on the required stability, with TBDPS ethers offering greater stability towards acidic conditions.
This application note provides a comparative overview of common silylation conditions and detailed step-by-step protocols for the protection of primary and secondary alcohols.
Data Presentation
The following table summarizes typical reaction conditions and yields for the t-butyldimethylsilylation and t-butyldiphenylsilylation of various alcohol substrates.
| Substrate (Alcohol Type) | Silylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzyl Alcohol (Primary) | TBS-Cl | Imidazole (B134444) | DMF | 25 | 12 | ~95 |
| 1-Hexanol (Primary) | TBS-Cl | Imidazole | DMF | 40 | 12 | 98 |
| Cyclohexanol (Secondary) | TBS-Cl | Imidazole | DMF | 25 | 18 | 88 |
| Cyclohexanol (Secondary) | TBDPS-Cl | Imidazole | DMF | 25 | 12 | 92 |
| Diol (Primary & Secondary) | TBDPS-Cl | Imidazole | DMF | 25 | - | 99[1] |
| Hindered Diol (Secondary) | TBS-OTf | 2,6-Lutidine | CH₂Cl₂ | -78 | 1 | 99[2] |
| Primary Alcohol | TBS-Cl | Imidazole | DMF | 0 | 0.17 | 90[3] |
Experimental Protocols
Protocol 1: General Procedure for the t-Butyldimethylsilylation (TBS Protection) of a Primary Alcohol
This protocol describes the protection of a primary alcohol using t-butyldimethylsilyl chloride and imidazole in dimethylformamide.
Materials:
-
Primary alcohol (1.0 eq)
-
t-Butyldimethylsilyl chloride (TBS-Cl) (1.2 eq)
-
Imidazole (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl acetate (B1210297) for chromatography
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the primary alcohol (1.0 eq).
-
Dissolve the alcohol in anhydrous DMF (approximately 0.1-0.5 M concentration).
-
Add imidazole (2.5 eq) to the solution and stir until it is fully dissolved.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add t-butyldimethylsilyl chloride (1.2 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure TBS-protected alcohol.
Protocol 2: General Procedure for the t-Butyldiphenylsilylation (TBDPS Protection) of a Secondary Alcohol
This protocol outlines the protection of a secondary alcohol using t-butyldiphenylsilyl chloride and imidazole in dimethylformamide.
Materials:
-
Secondary alcohol (1.0 eq)
-
t-Butyldiphenylsilyl chloride (TBDPS-Cl) (1.2 eq)
-
Imidazole (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether (Et₂O)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the secondary alcohol (1.0 eq) in anhydrous DMF (0.1-0.5 M).
-
Add imidazole (2.5 eq) and stir until dissolved.
-
Add t-butyldiphenylsilyl chloride (1.2 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and wash with saturated aqueous NH₄Cl solution, followed by water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the residue by flash column chromatography (silica gel, ethyl acetate/hexane gradient) to yield the pure TBDPS-protected alcohol.
Mandatory Visualization
Caption: Experimental workflow for the t-butyldimethylsilylation of an alcohol.
Caption: Mechanism of imidazole-catalyzed t-butyldimethylsilylation of an alcohol.
References
Application of Hindered Silanes in Peptide Synthesis and Solid-Phase Chemistry: A Focus on Cation Scavenging
Introduction
In modern solid-phase peptide synthesis (SPPS), particularly utilizing the widespread Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) orthogonal protection strategy, the final cleavage of the synthesized peptide from the solid support and the simultaneous removal of side-chain protecting groups are critical steps that significantly impact the final product's purity and yield.[1][2] This process is typically achieved by treatment with a strong acid, most commonly trifluoroacetic acid (TFA).[2][3]
A major challenge during acidic cleavage is the generation of highly reactive carbocations from the cleavage of tert-butyl-based protecting groups (e.g., t-butyl ethers, esters, and urethanes) and from the resin linker itself.[4][5][6] These electrophilic species can lead to undesirable side reactions by alkylating nucleophilic residues within the peptide sequence, such as tryptophan, methionine, cysteine, and tyrosine.[3][7][8] To mitigate these side reactions, "scavengers" are added to the cleavage cocktail to trap the reactive carbocations.[3][4][7]
While the user has inquired specifically about t-butylsilane, a thorough review of the scientific literature and established protocols indicates that its use as a scavenger in peptide synthesis is not widely documented. The industry standards and most extensively studied hindered silane (B1218182) scavengers are triisopropylsilane (B1312306) (TIS) and, to a lesser extent, triethylsilane (TES) .[9][10] This document will focus on the application and protocols for these established hindered silanes, as the principles of their function as cation scavengers are directly applicable to other trialkylsilanes.
Hindered trialkylsilanes, like TIS, are highly effective as "soft" reducing agents that irreversibly quench carbocations through a hydride transfer mechanism.[11] They are particularly valued for being non-odorous alternatives to thiol-based scavengers.[9][10]
Mechanism of Action: Hindered Silanes as Cation Scavengers
During the TFA-mediated cleavage of t-butyl protecting groups, a tert-butyl cation is formed. In the absence of a scavenger, this cation can alkylate sensitive amino acid side chains. Hindered silanes, such as TIS, act by donating a hydride ion to the carbocation, reducing it to an inert hydrocarbon (isobutane in the case of the t-butyl cation) and forming a stable silylester. This reaction is rapid and irreversible, effectively preventing unwanted modifications to the peptide.
Caption: Mechanism of hindered silane scavenging in SPPS.
Quantitative Data: Comparison of Cleavage Cocktails
The choice of cleavage cocktail is critical and depends on the amino acid composition of the peptide. Below is a summary of common cleavage cocktails and their typical applications. While precise yield and purity are highly sequence-dependent, this table provides a general guideline for scavenger selection.
| Reagent Name | Composition (v/v) | Key Scavenger(s) | Typical Application | Reference(s) |
| Standard | 95% TFA, 2.5% H₂O, 2.5% TIS | TIS, Water | General purpose for peptides without sensitive residues like Cys, Met, or Trp. | [9][10] |
| Reagent B | 88% TFA, 5% Phenol, 5% H₂O, 2% TIS | TIS, Phenol, Water | Good for scavenging trityl groups from Cys, His, Asn, Gln. Does not fully prevent oxidation of Met. | [9][12][13] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT | Phenol, Thioanisole, EDT | A robust, general-purpose cocktail for peptides containing Cys, Met, Trp, and Tyr. | [3][9] |
| Reducing Mix | 94% TFA, 2.5% H₂O, 2.5% EDT, 1% TIS | EDT, TIS, Water | For peptides containing Trp, Cys, or Met where reduction of oxidized species is beneficial. | [9] |
| Reagent R | 90% TFA, 5% Thioanisole, 3% EDT, 2% Anisole | Thioanisole, EDT, Anisole | Effective for peptides with sulfonyl-protected Arginine (Pbf, Pmc) and minimizes side reactions with Trp. | [12] |
Experimental Protocols
Protocol 1: Standard Cleavage of a Non-Sensitive Peptide from Resin
This protocol is suitable for peptides synthesized on Wang or Rink Amide resins that do not contain sensitive residues such as Cysteine, Methionine, or Tryptophan.
Materials:
-
Peptidyl-resin (e.g., 100 mg)
-
Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% deionized water. Prepare fresh.
-
Dichloromethane (DCM)
-
Cold methyl tert-butyl ether (MTBE)
-
50 mL centrifuge tubes
-
Reaction vessel with a sintered glass filter
Procedure:
-
Place the dry peptidyl-resin in a suitable reaction vessel.
-
Wash the resin with DCM (3 x 5 mL) to remove residual DMF and shrink the resin beads.
-
Add the freshly prepared cleavage cocktail to the resin (approximately 5-10 mL per 100 mg of resin).
-
Seal the vessel and allow the reaction to proceed at room temperature for 2-3 hours with occasional swirling. The resin may change color (e.g., to yellow or red), which is normal.[12]
-
Filter the cleavage mixture into a clean 50 mL centrifuge tube.
-
Wash the resin with an additional small volume of fresh TFA (1-2 mL) and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA filtrate dropwise to a 10-fold excess of cold MTBE (~40 mL).
-
Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.
-
Centrifuge the suspension at 3000-4000 rpm for 5 minutes.
-
Decant the supernatant and wash the peptide pellet with cold MTBE (2 x 20 mL).
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Proceed with purification (e.g., RP-HPLC) and characterization (e.g., Mass Spectrometry).
Caption: Workflow for standard peptide cleavage.
Protocol 2: Cleavage of a Peptide Containing Sensitive Residues (Trp, Cys, Met)
This protocol utilizes a more complex scavenger mixture to protect sensitive amino acid residues from alkylation and oxidation.
Materials:
-
Peptidyl-resin containing sensitive residues (e.g., 100 mg)
-
Cleavage Cocktail (e.g., Reagent K): 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% 1,2-ethanedithiol (B43112) (EDT). Prepare fresh in a fume hood.
-
Dichloromethane (DCM)
-
Cold methyl tert-butyl ether (MTBE)
-
50 mL centrifuge tubes
-
Reaction vessel with a sintered glass filter
Procedure:
-
Follow steps 1 and 2 from Protocol 1.
-
Add the freshly prepared Reagent K cleavage cocktail to the resin (approximately 5-10 mL per 100 mg of resin).
-
Seal the vessel and react for 2-4 hours at room temperature. Peptides with multiple arginine residues may require longer reaction times.[3]
-
Proceed with steps 5 through 12 from Protocol 1.
Conclusion
The use of hindered silanes, particularly triisopropylsilane, as cation scavengers is a cornerstone of modern Fmoc/tBu solid-phase peptide synthesis. These reagents effectively prevent deleterious side reactions caused by carbocations generated during acidic cleavage, leading to higher purity and yield of the final peptide product. While this compound itself is not a commonly cited reagent for this purpose, the principles and protocols outlined for TIS provide a robust framework for any researcher or drug development professional working in the field of peptide chemistry. The selection of an appropriate cleavage cocktail, tailored to the specific amino acid composition of the target peptide, remains a critical parameter for successful synthesis.
References
- 1. chemistry.du.ac.in [chemistry.du.ac.in]
- 2. academic.oup.com [academic.oup.com]
- 3. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Bot Detection [iris-biotech.de]
- 10. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 11. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. peptide.com [peptide.com]
Application of tert-Butyl Silyl Ethers in Natural Product Synthesis
Introduction
In the intricate field of natural product synthesis, the strategic use of protecting groups is paramount to achieving high yields and stereoselectivity. Among the most versatile and widely employed protecting groups for hydroxyl functionalities are the tert-butyl-containing silyl (B83357) ethers, notably tert-butyldimethylsilyl (TBS or TBDMS) and tert-butyldiphenylsilyl (TBDPS) ethers. These groups offer a tunable range of stability, allowing for the selective protection and deprotection of alcohols in the presence of other sensitive functional groups. Their steric bulk enables regioselective protection of less hindered hydroxyls, a feature frequently exploited in the synthesis of complex polyhydroxylated natural products.[1] This document provides a detailed overview of their application, including experimental protocols and comparative data.
The TBS group, introduced by E.J. Corey, is prized for its robustness under a variety of non-acidic conditions and its straightforward removal with fluoride-based reagents.[2][3] The TBDPS group, developed by Hanessian and Lavallée, offers enhanced stability to acidic conditions and greater selectivity for primary alcohols due to its increased steric hindrance.[4] The differential stability of these and other silyl ethers allows for orthogonal protection strategies, a cornerstone of modern synthetic chemistry.[1][5]
Key Properties and Applications
-
tert-Butyldimethylsilyl (TBS) Ethers: Widely used for the protection of primary and secondary alcohols.[6] They are stable to a wide range of reagents and conditions, including basic and organometallic reagents.[7] Cleavage is most commonly achieved using fluoride (B91410) ion sources like tetrabutylammonium (B224687) fluoride (TBAF) or under acidic conditions.[2][8] The steric bulk of the TBS group allows for selective protection of primary over secondary alcohols.[1]
-
tert-Butyldiphenylsilyl (TBDPS) Ethers: Offer greater stability compared to TBS ethers, particularly under acidic conditions.[4] This increased stability is attributed to the greater steric bulk of the two phenyl groups on the silicon atom.[4] TBDPS ethers are often used to protect primary alcohols in the presence of secondary alcohols and are more resistant to acidic hydrolysis than TBS ethers.[4][9] Deprotection typically requires fluoride reagents, often under more forcing conditions than for TBS ethers.[9]
Comparative Stability of Common Silyl Ethers
The strategic deployment of silyl ethers in a synthetic route hinges on their relative stabilities. An understanding of this hierarchy allows for selective deprotection sequences.
-
Relative Stability to Acidic Hydrolysis: TMS < TES < TBS < TIPS < TBDPS [1]
-
Relative Stability to Fluoride-Mediated Cleavage: TMS < TES < TIPS < TBS < TBDPS [1]
Diagram 1: Relative Stability of Silyl Ethers.
Experimental Protocols
The following sections provide detailed, generalized protocols for the protection of alcohols as TBS and TBDPS ethers and their subsequent deprotection.
Protocol 1: Protection of a Primary Alcohol with TBSCl
This protocol describes a standard procedure for the silylation of a primary alcohol using tert-butyldimethylsilyl chloride (TBSCl) and imidazole (B134444).
Diagram 2: TBS Protection Workflow.
Methodology:
-
To a solution of the alcohol (1.0 equivalent) in anhydrous dimethylformamide (DMF), add imidazole (2.5 equivalents) and TBSCl (1.2 equivalents) at room temperature.[2][8]
-
Stir the reaction mixture at room temperature. The reaction progress should be monitored by thin-layer chromatography (TLC). For more hindered alcohols, heating to 50 °C may be necessary.[8]
-
Upon completion, add water to the reaction mixture and extract with a suitable organic solvent such as diethyl ether or ethyl acetate (B1210297).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the pure TBS ether.[8]
Protocol 2: Protection of a Primary Alcohol with TBDPSCl
This protocol details the silylation of a primary alcohol using the more sterically demanding tert-butyldiphenylsilyl chloride (TBDPSCl).
Methodology:
-
Dissolve the alcohol (1.0 equivalent) in anhydrous DMF under an argon atmosphere.[9]
-
Add TBDPSCl (1.2 equivalents) and imidazole (2.5 equivalents) to the solution at room temperature.[9]
-
Stir the reaction mixture at room temperature and monitor its progress by TLC until the starting material is consumed.[9]
-
Quench the reaction by adding a small amount of methanol (B129727).
-
Co-evaporate the reaction mixture with toluene (B28343) to remove DMF.
-
Dissolve the residue in ethyl acetate or dichloromethane, and wash successively with 1.0 M aqueous HCl, water, saturated aqueous NaHCO₃, and brine.[9]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[9]
-
Purify the residue by silica gel column chromatography to obtain the desired TBDPS ether.[9]
Protocol 3: Deprotection of Silyl Ethers
The choice of deprotection conditions is critical for achieving selectivity in molecules with multiple protected hydroxyl groups.
A. Fluoride-Mediated Deprotection (General for TBS and TBDPS)
This is the most common method for cleaving silyl ethers.
Methodology:
-
To a solution of the silyl ether in tetrahydrofuran (B95107) (THF), add a solution of tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 1.5-3.0 equivalents) at room temperature.[2][8]
-
Stir the mixture at room temperature for a duration that can range from 1 to 18 hours, depending on the stability of the silyl ether. Monitor the reaction by TLC.[8]
-
Once the reaction is complete, concentrate the mixture in vacuo.
-
Purify the residue by flash column chromatography to isolate the deprotected alcohol.[8] Note: The basicity of TBAF can sometimes lead to side reactions. Buffering with acetic acid may be necessary for base-sensitive substrates.[1]
B. Acid-Catalyzed Deprotection (Primarily for TBS)
This method is effective for TBS ethers and can be selective in the presence of more acid-stable TBDPS ethers.
Methodology:
-
Dissolve the TBS ether in a mixture of acetic acid, THF, and water (e.g., a 3:1:1 ratio).
-
Stir the solution at room temperature, monitoring the reaction by TLC.
-
Upon completion, carefully neutralize the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify by column chromatography.
C. Selective Deprotection using Catalytic Acetyl Chloride
A mild method for the cleavage of both TBS and TBDPS ethers, which can exhibit chemoselectivity.[10][11]
Methodology:
-
Dissolve the silyl ether in dry methanol and cool the solution to 0 °C.
-
Add a catalytic amount of acetyl chloride (e.g., 0.15 equivalents) dropwise.[10] This in situ generates dry HCl.[10]
-
Stir the reaction at 0 °C to room temperature for 5 minutes to several hours, depending on the substrate.[10][11]
-
Monitor the reaction by TLC. Upon completion, neutralize with solid NaHCO₃, filter, and concentrate the filtrate.
-
The resulting alcohol can be purified by column chromatography. This method has been shown to be compatible with other protecting groups like acetyl, benzyl, and esters.[10]
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the protection and deprotection of hydroxyl groups using tert-butyl silyl ethers.
Table 1: Conditions for Silyl Ether Formation (Protection)
| Silyl Ether | Reagent | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Ref. |
| TBS | TBSCl | Imidazole | DMF | 25 - 50 | 1 - 17 | >95 | [2][8] |
| TBS | TBS-OTf | 2,6-Lutidine | CH₂Cl₂ | 0 - 25 | 0.5 - 2 | >90 | [6] |
| TBDPS | TBDPSCl | Imidazole | DMF | 25 | 2 - 12 | >90 | [9] |
| TBDPS | TBDPSCl | Pyridine/DMAP | CH₂Cl₂ | 25 | 4 - 16 | >85 | [4] |
Table 2: Conditions for Silyl Ether Cleavage (Deprotection)
| Silyl Ether | Reagent | Solvent | Temperature (°C) | Time | Typical Yield (%) | Ref. |
| TBS | TBAF (1 M in THF) | THF | 25 | 1 - 18 h | >95 | [8] |
| TBS | AcOH/H₂O/THF | AcOH/H₂O/THF | 25 | 12 - 24 h | >90 | [2] |
| TBS/TBDPS | AcCl (cat.) | MeOH | 0 - 25 | 5 min - 2 h | 90 - 98 | [10][11] |
| TBS | HCl | MeOH | 25 | 0.5 - 2 h | >95 | [6] |
| TBDPS | TBAF (1 M in THF) | THF | 25 | 12 - 48 h | >90 | [9] |
| TBS | KHF₂ | MeOH | 25 | 1 - 5 h | >90 | [2] |
References
- 1. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 2. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. tert-Butyldiphenylsilyl - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. TBS Protection - Common Conditions [commonorganicchemistry.com]
- 7. fiveable.me [fiveable.me]
- 8. total-synthesis.com [total-synthesis.com]
- 9. Introduction of tert-butyldiphenylsilyl (TBDPS) group - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 11. researchgate.net [researchgate.net]
t-Butylsilane Derivatives as Precursors for Chemical Vapor Deposition (CVD)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
While t-butylsilane itself is not a commonly cited precursor in chemical vapor deposition (CVD) literature, its derivatives, primarily bis(tert-butylamino)silane (BTBAS) and di-terthis compound (B1239941) , have emerged as significant precursors for the deposition of high-quality silicon nitride (SiNₓ) and silicon carbide (SiC) thin films, respectively. These organosilicon compounds offer advantages over traditional precursors like silane (B1218182) (SiH₄) and dichlorosilane (B8785471) (SiH₂Cl₂), including improved safety profiles and the ability to deposit films at lower temperatures.
This document provides detailed application notes and experimental protocols for the use of BTBAS and di-terthis compound in CVD processes, targeted at researchers and professionals in materials science and drug development who utilize thin-film deposition technologies.
I. Bis(tert-butylamino)silane (BTBAS) for Silicon Nitride (SiNₓ) Deposition
Bis(tert-butylamino)silane (C₈H₂₂N₂Si) is a liquid precursor widely used for the low-pressure chemical vapor deposition (LPCVD) and plasma-enhanced atomic layer deposition (PEALD) of silicon nitride films. Its use allows for deposition at temperatures significantly lower than conventional methods, making it suitable for applications with limited thermal budgets.[1]
A. Key Applications
-
Gate spacers in microelectronics: The excellent conformality and electrical insulation of BTBAS-derived SiNₓ make it ideal for creating gate spacers in transistors.[2]
-
Encapsulation and passivation layers: These films provide robust barriers against moisture and chemical attack for sensitive electronic and biomedical devices.
-
Etch stop layers: The different etch characteristics of SiNₓ compared to silicon dioxide allow for precise patterning in semiconductor manufacturing.[1]
B. Quantitative Data: Film Properties vs. Deposition Temperature
The properties of silicon nitride films deposited using BTBAS are highly dependent on the deposition temperature. The following table summarizes key quantitative data from literature for plasma-assisted atomic layer deposition (PA-ALD).
| Deposition Temperature (°C) | Growth Per Cycle (Å/cycle) | N/Si Ratio | Mass Density (g/cm³) | Refractive Index | Wet Etch Rate (nm/min) in dilute HF |
| 100 | ~0.8 | 2.3 ± 0.1 | - | - | High |
| 200 | ~0.7 | - | - | 1.75 ± 0.03 | - |
| 300 | ~0.6 | 1.5 ± 0.1 | 2.6 ± 0.1 | 1.85 ± 0.03 | ~10 |
| 400 | ~0.55 | 1.4 ± 0.1 | 2.8 ± 0.1 | 1.92 ± 0.03 | ~1 |
| 500 | ~0.5 | 1.4 ± 0.1 | 2.9 ± 0.1 | 1.96 ± 0.03 | ~1 |
Data compiled from multiple sources.[3][4][5] Note that specific values can vary based on other process parameters such as plasma power and precursor flow rates.
C. Experimental Protocol: Plasma-Enhanced Atomic Layer Deposition (PEALD) of Silicon Nitride
This protocol outlines a general procedure for depositing SiNₓ films using BTBAS in a PEALD reactor.
1. Substrate Preparation:
- Clean the substrate using a standard cleaning procedure appropriate for the substrate material (e.g., RCA clean for silicon wafers).
- Load the substrate into the ALD reaction chamber.
2. Reactor Setup and Pre-deposition:
- Heat the substrate to the desired deposition temperature (e.g., 400 °C).
- Maintain the BTBAS precursor bubbler at a constant temperature (e.g., 50 °C) to ensure consistent vapor pressure.
- Heat the precursor delivery lines to a temperature above the bubbler temperature (e.g., 100 °C) to prevent condensation.
- Flow an inert carrier gas (e.g., Argon) through the bubbler to transport the BTBAS vapor to the chamber.
3. Deposition Cycle: The PEALD process consists of a sequence of self-limiting surface reactions. One cycle typically includes the following four steps:
- Step 1: BTBAS Pulse: Introduce BTBAS vapor into the reaction chamber for a set duration (e.g., 150 ms). The precursor will adsorb and react with the substrate surface.
- Step 2: Purge: Purge the chamber with an inert gas (e.g., Argon or Nitrogen) for a defined time (e.g., 3 seconds) to remove any unreacted precursor and gaseous byproducts.
- Step 3: N₂ Plasma Exposure: Introduce nitrogen gas and ignite a plasma for a specific duration (e.g., 10 seconds). The plasma reacts with the adsorbed precursor layer to form a silicon nitride monolayer.
- Step 4: Purge: Purge the chamber again with an inert gas to remove reaction byproducts from the plasma step.
4. Film Thickness:
- Repeat the deposition cycle until the desired film thickness is achieved. The final thickness is determined by the number of cycles multiplied by the growth per cycle.
5. Post-Deposition:
- Cool down the reactor under an inert atmosphere.
- Remove the coated substrate for characterization.
D. Visualization: PEALD Workflow
Caption: Workflow for Plasma-Enhanced Atomic Layer Deposition of SiNₓ using BTBAS.
II. Di-terthis compound for Silicon Carbide (SiC) Deposition
Di-terthis compound is a liquid precursor that has been investigated for the chemical vapor deposition of silicon carbide films. While less common than other SiC precursors, it offers the potential for lower deposition temperatures compared to traditional silane/hydrocarbon mixtures.
A. Key Applications
-
Protective Coatings: SiC films provide excellent hardness, wear resistance, and chemical inertness, making them suitable for coating components in harsh environments.
-
Optical Components: The high refractive index and transparency of SiC in certain wavelength ranges are beneficial for optical applications.
-
Semiconductor Devices: SiC is a wide-bandgap semiconductor with applications in high-power and high-frequency electronics.
B. Experimental Protocol: Low-Pressure Chemical Vapor Deposition (LPCVD) of Silicon Carbide
This protocol provides a general outline for the deposition of SiC films using di-terthis compound in an LPCVD system.
1. Substrate Preparation:
- Clean the desired substrate (e.g., silicon wafer, graphite) to remove any surface contaminants.
- Load the substrate onto the susceptor in the LPCVD reactor.
2. Reactor Setup and Pre-deposition:
- Evacuate the reactor to a base pressure in the mTorr range.
- Heat the substrate to the desired deposition temperature (typically in the range of 600-800°C).
- Heat the di-terthis compound precursor in a bubbler to a controlled temperature to establish a stable vapor pressure.
- Use a carrier gas (e.g., hydrogen or argon) to transport the precursor vapor into the reaction chamber.
3. Deposition:
- Introduce the di-terthis compound vapor and carrier gas mixture into the reactor at a controlled flow rate.
- Maintain a constant deposition pressure (e.g., 100 mTorr to 1 Torr) and temperature for the duration of the deposition.
- The precursor will thermally decompose on the hot substrate surface, leading to the formation of a SiC film.
4. Post-Deposition:
- Stop the precursor flow and cool the reactor to room temperature under a continuous flow of inert gas.
- Vent the chamber and remove the coated substrate for analysis.
C. Visualization: LPCVD Logical Diagram
Caption: Logical diagram of a Low-Pressure Chemical Vapor Deposition system for SiC.
III. Safety and Handling
Both bis(tert-butylamino)silane and di-terthis compound are hazardous chemicals and must be handled with appropriate safety precautions.
| Precursor | Key Hazards | Recommended Handling |
| Bis(tert-butylamino)silane (BTBAS) | Highly flammable liquid and vapor.[6] In contact with water, it releases flammable gases which may ignite spontaneously.[6] Causes severe skin burns and eye damage.[6][7] Harmful if swallowed.[7] | Handle under an inert gas atmosphere.[6] Keep away from heat, sparks, and open flames.[7] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with a face shield, and a lab coat.[7] Ensure good ventilation or work in a fume hood.[6] |
| Di-terthis compound | Highly flammable liquid and vapor. | Keep away from heat and sources of ignition.[8] Store in a tightly closed container in a dry, well-ventilated place.[8] Use non-sparking tools.[9] Wear appropriate PPE, including safety glasses and gloves. |
First Aid Measures:
-
Skin Contact: Immediately wash with plenty of water and soap.[6] Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Rinse cautiously with water for several minutes.[7] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]
IV. Conclusion
Derivatives of this compound, specifically bis(tert-butylamino)silane and di-terthis compound, are valuable precursors for the chemical vapor deposition of silicon nitride and silicon carbide thin films. Their use enables lower deposition temperatures and can provide high-quality films for a variety of applications in microelectronics and materials science. Adherence to strict safety protocols is essential when handling these reactive and hazardous compounds. The experimental protocols provided herein offer a foundation for researchers to develop specific deposition processes tailored to their needs.
References
- 1. Density functional theory study on the full ALD process of silicon nitride thin film deposition via BDEAS or BTBAS and NH3 - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. mtl.mit.edu [mtl.mit.edu]
- 3. Atomic Layer Deposition of Silicon Nitride from Bis(tert-butylamino)silane and N2 Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. nano.pitt.edu [nano.pitt.edu]
- 7. nano.pitt.edu [nano.pitt.edu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. Bis(t-butylamino)silane | BTBAS | [NH(C4H9)]2SiH2 – Ereztech [ereztech.com]
Application Notes and Protocols for Low-Temperature Silicon nitride Deposition Using Bis(tert-butylamino)silane
Introduction
Silicon nitride (SiNₓ) thin films are critical materials in a variety of advanced applications, including nanoelectronics, optoelectronics, and as encapsulation layers for sensitive devices. The drive towards lower thermal budgets in device fabrication has spurred the development of low-temperature deposition techniques. Bis(tert-butylamino)silane (BTBAS) has emerged as a key precursor for depositing high-quality silicon nitride films at temperatures significantly lower than traditional methods. These application notes provide detailed protocols and compiled data for the low-temperature deposition of SiNₓ using BTBAS via Plasma-Enhanced Atomic Layer Deposition (PEALD) and Low-Pressure Chemical Vapor Deposition (LPCVD).
Data Presentation
The following tables summarize quantitative data from various studies on low-temperature SiNₓ deposition using BTBAS, offering a comparative overview of process parameters and resulting film properties.
Table 1: Process Parameters and Film Properties for PEALD of Silicon Nitride Using BTBAS and N₂ Plasma
| Deposition Temperature (°C) | Plasma Exposure Time (s) | Plasma Pressure (mTorr) | Growth Per Cycle (Å/cycle) | Refractive Index | Mass Density (g/cm³) | N/Si Ratio | Wet Etch Rate (nm/min) in dilute HF |
| Room Temperature - 200 | Variable (Longer times improve quality) | 13 - 40 | ~0.32 - 0.15 | 1.75 - 1.9 | ~2.7 | >1.4 | >1 |
| 300 | - | 40 | - | - | - | - | - |
| 400 | - | 40 | - | ~1.96 | 2.8 - 2.9 | ~1.4 | ~1 |
| 500 | - | 40 | ~0.15 | 1.96 ± 0.03 | 2.9 ± 0.1 | 1.4 ± 0.1 | <1 |
Data compiled from multiple sources.[1][2][3][4]
Table 2: Influence of Deposition Temperature on PEALD SiNₓ Film Composition
| Deposition Temperature (°C) | N/Si Ratio | Carbon Content (at. %) | Oxygen Content (at. %) | Hydrogen Content (at. %) |
| 85 | - | - | - | - |
| 155 | Unaffected | Increases with lower temp. | Low (≤5) | Increases with lower temp. |
| 275 | Unaffected | < 2 | Low (≤5) | - |
| 400 | ~1.4 | < 2 | Low (≤5) | - |
| 500 | 1.4 ± 0.1 | - | Low (≤5) | - |
Data indicates trends observed across different studies.[1][5]
Table 3: Process Parameters and Film Properties for LPCVD of Silicon Nitride Using BTBAS and Ammonia (B1221849) (NH₃)
| Deposition Temperature (°C) | Deposition Rate (Å/min) | Film Thickness Variation (1-sigma) | Carbon Incorporation | Hydrogen Incorporation |
| 550 - 600 | 4 - 30 | < 2% | Substantial | Substantial |
This process generally results in films with higher carbon and hydrogen content compared to higher temperature dichlorosilane-based processes.[6][7]
Experimental Protocols
Protocol 1: Plasma-Enhanced Atomic Layer Deposition (PEALD) of Silicon Nitride
This protocol describes a typical PEALD process for depositing SiNₓ films using BTBAS and a nitrogen plasma.
1. Substrate Preparation:
-
Start with clean, dry substrates (e.g., silicon wafers).
-
Perform a standard RCA clean or a piranha etch followed by a deionized (DI) water rinse and nitrogen blow-dry to ensure a pristine surface.
-
Load the substrates into the ALD reactor load-lock.
2. Reactor Setup and Pre-deposition:
-
The ALD reactor should consist of a heated substrate stage, a precursor delivery system for BTBAS, a remote inductively coupled plasma (ICP) source for nitrogen, and a vacuum pumping system.[1]
-
Heat the BTBAS precursor to a temperature that provides adequate vapor pressure (e.g., 40-70°C).
-
Set the reactor chamber wall temperature to prevent precursor condensation (e.g., 150°C).[8]
-
Set the desired substrate deposition temperature (e.g., 200-500°C).[1][2]
-
Pump the chamber down to the base pressure.
3. Deposition Cycle: The ALD cycle consists of four sequential steps:
-
Step 1: BTBAS Pulse: Introduce BTBAS vapor into the reactor chamber for a set duration (e.g., 150 ms). The precursor adsorbs onto the substrate surface.[5]
-
Step 2: Purge 1: Purge the chamber with an inert gas (e.g., Ar or N₂) to remove any unreacted BTBAS and gaseous byproducts. A sufficiently long purge time is crucial for true ALD growth (e.g., >2 s).[5]
-
Step 3: N₂ Plasma Exposure: Introduce N₂ gas into the plasma source and ignite the plasma for a specific duration (e.g., 5-20 s). The reactive nitrogen species react with the adsorbed BTBAS layer to form silicon nitride.
-
Step 4: Purge 2: Purge the chamber again with an inert gas to remove reaction byproducts and excess nitrogen species.
4. Film Deposition:
-
Repeat the deposition cycle (Steps 1-4) until the desired film thickness is achieved. The film thickness is linearly proportional to the number of cycles.[1]
5. Post-Deposition:
-
Cool down the reactor under vacuum or in an inert atmosphere.
-
Remove the coated substrates from the reactor.
6. Characterization:
-
Thickness and Refractive Index: Use spectroscopic ellipsometry.
-
Composition: Use X-ray Photoelectron Spectroscopy (XPS) or Rutherford Backscattering Spectrometry (RBS).
-
Density: Can be inferred from X-ray Reflectivity (XRR) or calculated from RBS data.
-
Wet Etch Rate: Immerse a sample in a dilute hydrofluoric acid solution (e.g., 100:1 H₂O:HF) and measure the change in thickness over time.
Protocol 2: Low-Pressure Chemical Vapor Deposition (LPCVD) of Silicon Nitride
This protocol outlines a batch LPCVD process for SiNₓ deposition using BTBAS and ammonia.
1. Substrate Preparation:
-
Prepare and clean substrates as described in the PEALD protocol.
-
Load the substrates into a quartz boat for a horizontal or vertical batch furnace.
2. Furnace Setup and Pre-deposition:
-
The LPCVD system consists of a multi-zone furnace, a vacuum pumping system, and gas delivery lines for BTBAS and ammonia (NH₃).
-
Heat the BTBAS precursor to generate sufficient vapor pressure.
-
Pump the furnace tube down to the base pressure.
-
Ramp up the furnace to the desired deposition temperature (e.g., 550-600°C).[6]
3. Deposition Process:
-
Introduce a continuous flow of BTBAS and NH₃ into the furnace tube. Typical flow rates might be in the range of 0.05 to 2.0 g/min for BTBAS.[9]
-
Maintain a constant pressure within the furnace during deposition.
-
The deposition time will determine the final film thickness. Deposition rates can range from 4-30 Å/min.[6]
4. Post-Deposition:
-
Stop the precursor and reactant gas flows.
-
Allow the furnace to cool down under a nitrogen purge or vacuum.
-
Unload the substrates once they have reached a safe handling temperature.
5. Characterization:
-
Perform film characterization as described in the PEALD protocol.
Visualizations
References
- 1. mtl.mit.edu [mtl.mit.edu]
- 2. Atomic Layer Deposition of Silicon Nitride from Bis(tert-butylamino)silane and N2 Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.tue.nl [research.tue.nl]
- 4. Atomic Layer Deposition of Silicon Nitride Thin Films: A Review of Recent Progress, Challenges, and Outlooks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.tue.nl [research.tue.nl]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pure.tue.nl [pure.tue.nl]
- 9. data.epo.org [data.epo.org]
Synthesis of Silicon Carbide Films Using Di-tert-butylsilane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of silicon carbide (SiC) films via a plasma-enhanced chemical vapor deposition (PECVD) process utilizing di-tert-butylsilane (B1239941) as a single-source precursor. Di-terthis compound is an air-stable, non-corrosive liquid, which offers a safer alternative to the flammable and toxic silane (B1218182) gas commonly used in SiC deposition.[1] Its use as a single-source precursor eliminates the need for an additional carbon source gas.[1]
Overview of the Deposition Process
The synthesis of silicon carbide films from di-terthis compound is achieved through a plasma-enhanced chemical vapor deposition (PECVD) process. In this method, di-terthis compound vapor is introduced into a reaction chamber containing the substrate. A plasma is then generated to excite the precursor gas, leading to its decomposition and the subsequent deposition of a silicon carbide film on the substrate surface.[1] This process can be conducted at relatively low temperatures, making it suitable for temperature-sensitive substrates.
Experimental Data
The following tables summarize the key experimental parameters for the deposition of SiC films using di-terthis compound in a PECVD system, as derived from established processes.[1]
Table 1: General Deposition Parameters
| Parameter | Range | Unit |
| Precursor | Di-terthis compound | - |
| Substrate Temperature | 100 - 400 | °C |
| Chamber Pressure | 0.01 - 10 | torr |
| Plasma Power (DC or RF) | 10 - 500 | Watts |
| Di-terthis compound Flow Rate | 10 - 400 | sccm |
| Deposition Rate | 10 - 500 | Ångstroms/minute |
Table 2: Optimized Deposition Parameters
| Parameter | Value | Unit |
| Substrate Temperature | 200 - 300 | °C |
| Chamber Pressure | 0.5 - 5 | torr |
| Di-terthis compound Flow Rate | 20 - 200 | sccm |
Experimental Protocol: PECVD of SiC Films
This protocol outlines the step-by-step procedure for the deposition of silicon carbide films using di-terthis compound in a PECVD reactor.
3.1. Materials and Equipment
-
PECVD Reactor System
-
Substrate (e.g., Silicon wafer)
-
Di-terthis compound precursor
-
Gas delivery system with mass flow controllers
-
Vacuum pump
-
Plasma source (RF or DC)
-
Substrate heater
-
Appropriate safety equipment (gloves, safety glasses, lab coat)
3.2. Substrate Preparation
-
Clean the substrate using a standard cleaning procedure appropriate for the substrate material (e.g., RCA clean for silicon wafers) to remove any organic and inorganic contaminants.
-
Dry the substrate thoroughly, for example, by blowing with dry nitrogen.
-
Load the cleaned substrate into the PECVD reaction chamber.
3.3. Deposition Procedure
-
Evacuate the reaction chamber to a base pressure typically in the range of 10⁻⁶ to 10⁻⁷ torr to ensure a clean deposition environment.
-
Heat the substrate to the desired deposition temperature, as specified in Table 1 or 2.[1]
-
Introduce di-terthis compound vapor into the reaction chamber at a controlled flow rate using a mass flow controller.[1]
-
Once the gas flow and temperature are stable, ignite the plasma by applying the specified power to the plasma source.[1]
-
Maintain these conditions for the desired deposition time to achieve the target film thickness. The deposition rate can be used to estimate the required time.[1]
-
After the deposition is complete, turn off the plasma source and stop the precursor gas flow.
-
Allow the substrate to cool down to near room temperature under vacuum.
-
Vent the chamber with an inert gas (e.g., nitrogen) to atmospheric pressure.
-
Remove the coated substrate for characterization.
Visualizing the Workflow and a Conceptual Reaction Pathway
The following diagrams illustrate the experimental workflow for the PECVD of SiC films and a simplified conceptual representation of the precursor decomposition and film formation.
References
Application Notes and Protocols: t-Butylsilane as a Mild Reducing Agent in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organosilanes are versatile and mild reducing agents in organic synthesis, offering an alternative to traditional metal hydride reagents. Among these, sterically hindered silanes such as di- and tri-substituted t-butylsilanes have demonstrated unique reactivity and selectivity, particularly in the reduction of cyclic ketones. The bulky t-butyl groups influence the stereochemical outcome of the reduction, often favoring the formation of the thermodynamically less stable alcohol isomer. This characteristic makes them valuable reagents in stereoselective synthesis, where precise control over the stereochemistry of hydroxyl groups is crucial.
These application notes provide a detailed overview of the use of t-butylsilane derivatives as mild reducing agents, focusing on the stereoselective reduction of substituted cyclohexanones. Experimental protocols, quantitative data, and mechanistic considerations are presented to guide researchers in the effective application of these reagents.
Applications
The primary application of this compound derivatives as mild reducing agents is in the stereoselective reduction of cyclic ketones . Specifically, di-terthis compound (B1239941) and tri-terthis compound, in the presence of a strong acid like trifluoroacetic acid (TFA), have been shown to reduce substituted cyclohexanones to their corresponding alcohols with a preference for the formation of the axial alcohol (the thermodynamically less stable cis isomer).[1] This is in contrast to less sterically demanding silanes, such as triethylsilane, which typically favor the formation of the more stable equatorial alcohol (trans isomer).
This selectivity is attributed to the steric bulk of the t-butyl groups on the silane (B1218182), which dictates the trajectory of the hydride delivery to the carbonyl carbon.
Quantitative Data Summary
The stereoselectivity of the reduction of 4-tert-butylcyclohexanone (B146137) with various silanes is summarized in the table below. The data highlights the influence of the steric bulk of the silane on the product distribution.
| Entry | Ketone Substrate | Reducing Agent | Acid | Product Ratio (cis:trans) | Yield of cis-trifluoroacetate | Reference |
| 1 | 4-tert-Butylcyclohexanone | di-terthis compound | Trifluoroacetic Acid | Predominantly cis | 67% | [1] |
| 2 | 4-tert-Butylcyclohexanone | tri-terthis compound | Trifluoroacetic Acid | Predominantly cis | Not specified | [1] |
| 3 | 4-tert-Butylcyclohexanone | di-tert-butylmethylsilane | Trifluoroacetic Acid | Predominantly cis | Not specified | [1] |
| 4 | 4-tert-Butylcyclohexanone | triethylsilane | Trifluoroacetic Acid | Predominantly trans | Not applicable | [1] |
| 5 | 4-tert-Butylcyclohexanone | dimethylphenylsilane | Trifluoroacetic Acid | Predominantly trans | Not applicable | [1] |
Experimental Protocols
Protocol 1: Stereoselective Reduction of 4-tert-Butylcyclohexanone with di-terthis compound
This protocol is based on the findings of Doyle and West for the acid-catalyzed reduction of alkyl-substituted cyclohexanones.[1]
Materials:
-
4-tert-Butylcyclohexanone
-
di-terthis compound
-
Trifluoroacetic acid (TFA)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and stirring apparatus
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve 4-tert-butylcyclohexanone (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid (2.0 eq) to the stirred solution.
-
To this mixture, add di-terthis compound (1.5 eq) dropwise via a syringe.
-
Allow the reaction mixture to stir at 0 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product, which is the trifluoroacetate (B77799) ester of the corresponding alcohol.
-
The trifluoroacetate ester can be hydrolyzed to the alcohol by standard procedures if desired (e.g., treatment with a mild base).
Mechanistic Insight and Visualization
The stereochemical outcome of the reduction is determined by the pathway of hydride transfer from the silane to the protonated carbonyl. In the case of bulky silanes like di-terthis compound, the hydride transfer is believed to occur from the axial direction to avoid steric hindrance between the bulky silane and the axial hydrogens of the cyclohexane (B81311) ring.
Below is a DOT script for a diagram illustrating the proposed signaling pathway for the stereoselective reduction of 4-tert-butylcyclohexanone.
Caption: Proposed pathway for the stereoselective reduction of 4-tert-butylcyclohexanone.
Experimental Workflow
The general workflow for carrying out a reduction using this compound is depicted in the following diagram.
Caption: General experimental workflow for this compound mediated reductions.
Conclusion
Di- and tri-tert-butylsilanes serve as effective mild reducing agents for the stereoselective reduction of cyclic ketones, providing a valuable method for accessing thermodynamically less stable alcohol isomers. The protocols and data presented herein offer a foundation for the application of these sterically hindered silanes in organic synthesis. The mild reaction conditions and predictable stereochemical outcomes make t-butylsilanes a useful tool for synthetic chemists in research and development. Further exploration of their reactivity with other functional groups may expand their utility in the future.
References
Application Notes and Protocols for t-Butylsilane in Chemical Vapor Deposition (CVD) Processes
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides detailed application notes and protocols for the use of tertiary-butylsilane (t-butylsilane) as a precursor in Chemical Vapor Deposition (CVD) processes for the synthesis of silicon-containing thin films, including silicon carbide (SiC), silicon nitride (SiN), and silicon dioxide (SiO₂). This compound is an organosilane compound that serves as a less hazardous alternative to silane (B1218182) (SiH₄) gas, offering improved safety and handling characteristics. These protocols are intended to serve as a comprehensive guide for researchers and professionals in the field of materials science and semiconductor fabrication.
Precursor Properties and Safety
Physical and Chemical Properties of Related Precursors
| Property | Value (for di-terthis compound) |
| Linear Formula | [(CH₃)₃C]₂SiH₂[1] |
| Molecular Weight | 144.33 g/mol [1] |
| Boiling Point | 129-130 °C[1] |
| Melting Point | -38 °C[1] |
| Density | 0.729 g/mL at 25 °C[1] |
| Flash Point | -2.22 °C (closed cup)[1] |
Safety and Handling Precautions
This compound is a flammable liquid and should be handled with extreme care in a well-ventilated area, preferably within a fume hood.[1] The following safety precautions are mandatory:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, flame-retardant lab coat, and chemical-resistant gloves.[1]
-
Grounding: Ground all containers and equipment to prevent static discharge, which can be an ignition source.
-
Storage: Store in a tightly sealed, corrosion-resistant container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[2] It should be stored under a dry, inert atmosphere.[2]
-
Incompatible Materials: Avoid contact with oxidizing agents, acids, and moisture.
-
Spill and Leak Procedures: In case of a spill, remove all ignition sources and ventilate the area. Use a non-combustible absorbent material to clean up the spill.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Experimental Setup: Low-Pressure Chemical Vapor Deposition (LPCVD)
A typical Low-Pressure Chemical Vapor Deposition (LPCVD) system is suitable for processes involving this compound. LPCVD reactors are often of a horizontal hot-wall tube furnace design, which can process multiple wafers simultaneously.[3]
Key Components of the LPCVD Reactor:
-
Reaction Chamber: A quartz tube capable of withstanding high temperatures and vacuum.[4]
-
Heating System: A multi-zone furnace to maintain a uniform temperature profile across the substrates.
-
Vacuum System: A mechanical pump and a turbomolecular pump to achieve the desired low pressure.[4]
-
Gas Delivery System: Mass flow controllers (MFCs) to precisely regulate the flow of this compound vapor, carrier gases (e.g., Ar, N₂), and reactive gases (e.g., NH₃, N₂O, C₂H₄).
-
Precursor Delivery: this compound is a liquid at room temperature and can be delivered to the reaction chamber by vapor draw from a bubbler. The bubbler should be heated to increase the vapor pressure of the precursor.
-
Substrate Holder: A quartz boat to hold the substrates (e.g., silicon wafers) in the center of the reaction chamber.
-
Exhaust and Abatement System: A system to safely handle and neutralize unreacted precursors and byproducts.
Experimental Protocols
The following protocols are derived from studies using chemically similar precursors like bis(tert-butylamino)silane (BTBAS) and di-terthis compound (B1239941), due to the limited availability of specific protocols for this compound. Researchers should consider these as starting points and optimize the parameters for their specific applications.
Deposition of Silicon Carbide (SiC)
This protocol outlines the deposition of SiC thin films using this compound and a carbon source like ethylene (B1197577) (C₂H₄).
Protocol:
-
Substrate Preparation:
-
Clean silicon (100) wafers using a standard RCA cleaning procedure to remove organic and inorganic contaminants.
-
Load the cleaned wafers onto a quartz boat and place it in the center of the LPCVD reaction chamber.
-
-
System Pump-Down and Leak Check:
-
Pump down the reaction chamber to a base pressure of approximately 10⁻⁶ Torr.
-
Perform a leak check to ensure the integrity of the system.
-
-
Deposition Process:
-
Heat the furnace to the desired deposition temperature (e.g., 700-900 °C).
-
Introduce a carrier gas (e.g., Argon) flow through the this compound bubbler, which is maintained at a constant temperature (e.g., 40-60 °C) to control the precursor vapor pressure.
-
Introduce the carbon source gas (e.g., ethylene) into the reaction chamber.
-
Maintain a constant pressure inside the chamber during deposition (e.g., 0.1-1.0 Torr).
-
The deposition time will determine the final film thickness.
-
-
Post-Deposition:
-
After the desired deposition time, stop the precursor and reactive gas flows.
-
Cool down the reactor to room temperature under a continuous flow of inert gas.
-
Unload the coated wafers.
-
Quantitative Data for SiC Deposition (Derived from general LPCVD of SiC):
| Parameter | Range |
| Deposition Temperature | 700 - 900 °C |
| Pressure | 0.1 - 1.0 Torr |
| This compound Bubbler Temperature | 40 - 60 °C |
| Carrier Gas (Ar) Flow Rate | 20 - 100 sccm |
| Ethylene (C₂H₄) Flow Rate | 10 - 50 sccm |
| Deposition Rate | 1 - 10 nm/min (estimated) |
Deposition of Silicon Nitride (SiN)
This protocol describes the deposition of SiN thin films using this compound and ammonia (B1221849) (NH₃). The use of BTBAS for SiN deposition is well-documented, and its process parameters provide a good reference.[5]
Protocol:
-
Substrate Preparation: Follow the same procedure as for SiC deposition.
-
System Pump-Down and Leak Check: Follow the same procedure as for SiC deposition.
-
Deposition Process:
-
Heat the furnace to the deposition temperature (e.g., 550-750 °C).
-
Introduce the this compound vapor and ammonia gas into the reaction chamber.
-
Maintain a constant pressure during deposition (e.g., 0.2-0.5 Torr).
-
-
Post-Deposition: Follow the same procedure as for SiC deposition.
Quantitative Data for SiN Deposition (Derived from BTBAS studies):
| Parameter | Range | Reference |
| Deposition Temperature | 550 - 750 °C | [5] |
| Pressure | 0.2 - 0.5 Torr | [5] |
| This compound Flow Rate | 10 - 50 sccm | |
| Ammonia (NH₃) Flow Rate | 100 - 500 sccm | |
| Deposition Rate | 0.4 - 3.0 nm/min | [5] |
| Refractive Index | ~2.0 | |
| Film Stress | 50 - 300 MPa (Low-Stress Nitride) | [6] |
Deposition of Silicon Dioxide (SiO₂)
This protocol details the deposition of SiO₂ thin films using this compound and an oxidizing agent such as nitrous oxide (N₂O) or oxygen (O₂).
Protocol:
-
Substrate Preparation: Follow the same procedure as for SiC deposition.
-
System Pump-Down and Leak Check: Follow the same procedure as for SiC deposition.
-
Deposition Process:
-
Heat the furnace to the deposition temperature (e.g., 400-700 °C).
-
Introduce the this compound vapor and the oxidizing gas into the reaction chamber.
-
Maintain a constant pressure during deposition (e.g., 0.5-2.0 Torr).
-
-
Post-Deposition: Follow the same procedure as for SiC deposition.
Quantitative Data for SiO₂ Deposition (Derived from related silane studies):
| Parameter | Range | Reference |
| Deposition Temperature | 400 - 700 °C | |
| Pressure | 0.5 - 2.0 Torr | |
| This compound Flow Rate | 5 - 30 sccm | |
| Oxidizing Gas (N₂O or O₂) Flow Rate | 50 - 200 sccm | |
| Deposition Rate | 5 - 20 nm/min (estimated) | |
| Refractive Index | ~1.46 | [7] |
| Density | ~2.2 g/cm³ | [7] |
Visualizations
Experimental Workflow
The following diagram illustrates the general experimental workflow for a CVD process using this compound.
Caption: General workflow for CVD using this compound.
Logical Relationships in LPCVD Parameter Optimization
The following diagram illustrates the logical relationships between key parameters in an LPCVD process.
Caption: Key parameter relationships in LPCVD.
References
- 1. Di-terthis compound 97 30736-07-3 [sigmaaldrich.com]
- 2. dockchemicals.com [dockchemicals.com]
- 3. Low Pressure Chemical Vapor Deposition Systems [mks.com]
- 4. semitracks.com [semitracks.com]
- 5. researchgate.net [researchgate.net]
- 6. LPCVD - Low Pressure Chemical Vapor Deposition [lpcvd.com]
- 7. digitalcommons.njit.edu [digitalcommons.njit.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing t-Butylsilane Deprotection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with t-butylsilane protecting groups.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the deprotection of t-butylsilyl (TBS) ethers.
Question: My TBS deprotection with Tetra-n-butylammonium fluoride (B91410) (TBAF) is slow or incomplete. What can I do?
Answer:
Slow or incomplete TBAF-mediated deprotection can be caused by several factors. Here are some troubleshooting steps:
-
Solvent Choice: Ensure you are using an appropriate solvent. Tetrahydrofuran (B95107) (THF) is the most common and effective solvent for TBAF deprotection.[1][2][3] Dichloromethane (DCM) or acetonitrile (B52724) can also be used.
-
Water Content: While strictly anhydrous conditions are not always necessary, the presence of a small amount of water can sometimes accelerate fluoride-mediated desilylation.[4] However, excess water can lead to side reactions. If using a commercial solution of TBAF in THF (typically 1M), it already contains a small amount of water.
-
TBAF Quality: TBAF is hygroscopic and its quality can degrade over time. Use a fresh bottle or a recently opened one for best results.
-
Temperature: While most TBAF deprotections are carried out at room temperature, gentle heating (e.g., to 40 °C) can increase the reaction rate. However, be cautious as this may also promote side reactions.
-
Steric Hindrance: If the TBS-protected alcohol is sterically hindered, the deprotection will be slower.[5] In such cases, longer reaction times or a more potent deprotecting agent may be necessary.
Question: I am observing side reactions, such as elimination or epimerization, during my TBAF deprotection. How can I prevent this?
Answer:
The basicity of TBAF can lead to undesired side reactions.[1][3] Here are some strategies to mitigate these issues:
-
Buffered TBAF: The addition of a mild acid, such as acetic acid, can buffer the reaction mixture and reduce the basicity of the TBAF solution. A common mixture is TBAF/acetic acid in THF.
-
Alternative Fluoride Sources: Consider using less basic fluoride reagents like triethylamine (B128534) trihydrofluoride (Et3N·3HF) or pyridinium (B92312) hydrofluoride (HF·Py).[2]
-
Acidic Deprotection: If your substrate is stable to acidic conditions, switching to an acidic deprotection method can be a good alternative. Common reagents include hydrochloric acid (HCl) in methanol (B129727) or acetic acid in a mixture of THF and water.[1][6]
Question: My desired product is degrading during acidic deprotection of the TBS group. What are my options?
Answer:
If your molecule contains acid-sensitive functional groups, standard acidic deprotection might not be suitable. Consider these milder acidic or alternative methods:
-
Mild Lewis Acids: Catalytic amounts of certain Lewis acids can efficiently cleave TBS ethers under mild conditions. Examples include ZrCl4, Sc(OTf)3, and Fe(OTs)3.[7][8]
-
Selective Reagents: Some reagents offer high chemoselectivity. For instance, N-iodosuccinimide in methanol can selectively deprotect TBS ethers of alcohols in the presence of TBS ethers of phenols.[6] Similarly, Oxone in aqueous methanol can selectively cleave primary TBS ethers in the presence of secondary or tertiary ones.[6]
-
Enzyme-Catalyzed Deprotection: In specific cases, enzymatic deprotection can offer unparalleled selectivity under very mild conditions.
Frequently Asked Questions (FAQs)
What are the most common methods for TBS deprotection?
The most common methods for TBS deprotection fall into two main categories:
-
Fluoride-Based Reagents: Tetrabutylammonium fluoride (TBAF) is the most widely used reagent in this class.[1][3] The driving force for this reaction is the formation of the strong Si-F bond.[6]
-
Acidic Conditions: This includes protic acids like HCl in an alcohol solvent, or a mixture of acetic acid and water.[1][6] Lewis acids are also employed for milder, more selective deprotections.[7]
How can I selectively deprotect a primary TBS ether in the presence of a secondary or tertiary one?
Achieving selective deprotection often relies on the steric hindrance around the silyl (B83357) ether. Primary TBS ethers are less sterically hindered and therefore more reactive.
-
Mild Acidic Conditions: Using a catalytic amount of a mild acid like pyridinium p-toluenesulfonate (PPTS) in a protic solvent such as methanol can often selectively cleave a primary TBS ether.[3]
-
Specific Reagents: A 50% aqueous methanolic solution of Oxone at room temperature has been shown to selectively cleave primary tert-butyldimethylsilyl ethers.[6]
Can I deprotect a TBS ether in the presence of other silyl ethers like TBDPS or TIPS?
Yes, selective deprotection is possible due to the differing stability of silyl ethers. The general order of stability to acidic conditions is: TMS < TES < TBS < TIPS < TBDPS.[9]
-
To deprotect a TBS ether in the presence of a more robust silyl ether like TBDPS or TIPS, you can use milder acidic conditions that are sufficient to cleave the TBS group but not the others. Pyridinium p-toluenesulfonate (PPTS) is a good reagent for this purpose.[3]
Data Presentation
Table 1: Common Reagents for TBS Deprotection
| Reagent Class | Specific Reagent | Typical Solvent(s) | Typical Conditions | Notes |
| Fluoride-Based | Tetrabutylammonium fluoride (TBAF) | THF, DMF | 1.1 - 1.5 eq., rt, 1-18 h | Most common; can be basic, leading to side reactions.[1][3] |
| Hydrogen fluoride-pyridine (HF·Py) | THF, CH3CN | rt | Often used for selective deprotection.[2][5] | |
| Acid-Based | Hydrochloric acid (HCl) | MeOH, EtOH | Catalytic to stoichiometric, rt | Effective but can be harsh on acid-sensitive groups.[1] |
| Acetic acid (AcOH) | THF/H2O | 2:1 or 3:1 mixture, rt | Milder than strong mineral acids.[6] | |
| Zirconium(IV) chloride (ZrCl4) | CH3CN | 20 mol%, rt, 20-45 min | Mild and selective Lewis acid catalyst.[7] | |
| Iron(III) Tosylate (Fe(OTs)3) | MeOH | 2.0 mol%, rt | Mild, chemoselective, and catalytic.[8] | |
| Other | N-Iodosuccinimide (NIS) | MeOH | Catalytic, rt | Selective for aliphatic over aromatic TBS ethers.[6] |
| Oxone | MeOH/H2O | rt | Selective for primary over secondary/tertiary TBS ethers.[6] |
Experimental Protocols
Protocol 1: General Procedure for TBS Deprotection using TBAF
-
Dissolve the TBS-protected compound (1.0 eq.) in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.1-0.5 M.
-
To this solution, add a 1.0 M solution of tetra-n-butylammonium fluoride (TBAF) in THF (1.2 eq.) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). Reaction times can vary from 30 minutes to several hours depending on the substrate.[2]
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH4Cl).
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (B1210297) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for TBS Deprotection using HCl in Methanol
-
Dissolve the TBS-protected compound (1.0 eq.) in methanol (MeOH) to a concentration of 0.1-0.5 M.
-
To this solution, add a solution of hydrochloric acid (e.g., 1.25 M HCl in MeOH or a few drops of concentrated HCl) at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, neutralize the acid with a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO3).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate or dichloromethane) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify the residue by flash column chromatography.
Visualizations
References
- 1. TBS Protection - Common Conditions [commonorganicchemistry.com]
- 2. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Chemical Forums: Deprotection of silyl ethers with TBAF [chemicalforums.com]
- 5. researchgate.net [researchgate.net]
- 6. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. scholars.iwu.edu [scholars.iwu.edu]
- 9. hwpi.harvard.edu [hwpi.harvard.edu]
Technical Support Center: T-butyldimethylsylation of Complex Molecules
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the t-butyldimethylsylation (TBS protection) of complex molecules. The information is tailored for researchers, scientists, and drug development professionals to help navigate the intricacies of protecting hydroxyl groups in multifaceted molecular architectures.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during t-butylsilylation?
A1: The most prevalent side reactions include incomplete reaction, silyl (B83357) ether migration, and unexpected rearrangements. In molecules with multiple functional groups, chemoselectivity can also be a significant challenge. During the deprotection step, side reactions can be triggered by the basicity of common reagents like tetrabutylammonium (B224687) fluoride (B91410) (TBAF), leading to decomposition of sensitive substrates.[1][2]
Q2: Why is my t-butylsilylation reaction incomplete, even with a large excess of the silylating agent?
A2: Incomplete silylation is often due to significant steric hindrance around the hydroxyl group. Tertiary and highly hindered secondary alcohols are particularly challenging to protect using standard conditions (TBS-Cl, imidazole (B134444), DMF). The use of a more powerful silylating agent, such as t-butyldimethylsilyl trifluoromethanesulfonate (B1224126) (TBS-OTf), in the presence of a non-nucleophilic base like 2,6-lutidine, can often overcome this issue.[3]
Q3: What is silyl ether migration, and when is it likely to occur?
A3: Silyl ether migration is the intramolecular transfer of a silyl group from one hydroxyl group to another. This is particularly common in polyhydroxy compounds like carbohydrates, especially under basic conditions. For instance, the t-butyldimethylsilyl (TBDMS) group can migrate between trans-diaxial hydroxyl functions.[4] It can also be observed as a side reaction during glycosylation reactions.
Q4: Can the t-butylsilylation reaction itself induce rearrangements in my molecule?
A4: While less common than during deprotection, rearrangements can occur. For example, iodine-mediated rearrangements of diallylsilanes have been observed, suggesting that under certain conditions, silyl groups can participate in or facilitate molecular rearrangements. In complex molecules with strained ring systems or functionalities prone to carbocation formation, unexpected rearrangements are a possibility to consider.
Q5: How can I avoid side reactions during the removal of a TBS group?
A5: The most common deprotection reagent, TBAF, is basic and can cause issues with base-sensitive substrates.[1][3] To mitigate this, consider using buffered TBAF (e.g., with acetic acid) or alternative, milder deprotection methods. Acid-catalyzed cleavage using reagents like pyridinium (B92312) p-toluenesulfonate (PPTS) in a protic solvent or a catalytic amount of acetyl chloride in dry methanol (B129727) can be effective for acid-labile substrates and can offer better chemoselectivity.[4][5][6]
Troubleshooting Guides
Problem 1: Incomplete or Slow Reaction with Hindered Alcohols
| Symptom | Possible Cause | Troubleshooting Steps |
| Low yield of the desired silylated product despite extended reaction times and excess TBS-Cl. | Steric Hindrance: The hydroxyl group is in a sterically congested environment, preventing the approach of the silylating agent. | 1. Switch to a more reactive silylating agent: Use t-butyldimethylsilyl trifluoromethanesulfonate (TBS-OTf), which is a much more powerful silylating agent. 2. Use a non-nucleophilic base: Employ a hindered base like 2,6-lutidine or diisopropylethylamine (DIPEA) instead of imidazole to prevent side reactions. 3. Optimize solvent and temperature: Dichloromethane (DCM) is a common solvent for TBS-OTf reactions. Running the reaction at low temperatures (e.g., -78 °C to 0 °C) can improve selectivity. |
Problem 2: Silyl Group Migration in Polyols and Carbohydrates
| Symptom | Possible Cause | Troubleshooting Steps |
| Formation of an isomeric product where the TBS group has moved to a different hydroxyl position. | Base-Catalyzed Migration: The presence of a base (e.g., imidazole, NaH) can facilitate the intramolecular transfer of the silyl group, especially to a thermodynamically more stable position. | 1. Use milder, non-basic conditions: If possible, use conditions that do not involve a strong base. 2. Employ a less labile silylating agent: For particularly sensitive substrates, consider if a bulkier silyl group might be less prone to migration. 3. Careful selection of deprotection conditions: During subsequent steps, avoid strongly basic conditions if silyl migration is a concern. |
Problem 3: Undesired Side Reactions During TBAF Deprotection
| Symptom | Possible Cause | Troubleshooting Steps |
| Low yield of the deprotected alcohol and formation of decomposition products. | Basicity of TBAF: The fluoride anion in TBAF is basic and can promote elimination, epimerization, or other base-mediated side reactions in sensitive substrates.[1][2] | 1. Buffer the TBAF: Add a mild acid, such as acetic acid, to the reaction mixture to neutralize the basicity of the fluoride ion. 2. Use an alternative fluoride source: Pyridine-HF or triethylamine (B128534) trihydrofluoride can be less basic alternatives. 3. Switch to acidic deprotection: For substrates that are stable to acid, use conditions like catalytic HCl in methanol or pyridinium p-toluenesulfonate (PPTS) in ethanol.[4] 4. Use a mild, neutral deprotection method: Catalytic acetyl chloride in dry methanol generates HCl in situ and can be a very mild and effective method for cleaving TBS ethers without affecting many other protecting groups.[5][6] |
Quantitative Data Summary
Table 1: Comparison of Silylating Agents for Hindered Alcohols
| Silylating Agent | Base | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| TBS-Cl | Imidazole | DMF | 25 | 24 h | <10 | Corey, E. J. et al. |
| TBS-OTf | 2,6-Lutidine | DCM | 0 - 25 | 2 h | >90 | [7] |
Table 2: Common Conditions for TBS Protection and Deprotection
| Reaction | Reagents | Solvent | Temperature (°C) | Time | Yield (%) |
| Protection | TBS-Cl, Imidazole | DMF | RT | 6 - 120 h | 82 - 98 |
| TBS-OTf, 2,6-Lutidine | CH₂Cl₂ | -78 to RT | 15 min - 1 h | 90 - 100 | |
| Deprotection | n-Bu₄N⁺ F⁻ (TBAF) | THF | RT | 15 min - 16 h | 70 - 100 |
| HCl | H₂O, THF | RT | 30 min - 6 h | 83 - 100 | |
| Pyridinium·HF | THF | RT | 15 min - 3 h | 76 - 91 | |
| Acetyl Chloride (cat.) | MeOH | 0 to RT | 5 min - 2 h | 85 - 98 |
Yields are substrate-dependent and represent a general range reported in the literature.[8]
Experimental Protocols
Protocol 1: T-butyldimethylsylation of a Hindered Secondary Alcohol using TBS-OTf
This protocol is adapted for alcohols where standard TBS-Cl conditions are ineffective.
Materials:
-
Hindered alcohol
-
t-Butyldimethylsilyl trifluoromethanesulfonate (TBS-OTf)
-
2,6-Lutidine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve the hindered alcohol (1.0 equiv) in anhydrous DCM in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add 2,6-lutidine (1.5 equiv) to the stirred solution.
-
Slowly add TBS-OTf (1.2 equiv) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.[9]
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Deprotection of a TBS Ether on a Base-Sensitive Substrate using Catalytic Acetyl Chloride
This mild method is suitable for substrates that are intolerant to the basicity of TBAF.[5][6]
Materials:
-
TBS-protected alcohol
-
Acetyl chloride
-
Methanol, anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve the TBS-protected alcohol (1.0 equiv) in anhydrous methanol in a flask at room temperature.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a catalytic amount of acetyl chloride (e.g., 0.1 equiv) to the stirred solution.
-
Monitor the reaction progress by TLC. The reaction is often complete within 30 minutes to 2 hours.
-
Once the reaction is complete, carefully quench by adding saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Extract the mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting alcohol by flash column chromatography if necessary.
Visualizations
Caption: Troubleshooting workflow for t-butylsilylation reactions.
Caption: Decision tree for selecting TBS deprotection conditions.
References
- 1. scholars.iwu.edu [scholars.iwu.edu]
- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 3. TBS Protection - Common Conditions [commonorganicchemistry.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. A Highly Efficient and Useful Synthetic Protocol for the Cleavage of tert-Butyldimethylsilyl(TBS) Ethers Using a Catalytic Amount of Acetyl Chloride in Dry Methanol [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. tert-Butyldimethylsilyl Trifluoromethanesulfonate (TBS-OTf) [commonorganicchemistry.com]
- 8. synarchive.com [synarchive.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Byproduct Formation During t-Butylsilyl Ether Deprotection
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice for managing and identifying byproducts formed during the removal of tert-butyldimethylsilyl (TBS) and other related silyl (B83357) protecting groups.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common byproducts I can expect during TBS deprotection?
The byproducts generated largely depend on the deprotection method employed.
-
Fluoride-Mediated Deprotection (e.g., TBAF):
-
t-Butyldimethylsilanol (TBS-OH): This is the direct silicon-containing byproduct. It is generally water-soluble and can often be removed with an aqueous workup.
-
Fluorosilanes: The high affinity of silicon for fluoride (B91410) drives the reaction, forming a fluorosilane as a key byproduct.[1]
-
Tetrabutylammonium (B224687) (TBA⁺) Salts: When using tetrabutylammonium fluoride (TBAF), residual TBA⁺ salts can be difficult to remove from polar products by standard chromatography.[2][3]
-
Tri-n-butylamine: This can be a byproduct of the TBAF reagent.
-
-
Acid-Mediated Deprotection (e.g., AcOH, HCl, HF):
-
t-Butyldimethylsilanol (TBS-OH) and its Dimer: In acidic conditions, TBS-OH can dimerize to form a disiloxane.
-
Substrate-Related Byproducts: Strong acids can cause side reactions on sensitive substrates, such as elimination or hydrolysis of other functional groups.[4] For example, acid-catalyzed cleavage of TBS ethers is known to occur.[5]
-
Q2: My deprotection with TBAF is complete, but I'm struggling to purify my product from reagent byproducts. What should I do?
This is a common issue, especially with polar compounds where tetrabutylammonium (TBA⁺) salts co-elute with the product during chromatography.[2]
Troubleshooting Steps:
-
Aqueous Workup: If your product is not water-soluble, perform a thorough aqueous workup to remove the majority of TBAF and related salts.[2]
-
Ion-Exchange Resin: For polar products, a highly effective method involves using an ion-exchange resin (e.g., DOWEX 50WX8) with a mild base like calcium carbonate. The resin sequesters the tetrabutylammonium cation, allowing for removal by simple filtration.[3]
-
Alternative Fluoride Sources: Consider using other fluoride sources like potassium fluoride (KF) or HF-Pyridine, which may introduce byproducts that are easier to remove.[2]
Q3: I am observing silyl group migration in my poly-hydroxylated compound instead of deprotection. How can I prevent this?
Silyl group migration is a known side reaction, particularly under basic conditions or with TBAF, where an intramolecular nucleophilic attack from a neighboring hydroxyl group occurs.[4][6]
Troubleshooting Steps:
-
Switch to Acidic Conditions: Acid-catalyzed deprotection is less likely to cause silyl migration. Mild conditions like pyridinium (B92312) p-toluenesulfonate (PPTS) in methanol (B129727) can be effective.[5]
-
Enzymatic Deprotection: For highly sensitive substrates, enzymatic methods can offer exceptional selectivity and prevent migration.
-
Steric Hindrance: The rate of migration can be influenced by the steric bulk of the silyl groups. For instance, a tert-butyldiphenylsilyl (TBDPS) group may migrate more readily than a TBS group in certain systems.[6] Carefully selecting protecting groups based on their migration tendencies can be a useful strategy.
Q4: My reaction is yielding a complex mixture of partially deprotected and rearranged products. What is causing this?
This often points to a lack of chemoselectivity in the deprotection method, where multiple silyl ethers are present or the reagent is too harsh for the substrate.
Troubleshooting Steps:
-
Re-evaluate Reagent Choice: The stability of silyl ethers to acidic hydrolysis generally follows the trend: TMS < TES < TBS < TIPS < TBDPS.[7] Use this trend to your advantage. For example, a mild acid might selectively cleave a TMS group in the presence of a TBS group.
-
Use a Buffered System: When using TBAF, the generation of basic alkoxides can cause side reactions. Adding acetic acid as a buffer can mitigate this.[7]
-
Consider Alternative Methods: For substrates with multiple silyl groups, methods using Wilkinson's catalyst with catechol borane (B79455) have shown high selectivity for deprotecting certain silyl ethers (like TES) in the presence of others (like TBS or TIPS).[4]
Byproduct Formation by Deprotection Method
The choice of deprotection agent is critical and dictates the byproduct profile. The table below summarizes common methods and their associated byproducts.
| Deprotection Method | Reagent(s) | Common Silicon Byproducts | Common Reagent-Derived Byproducts | Potential Substrate Side Reactions |
| Fluoride-Mediated | TBAF in THF | t-Butyldimethylsilanol (TBS-OH), Fluorosilanes | Tetrabutylammonium salts | Silyl migration, elimination (if basicity is an issue)[4][7] |
| HF-Pyridine | t-Butyldimethylsilanol (TBS-OH) | Pyridine salts | Acid-sensitive group cleavage | |
| Acid-Mediated | Acetic Acid (AcOH) | t-Butyldimethylsilanol, Disiloxanes | None | Cleavage of other acid-labile protecting groups[1] |
| HCl or other strong acids | t-Butyldimethylsilanol, Disiloxanes | None | Elimination, hydrolysis of esters/amides[4] | |
| Specialized Methods | ZnBr₂ in MeOH/DCM | t-Butyldimethylsilanol | Zinc salts | - |
| Acetyl Chloride in MeOH | t-Butyldimethylsilanol | Methyl acetate | Tolerates many other protecting groups[8][9] |
Experimental Protocols
Protocol 1: General Procedure for TBS Deprotection using TBAF
This protocol is a standard method for fluoride-mediated deprotection.
-
Dissolution: Dissolve the TBS-protected compound in anhydrous tetrahydrofuran (B95107) (THF) to a concentration of approximately 0.2-0.5 M.
-
Reagent Addition: Add a 1M solution of TBAF in THF (1.1 to 1.5 equivalents per silyl group) to the reaction mixture at room temperature.[10]
-
Monitoring: Stir the reaction and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions can take from 1 to 16 hours depending on the substrate.[10]
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).
-
Washing: Wash the combined organic layers with water and then with brine to remove residual TBAF and other aqueous-soluble byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Removal of Tetrabutylammonium Byproducts with Ion-Exchange Resin
This procedure is adapted for polar products where aqueous workup is problematic.[3]
-
Reaction: Perform the TBAF deprotection as described in Protocol 1 (Steps 1-3).
-
Concentration: After the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.
-
Resuspension: Resuspend the crude residue in a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Resin Addition: Add DOWEX® 50WX8 ion-exchange resin (protonated form) and powdered calcium carbonate (CaCO₃).
-
Stirring: Stir the suspension vigorously for 1-2 hours at room temperature. The resin exchanges H⁺ for TBA⁺, and the CaCO₃ neutralizes the resulting HF.
-
Filtration: Filter the mixture through a pad of celite to remove the resin and inorganic salts.
-
Concentration & Purification: Rinse the filter cake with the solvent, concentrate the filtrate, and purify the product by column chromatography.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues encountered during TBS deprotection.
References
- 1. researchgate.net [researchgate.net]
- 2. experimental chemistry - Removal of tetrabutylammonium from an organic reaction - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. orgsyn.org [orgsyn.org]
- 4. Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. total-synthesis.com [total-synthesis.com]
- 6. researchportal.tuni.fi [researchportal.tuni.fi]
- 7. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 8. tert-Butyldiphenylsilyl Ethers [organic-chemistry.org]
- 9. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 10. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
Technical Support Center: T-butyldimethylsilyl (TBS) Ether Protection
This guide provides troubleshooting advice and detailed protocols to help researchers, scientists, and drug development professionals increase the yield and success rate of t-butyldimethylsilylation reactions for alcohol protection.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My t-butylsilylation reaction with TBS-Cl is very slow or gives a low yield. What are the common causes and solutions?
A1: Low yields in TBS-Cl mediated silylations are a frequent issue. Here are the primary causes and how to address them:
-
Insufficiently reactive silylating agent: TBDMS-Cl on its own reacts slowly with alcohols.[1] The reaction requires a catalyst to proceed at a reasonable rate.
-
Solution: The most common and effective method is the use of imidazole (B134444) in DMF.[1] Imidazole acts as a catalyst, forming a highly reactive N-tert-butyldimethylsilylimidazole intermediate. Ensure you are using at least stoichiometric amounts of imidazole.
-
-
Steric Hindrance: Primary alcohols react readily, but secondary and especially tertiary alcohols are sterically hindered and react much slower with TBS-Cl. For hindered secondary or tertiary alcohols, TBS-Cl may not be a suitable reagent.[2]
-
Solution: For hindered alcohols, switch to a more powerful silylating agent like tert-butyldimethylsilyl trifluoromethanesulfonate (B1224126) (TBS-OTf).[2] TBS-OTf is significantly more reactive and can effectively silylate even bulky tertiary alcohols.
-
-
Moisture in the reaction: Silylating agents are sensitive to moisture. Any water present in your solvent, on your glassware, or in your starting material will consume the silylating agent, leading to lower yields.
-
Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents. If your starting material may contain water, consider drying it under high vacuum before starting the reaction.
-
-
Poor solubility of starting material: If your alcohol is highly polar, it may not be fully soluble in common non-polar solvents like DCM, leading to a heterogeneous reaction mixture and low yields.[3]
Q2: I am trying to protect a hindered secondary or tertiary alcohol and getting no product with TBS-Cl. What should I do?
A2: This is a classic case of steric hindrance limiting the reactivity of TBS-Cl. The bulky t-butyl group on the silicon atom makes it difficult for the silylating agent to approach a sterically crowded hydroxyl group.
-
Recommended Solution: Switch to tert-butyldimethylsilyl trifluoromethanesulfonate (TBS-OTf) as your silylating agent.[2] TBS-OTf is much more electrophilic and reactive than TBS-Cl. It is the reagent of choice for silylating hindered secondary and tertiary alcohols.[2] The reaction is typically run in dichloromethane (B109758) (DCM) with 2,6-lutidine as a non-nucleophilic base to neutralize the triflic acid byproduct.[5]
Q3: My reaction seems to work, but I lose a lot of my product during the aqueous workup. How can I prevent this?
A3: This issue is common when the starting material is highly polar and unreacted starting material is washed away into the aqueous layer during extraction.[3] It can also occur if the desired silylated product has some water solubility, especially if DMF is used as the solvent.
-
Solutions to Improve Extraction Efficiency:
-
Use a different extraction solvent: If you are using DCM for extraction and your starting material is polar, try switching to ethyl acetate (B1210297) (EtOAc), which is more polar and can help to recover more of the unreacted starting material from the aqueous phase.[3]
-
Use brine washes: After the initial aqueous wash, perform subsequent washes with a saturated sodium chloride solution (brine). This increases the polarity of the aqueous layer and can help to "salt out" your organic product, pushing it into the organic layer and reducing its solubility in the aqueous phase.[3]
-
Concentrate the reaction mixture: If the reaction was performed in DMF, you can try to remove as much DMF as possible under reduced pressure before the workup. Then, dissolve the residue in a larger volume of a less polar solvent for the extraction. This minimizes the amount of DMF that can pull your product into the aqueous layer.[3]
-
Q4: I am observing multiple spots on my TLC plate after the reaction. What are the possible side products?
A4: The formation of multiple products can be due to several factors:
-
Incomplete reaction: If the reaction has not gone to completion, you will see a spot for your starting material and a spot for your desired product.
-
Solution: Monitor the reaction progress carefully using TLC. If the reaction stalls, you may need to add more silylating agent or base, or let the reaction stir for a longer period.
-
-
Di-silylation or over-silylation: If your substrate has multiple hydroxyl groups (a diol or polyol), you may get a mixture of mono-silylated and di-silylated products.
-
Solution: To favor mono-silylation of a diol, you can try using a slight excess of the diol relative to the silylating agent. For selective protection of a primary alcohol in the presence of a secondary alcohol, the inherent steric hindrance of the secondary alcohol often allows for selective protection under standard TBS-Cl conditions.
-
-
Hydrolysis of the silylating agent: If there is moisture present, the silylating agent can hydrolyze to form silanols (e.g., t-BuMe2SiOH), which can sometimes be observed on TLC.
-
Solution: Use anhydrous conditions as described in Q1.
-
Data Presentation: Comparison of Silylation Conditions
The following tables summarize typical yields for t-butylsilylation reactions under different conditions, highlighting the effects of the silylating agent, base, and substrate sterics.
| Alcohol Type | Silylating Agent | Base | Solvent | Typical Yield Range |
| Primary | TBS-Cl | Imidazole | DMF | 82% - 98%[6] |
| Primary | TBS-Cl | Imidazole | CH₂Cl₂ | 88% - 98% |
| Secondary | TBS-Cl | Imidazole | DMF | 85% - 95% |
| Secondary | TBS-OTf | 2,6-Lutidine | CH₂Cl₂ | 90% - 100%[7] |
| Tertiary | TBS-OTf | 2,6-Lutidine | CH₂Cl₂ | ~99%[8] |
| Reagent Combination | Solvent | Reaction Time | Typical Yield |
| Imidazole, TBS-Cl | DMF | 6 - 120 h | 82% - 98%[7] |
| 2,6-Lutidine, TBS-OTf | CH₂Cl₂ | 15 min - 1 h | 90% - 100%[7] |
| DMAP, i-Pr₂NEt, TBS-Cl | CH₂Cl₂ | 3 h | 88%[7] |
| DMAP, Et₃N, TBS-Cl | DMF | 2 - 3 h | 69% - 71%[7] |
Experimental Protocols
Protocol 1: General Procedure for Silylation of a Primary Alcohol using TBS-Cl and Imidazole
This protocol is suitable for the routine protection of primary and less hindered secondary alcohols.
-
Preparation:
-
Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen or argon.
-
To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the alcohol (1.0 eq).
-
Dissolve the alcohol in anhydrous DMF (approximately 0.1-0.5 M concentration).
-
-
Addition of Reagents:
-
Reaction:
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. This can take anywhere from a few hours to overnight.
-
-
Workup and Purification:
-
Once the reaction is complete, pour the reaction mixture into a separatory funnel containing water.
-
Extract the aqueous phase with an organic solvent such as ethyl acetate or diethyl ether (3 x volume of the aqueous phase).
-
Combine the organic layers and wash with water, followed by a wash with saturated aqueous sodium chloride (brine).
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Protocol 2: Silylation of a Hindered Alcohol using TBS-OTf and 2,6-Lutidine
This protocol is designed for sterically hindered secondary and tertiary alcohols where TBS-Cl is ineffective.
-
Preparation:
-
Under an inert atmosphere in oven-dried glassware, dissolve the hindered alcohol (1.0 eq) in anhydrous dichloromethane (DCM) (0.1-0.5 M).
-
Cool the solution to 0 °C or -78 °C using an ice bath or a dry ice/acetone bath, respectively.
-
-
Addition of Reagents:
-
Reaction:
-
Allow the reaction to stir at the cooled temperature, gradually warming to room temperature if necessary.
-
Monitor the reaction progress by TLC. These reactions are often much faster than those with TBS-Cl, sometimes completing in less than an hour.[8]
-
-
Workup and Purification:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Pour the mixture into a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography.
-
Visualizations
Caption: Troubleshooting workflow for low-yield t-butylsilylation reactions.
Caption: Decision pathway for selecting the appropriate silylating agent.
References
- 1. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. TBS Protection - TBS-Cl [commonorganicchemistry.com]
- 5. tert-Butyldimethylsilyl Trifluoromethanesulfonate (TBS-OTf) [commonorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. synarchive.com [synarchive.com]
- 8. researchgate.net [researchgate.net]
- 9. tert-Butyldimethylsilyl Chloride (TBS-Cl) [commonorganicchemistry.com]
Troubleshooting incomplete reactions with t-butylsilane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing incomplete reactions involving t-butylsilane and its derivatives (e.g., TBDMS-Cl, t-butyldimethylsilane).
Frequently Asked Questions (FAQs)
Q1: Why is my silylation reaction with a this compound reagent so slow or incomplete?
A1: Incomplete silylation is a common issue, often attributable to one or more of the following factors:
-
Steric Hindrance: The t-butyl group is exceptionally bulky, which can significantly slow down the reaction rate by impeding the reagent's approach to the reactive site.[1][2] This effect is more pronounced with sterically hindered alcohols or other substrates.
-
Inadequate Catalyst or Base: Many silylations require a catalyst or base to proceed efficiently. Ensure you are using an appropriate and active catalyst for your specific transformation.
-
Moisture Contamination: Silanes can react with water, which consumes the reagent and deactivates certain catalysts.[3] All glassware should be oven-dried, and anhydrous solvents must be used.
-
Low Reaction Temperature: While some silylations proceed at room temperature, sterically demanding reactions may require elevated temperatures to overcome the activation energy barrier.[4]
-
Reagent Purity: Ensure the this compound reagent has not degraded due to improper storage.
Q2: I'm observing unexpected by-products in my reaction. What could be the cause?
A2: Side reactions can arise from several sources. In the context of peptide synthesis, for example, carbocations formed during the cleavage of t-butyl protecting groups can alkylate nucleophilic side chains on residues like Tryptophan (Trp), Cysteine (Cys), or Methionine (Met).[5] this compound is often used as a scavenger to trap these carbocations, but incomplete scavenging can lead to these by-products. In other cases, the base used for silylation might induce side reactions if your substrate is base-sensitive.
Q3: Can I use this compound for protecting any hydroxyl group?
A3: While versatile, t-butylsilanes exhibit significant selectivity due to their steric bulk. They will preferentially react with less sterically hindered hydroxyl groups.[6] For example, primary alcohols will react much more readily than secondary or tertiary alcohols. This selectivity can be exploited to protect one alcohol in the presence of others.[2]
Q4: What are the typical catalysts used for reactions involving t-butylsilanes?
A4: The choice of catalyst depends on the specific reaction. For silylation of alcohols, common bases/catalysts include imidazole (B134444), DMAP, and triethylamine. For dehydrogenative silylation (reaction of a hydrosilane with an alcohol), transition metal catalysts like those based on Palladium, Ruthenium, or Platinum are often employed.[6][7] In some C-H silylation reactions, strong bases like potassium tert-butoxide have proven effective.[8]
Troubleshooting Guides
Guide 1: Incomplete Silylation of Alcohols
If you are experiencing low yield in a reaction to form a t-butylsilyl ether, consult the following workflow and table.
Caption: Troubleshooting workflow for incomplete silylation.
Table 1: Impact of Reaction Parameters on Silylation Yield
| Parameter | Standard Condition | Modified Condition | Expected Outcome on Yield | Rationale |
| Temperature | 25 °C | 60 °C | Increase | Provides more energy to overcome the activation barrier, especially for hindered substrates.[4] |
| Reaction Time | 4 hours | 24 hours | Increase | Allows more time for the sterically demanding reaction to reach completion.[9] |
| Solvent | Dichloromethane (B109758) (DCM) | Dimethylformamide (DMF) | Increase | Polar aprotic solvents like DMF can accelerate SN2-type reactions. |
| Base | 1.2 eq. Imidazole | 2.0 eq. Imidazole | Increase | A higher concentration of the base/catalyst can increase the reaction rate.[4] |
| Moisture | Ambient | Anhydrous (N2 atm) | Significant Increase | Prevents consumption of the silylating agent through hydrolysis.[3] |
Guide 2: Incomplete Scavenging during Deprotection
When using a this compound as a scavenger (e.g., with TFA for deprotection of a t-butyl ether or Boc group) and observing by-products from alkylation, consider the following.
Caption: Logic for minimizing by-products during deprotection.
Experimental Protocols
Protocol 1: General Procedure for Silylation of a Primary Alcohol
This protocol describes the protection of a primary alcohol using tert-butyldimethylsilyl chloride (TBDMS-Cl) and imidazole.
-
Preparation:
-
Dry a round-bottom flask and magnetic stir bar in an oven at >100 °C for at least 4 hours.
-
Cool the flask to room temperature under a stream of dry nitrogen or argon.
-
-
Reaction Setup:
-
To the flask, add the primary alcohol (1.0 eq.).
-
Dissolve the alcohol in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) (approx. 0.1–0.5 M concentration).
-
Add imidazole (1.5–2.0 eq.).
-
Stir the mixture at room temperature until all solids dissolve.
-
-
Addition of Silylating Agent:
-
Add TBDMS-Cl (1.1–1.2 eq.) portion-wise to the stirred solution.
-
A white precipitate (imidazolium hydrochloride) will form.
-
-
Reaction and Monitoring:
-
Stir the reaction at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The product will be less polar than the starting alcohol.
-
If the reaction is slow, gently heat the mixture to 35–40 °C.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate (B1210297) or DCM).
-
Wash the combined organic layers with water, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Protocol 2: Deprotection of a Boc Group using TFA with this compound Scavenger
This protocol details the removal of a tert-butoxycarbonyl (Boc) protecting group using trifluoroacetic acid (TFA), with triethylsilane (a related silane (B1218182) scavenger) to prevent t-butyl cation side reactions.
-
Preparation:
-
In a well-ventilated fume hood, prepare a "cleavage cocktail". A common mixture is 95% TFA, 2.5% water, and 2.5% triethylsilane (v/v/v).
-
-
Reaction Setup:
-
Dissolve the Boc-protected substrate (1.0 eq.) in a minimal amount of dichloromethane (if necessary for solubility).
-
Cool the solution in an ice bath (0 °C).
-
-
Deprotection:
-
Slowly add the pre-chilled cleavage cocktail to the substrate solution.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
-
Reaction and Monitoring:
-
Monitor the reaction by TLC or LC-MS until the starting material is fully consumed (typically 1–3 hours).
-
-
Work-up and Isolation:
-
Concentrate the reaction mixture under reduced pressure to remove the majority of the TFA.
-
Co-evaporate with toluene (B28343) several times to ensure complete removal of residual TFA.
-
Precipitate the deprotected product by adding cold diethyl ether.
-
Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.
-
Reaction Pathway Visualization
The silylation of an alcohol with a t-butyl-substituted chlorosilane in the presence of a base like imidazole proceeds through a more reactive silyl-imidazolium intermediate.
Caption: Simplified pathway for imidazole-catalyzed silylation.
References
- 1. fastercapital.com [fastercapital.com]
- 2. Steric effects - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Reaction Condition Optimization - Creative Biolabs [creative-biolabs.com]
- 5. peptide.com [peptide.com]
- 6. Dehydrogenative Silylation of Alcohols and Other Functionalities - Gelest [technical.gelest.com]
- 7. Catalysts | [gelest.com]
- 8. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 9. biotage.com [biotage.com]
Technical Support Center: Stability of t-Butylsilyl Ethers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with t-butylsilyl ether protecting groups.
Frequently Asked Questions (FAQs)
Q1: How stable are t-butyldimethylsilyl (TBDMS) ethers compared to other common silyl (B83357) ethers?
A1: TBDMS ethers offer a significant stability advantage over simpler silyl ethers like trimethylsilyl (B98337) (TMS) and triethylsilyl (TES) ethers. The steric bulk of the t-butyl group makes the silicon atom less accessible to nucleophiles and hydrolysis. Generally, the stability of silyl ethers towards acidic and basic conditions increases with steric hindrance.[1][2]
Q2: Under what general conditions are t-butylsilyl ethers cleaved?
A2: T-butylsilyl ethers are typically stable to a wide range of synthetic conditions but can be cleaved under specific acidic, basic, or fluoride-mediated conditions.[3][4][5] The choice of deprotection method often depends on the other functional groups present in the molecule.
Q3: Can I selectively deprotect a primary TBDMS ether in the presence of a secondary or tertiary one?
A3: Yes, selective deprotection is often possible due to the different steric environments. Primary TBDMS ethers are generally more reactive and can be cleaved under milder conditions than secondary or tertiary TBDMS ethers.[4] For instance, using a 50% aqueous methanolic solution of Oxone at room temperature can selectively cleave primary TBDMS ethers.[4]
Q4: Are t-butylsilyl ethers stable to basic conditions?
A4: T-butyldimethylsilyl ethers are generally stable to aqueous bases.[4] However, they can be cleaved under forcing basic conditions, for example, with excess lithium hydroxide (B78521) in a mixture of dioxane, ethanol, and water at elevated temperatures.[1]
Q5: What are the most common fluoride (B91410) reagents for TBDMS deprotection?
A5: The most common fluoride reagent for cleaving TBDMS ethers is tetra-n-butylammonium fluoride (TBAF) in a solvent like tetrahydrofuran (B95107) (THF).[3][4][5] Other fluoride sources include hydrofluoric acid (HF) and its pyridine (B92270) complex (HF-Pyridine).[3][6]
Troubleshooting Guides
Problem 1: My TBDMS ether is unexpectedly cleaved during a reaction.
-
Possible Cause: The reaction conditions may be too acidic or contain a hidden source of fluoride. Some Lewis acids can also promote cleavage.
-
Troubleshooting Steps:
-
Analyze Reagents: Carefully check the pH of all aqueous reagents. Ensure that no acidic byproducts are generated during the reaction.
-
Scrutinize Solvents: Ensure solvents are anhydrous if the reaction is sensitive to acid.
-
Alternative Protecting Group: If the desired reaction requires strongly acidic conditions, consider a more robust protecting group like t-butyldiphenylsilyl (TBDPS).[7]
-
Problem 2: My TBDMS deprotection with TBAF is slow or incomplete.
-
Possible Cause: Steric hindrance around the silyl ether can significantly slow down the deprotection reaction. The substrate may also have poor solubility in the reaction solvent.
-
Troubleshooting Steps:
-
Increase Temperature: Gently warming the reaction mixture can often increase the rate of deprotection.
-
Add a Co-solvent: If solubility is an issue, adding a co-solvent like DMF might help.
-
Alternative Reagent: Consider using a more powerful fluoride source like HF-Pyridine, but be cautious as this is a much more corrosive and hazardous reagent.[3]
-
Reaction Time: For highly hindered TBDMS ethers, the reaction may require an extended period, from several hours to overnight.[3]
-
Problem 3: Other functional groups in my molecule are not stable to the TBDMS deprotection conditions.
-
Possible Cause: Standard deprotection reagents like TBAF are basic and can cause side reactions with base-sensitive groups. Acidic deprotection methods can affect acid-labile groups.
-
Troubleshooting Steps:
-
Buffered Fluoride Source: Using TBAF buffered with acetic acid can mitigate issues with base sensitivity.[3]
-
Mild Catalytic Methods: Explore milder, catalytic deprotection methods. For example, a catalytic amount of acetyl chloride in dry methanol (B129727) can deprotect TBDMS ethers while tolerating many other protecting groups.[4][8][9] Other options include using catalysts like iron(III) tosylate or zirconium(IV) chloride.[10][11]
-
Data Presentation
Table 1: Relative Stability of Common Silyl Ethers to Hydrolysis
| Silyl Ether | Relative Stability to Acidic Hydrolysis | Relative Stability to Basic Hydrolysis |
| Trimethylsilyl (TMS) | 1 | 1 |
| Triethylsilyl (TES) | ~60 | ~10-100 |
| t-Butyldimethylsilyl (TBDMS/TBS) | ~20,000 | ~20,000 |
| Triisopropylsilyl (TIPS) | ~700,000 | ~100,000 |
| t-Butyldiphenylsilyl (TBDPS) | ~5,000,000 | ~20,000 |
Data adapted from literature sources.[1][2]
Table 2: Common Reagents for t-Butylsilyl Ether Deprotection
| Reagent | Typical Conditions | Comments |
| Tetra-n-butylammonium fluoride (TBAF) | 1 M in THF, room temperature | Most common method; can be basic.[3][4] |
| Hydrofluoric acid (HF) | 49% aqueous solution in acetonitrile, 0 °C | Highly effective but corrosive and hazardous.[3] |
| Acetic Acid / Water | 2:1 mixture, 25 °C | Mild acidic condition.[4] |
| Acetyl Chloride (catalytic) | Dry MeOH, 0 °C to room temperature | Mild and chemoselective, tolerates many other protecting groups.[4][8][9] |
| N-Iodosuccinimide (catalytic) | Methanol | Allows for selective deprotection of alcoholic TBDMS ethers in the presence of phenolic ones.[4] |
| Stannous Chloride (SnCl₂) | Microwave irradiation, solvent-free | Rapid deprotection method. |
| Iron(III) Tosylate | Acetonitrile, room temperature | Mild and chemoselective catalyst.[11] |
Experimental Protocols
Protocol 1: General Deprotection of a TBDMS Ether using TBAF
-
Dissolve the TBDMS-protected compound in anhydrous tetrahydrofuran (THF) to make an approximately 0.2-0.5 M solution.
-
Add 1.1 to 1.5 equivalents of a 1 M solution of tetra-n-butylammonium fluoride (TBAF) in THF.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC). Reaction times can vary from 30 minutes to several hours depending on the substrate.[3]
-
Upon completion, quench the reaction by adding saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Selective Deprotection of a Primary TBDMS Ether using Oxone
-
Dissolve the substrate containing primary and other TBDMS ethers in a 1:1 mixture of methanol and water.
-
Add an excess of Oxone (potassium peroxymonosulfate).
-
Stir the mixture vigorously at room temperature.
-
Monitor the selective deprotection of the primary TBDMS ether by TLC.
-
Once the primary TBDMS ether is cleaved, work up the reaction by adding sodium thiosulfate (B1220275) solution to quench the excess oxidant.
-
Extract the product with an organic solvent, dry, and purify as described in Protocol 1.[4]
Visualizations
Caption: TBDMS ether deprotection mechanisms.
Caption: General experimental workflow for TBDMS deprotection.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. hwpi.harvard.edu [hwpi.harvard.edu]
- 3. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 4. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 5. fiveable.me [fiveable.me]
- 6. Silyl ether - Wikipedia [en.wikipedia.org]
- 7. tert-Butyldiphenylsilyl - Wikipedia [en.wikipedia.org]
- 8. tert-Butyldiphenylsilyl Ethers [organic-chemistry.org]
- 9. Alcohol or phenol synthesis by silyl ether cleavage [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. scholars.iwu.edu [scholars.iwu.edu]
Technical Support Center: Preventing Rearrangement Reactions with Silanes
Welcome to the Technical Support Center for advanced organic synthesis. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to rearrangement reactions during chemical transformations. This guide focuses on the use of silanes, particularly in the context of ionic hydrogenation, to mitigate or eliminate unwanted side products arising from carbocation rearrangements.
Frequently Asked Questions (FAQs)
Q1: What are rearrangement reactions and why do they occur in my experiments?
A1: Rearrangement reactions in organic synthesis are intramolecular processes where the carbon skeleton of a molecule is restructured. These reactions are typically driven by the formation of a more stable intermediate. A common scenario involves the generation of a carbocation, which can then undergo a 1,2-hydride or 1,2-alkyl shift to form a more stable, more substituted carbocation. For example, a less stable secondary carbocation will readily rearrange to a more stable tertiary carbocation if a neighboring carbon atom has a hydrogen or alkyl group that can migrate. This fundamental principle of carbocation stability is a primary driver for these unwanted side reactions.
Q2: How can silanes help in preventing these rearrangement reactions?
A2: Silanes, in the presence of a strong acid, can act as hydride donors. This process, known as ionic hydrogenation, provides a rapid pathway to "quench" a carbocation intermediate before it has the opportunity to rearrange. The silane (B1218182) delivers a hydride ion (H-) to the positively charged carbon, effectively reducing it and preventing subsequent skeletal rearrangements. Triethylsilane (Et3SiH) in combination with trifluoroacetic acid (TFA) is a commonly used system for this purpose.[1][2]
Q3: What is the general mechanism for preventing rearrangements using a silane/acid system?
A3: The process can be broken down into three key steps:
-
Carbocation Formation: The substrate reacts with a strong acid (e.g., trifluoroacetic acid) to generate a carbocation intermediate.
-
Hydride Transfer: Before the carbocation can undergo a rearrangement, a silane (e.g., triethylsilane) molecule donates a hydride to the carbocation.
-
Product Formation: The now-reduced intermediate is stable and does not rearrange, leading to the desired product.
Q4: Is t-butylsilane a suitable reagent for this purpose?
A4: While theoretically this compound could act as a hydride donor, triethylsilane is more commonly cited and used in the scientific literature for ionic hydrogenation reactions aimed at preventing rearrangements.[1][2] For this reason, our troubleshooting guides and protocols will focus on the more established triethylsilane/TFA system.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Rearranged product is still the major product. | 1. The rate of rearrangement is faster than the rate of hydride transfer. 2. The concentration of the silane is too low. 3. The acid used is not strong enough to efficiently generate the initial carbocation for trapping. | 1. Lower the reaction temperature to slow down the rate of rearrangement. 2. Increase the molar excess of triethylsilane. 3. Consider using a stronger acid, such as triflic acid, in place of trifluoroacetic acid.[1] |
| Low overall yield of the desired product. | 1. Incomplete reaction. 2. Decomposition of the starting material or product under the strongly acidic conditions. | 1. Increase the reaction time or temperature. 2. Use a less harsh acid or decrease the reaction temperature. Monitor the reaction progress closely using techniques like TLC or LC-MS. |
| Formation of silylated byproducts. | The silyl (B83357) cation generated after hydride transfer may react with nucleophiles in the reaction mixture. | Ensure anhydrous conditions, as water can react with the silyl cation. If possible, use a non-nucleophilic solvent. |
| No reaction occurs. | The substrate is not capable of forming a stable enough carbocation under the reaction conditions. | This method is most effective for substrates that can form relatively stable carbocations (e.g., tertiary, benzylic, or allylic). Consider alternative reduction methods if your substrate does not fit this profile. |
Experimental Protocols
General Protocol for Ionic Hydrogenation to Prevent Rearrangement
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Substrate susceptible to rearrangement
-
Triethylsilane (Et3SiH)
-
Trifluoroacetic acid (TFA)
-
Anhydrous dichloromethane (B109758) (DCM) as solvent
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the substrate in anhydrous DCM.
-
Add a stoichiometric excess of triethylsilane (typically 2-5 equivalents) to the solution.
-
Cool the mixture to a suitable temperature (e.g., 0 °C or -78 °C) using an ice or dry ice/acetone bath. This can help to minimize the rate of rearrangement.
-
Slowly add trifluoroacetic acid (typically 1.5-3 equivalents) dropwise to the stirred solution.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation
The effectiveness of using triethylsilane to prevent rearrangement is evident when comparing product distributions with and without the silane. The following table summarizes typical outcomes for a hypothetical reaction where a secondary carbocation can rearrange to a tertiary one.
| Reaction Conditions | Direct Product Yield (%) | Rearranged Product Yield (%) |
| Acid catalyst only | 10-30 | 70-90 |
| Acid catalyst + Triethylsilane | 80-95 | 5-20 |
Note: These are representative yields and will vary depending on the specific substrate and reaction conditions.
Visualizations
Logical Workflow for Troubleshooting Rearrangement Reactions
Caption: Troubleshooting workflow for addressing rearrangement reactions.
Signaling Pathway of Ionic Hydrogenation vs. Rearrangement
References
Technical Support Center: Purification of t-Butylsilylated Compounds
Welcome to the technical support center for the purification of t-butylsilylated compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of molecules containing tert-butyldimethylsilyl (TBS/TBDMS) and other t-butylsilyl protecting groups.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of t-butylsilylated compounds, particularly when using silica (B1680970) gel flash column chromatography.
Problem: Loss of the t-Butylsilyl Protecting Group During Silica Gel Chromatography
Symptoms:
-
Appearance of a more polar spot on the TLC plate corresponding to the unprotected alcohol.
-
Co-elution of the desired product and the deprotected starting material.
-
Low yield of the purified silylated compound.
Possible Causes:
-
Acidity of Silica Gel: Standard silica gel is slightly acidic and can catalyze the hydrolysis of silyl (B83357) ethers, especially for more labile silyl groups or sensitive substrates.
-
Protic Solvents: The presence of protic solvents like methanol (B129727) in the eluent system can lead to solvolysis of the silyl ether.
-
Extended Column Time: Prolonged exposure of the compound to the silica gel stationary phase increases the likelihood of deprotection.
Solutions:
-
Neutralize the Silica Gel:
-
Pre-treat the silica gel slurry with a small amount of a non-nucleophilic base, such as triethylamine (B128534) (typically 0.1-1% v/v of the eluent). This deactivates the acidic silanol (B1196071) groups on the silica surface.
-
Alternatively, use commercially available neutral or basic alumina (B75360) as the stationary phase if compatible with your compound.
-
-
Modify the Mobile Phase:
-
Avoid highly protic or acidic solvents in your eluent system.
-
If a polar modifier is needed, consider using less protic solvents like ethyl acetate (B1210297) or acetone (B3395972) in combination with non-polar solvents like hexanes or heptane (B126788).
-
-
Minimize Contact Time:
-
Run the column with slightly higher pressure to increase the flow rate and reduce the residence time of the compound on the column.
-
Ensure efficient packing of the column to prevent band broadening and tailing, which can increase the time spent on the stationary phase.
-
-
Consider Alternative Purification Methods:
-
Preparative Thin-Layer Chromatography (Prep-TLC): For small-scale purifications, this can be a faster alternative to column chromatography.
-
Reverse-Phase Chromatography: If the compound is sufficiently non-polar, reverse-phase silica (e.g., C18) can be used, which operates under neutral pH conditions.
-
Crystallization: If the product is a solid, crystallization can be an effective purification method that avoids chromatography altogether.
-
Problem: Silyl Group Migration
Symptoms:
-
Isolation of an isomeric product where the silyl group has moved to a different hydroxyl group.
-
This is more common in molecules with multiple hydroxyl groups of similar steric hindrance.
Possible Causes:
-
Basic Conditions: Strong bases can promote intramolecular silyl migration.
-
Fluoride-Based Deprotection Reagents: Reagents like tetrabutylammonium (B224687) fluoride (B91410) (TBAF) can sometimes induce silyl migration as a side reaction.
Solutions:
-
Use Mild Reaction and Purification Conditions:
-
Avoid strongly basic conditions during workup and purification.
-
If using a base to neutralize silica, a hindered, non-nucleophilic base is preferable.
-
-
Alternative Deprotection Strategies (if applicable):
-
If partial deprotection is occurring and leading to migration, consider milder deprotection reagents if the goal is complete removal of the silyl group.
-
Frequently Asked Questions (FAQs)
Q1: My t-butylsilylated compound is streaking on the TLC plate. What could be the cause and how can I fix it?
A1: Streaking on a TLC plate can be due to several factors:
-
Compound Overload: You may be spotting too much of your sample on the TLC plate. Try diluting your sample before spotting.
-
Acidity/Basicity Issues: If your compound has acidic or basic functional groups, it can interact strongly with the silica gel, causing streaking. Adding a small amount of acetic acid (for basic compounds) or triethylamine (for acidic compounds) to your developing solvent can often resolve this.
-
Incomplete Dissolution: Ensure your sample is fully dissolved in the spotting solvent before applying it to the TLC plate.
Q2: How can I remove excess silylating agent and silyl byproducts from my reaction mixture before purification?
A2: Excess silylating agents (e.g., TBDMS-Cl) and byproducts (e.g., siloxanes) can sometimes complicate purification.
-
Aqueous Workup: A standard aqueous workup can help remove some of the water-soluble byproducts. Quenching the reaction with a saturated aqueous solution of ammonium (B1175870) chloride can help hydrolyze excess silylating reagent.
-
Fluoride Scavenging: A mild fluoride source can be used to selectively react with and remove excess silylating agent.
-
Direct Chromatography: In many cases, these byproducts are significantly less polar than the desired product and can be easily separated by flash chromatography.
Q3: What are some alternatives to silica gel for purifying acid-sensitive t-butylsilylated compounds?
A3: Several alternatives to standard silica gel are available:
-
Neutral or Basic Alumina: These are good alternatives for compounds that are sensitive to the acidic nature of silica.
-
Florisil®: A magnesium-silica gel that is less acidic than standard silica.
-
Reverse-Phase Silica (C18): Suitable for non-polar to moderately polar compounds and uses neutral mobile phases.
-
Polymer-Based Resins: Polystyrene-based resins can be used for the separation of non-polar compounds.
Q4: How do I choose the right solvent system for the flash chromatography of my t-butylsilylated compound?
A4: The choice of solvent system depends on the polarity of your compound.
-
Start with TLC: Develop a solvent system using thin-layer chromatography. A good starting point for many silylated compounds is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate or dichloromethane.
-
Target Rf Value: Aim for an Rf value of 0.2-0.4 for the desired compound on the TLC plate to ensure good separation on the column.
-
Avoid Protic Solvents: As a general rule, avoid highly protic solvents like methanol unless the silyl ether is very robust, as they can cause deprotection on the column.
Q5: Can I use analytical techniques to assess the purity of my silylated compound and check for deprotection?
A5: Yes, several analytical techniques are crucial for assessing purity:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for confirming the presence of the t-butyl and dimethylsilyl protons, which typically appear as singlets in the upfield region (around 0-1 ppm). The disappearance or integration reduction of these signals can indicate deprotection.
-
Mass Spectrometry (MS): Mass spectrometry can confirm the molecular weight of the protected compound. The presence of a peak corresponding to the unprotected alcohol is a clear indication of deprotection.
-
Gas Chromatography (GC): For volatile silylated compounds, GC can be used to assess purity. Incomplete derivatization or the presence of byproducts can sometimes be observed as multiple peaks.
Data and Protocols
Table 1: Relative Stability of Common Silyl Ethers to Hydrolysis
This table provides a general comparison of the stability of different silyl ethers towards acidic and basic hydrolysis. This can help in choosing the appropriate protecting group and purification strategy.
| Silyl Ether | Abbreviation | Relative Stability to Acid Hydrolysis | Relative Stability to Basic Hydrolysis |
| Trimethylsilyl | TMS | 1 | 1 |
| Triethylsilyl | TES | ~60 | ~10-100 |
| tert-Butyldimethylsilyl | TBDMS/TBS | ~20,000 | ~20,000 |
| Triisopropylsilyl | TIPS | ~700,000 | > TBDMS |
| tert-Butyldiphenylsilyl | TBDPS | > TBDMS | > TBDMS |
Data compiled from various sources, providing a qualitative comparison.
Experimental Protocol: Neutralization of Silica Gel for Flash Chromatography
-
Slurry Preparation: In a fume hood, measure the required amount of silica gel into a beaker.
-
Solvent Addition: Add the initial, non-polar eluent (e.g., hexanes) to the silica gel to create a slurry.
-
Base Addition: Add triethylamine (Et₃N) to the slurry to a final concentration of 0.5-1% (v/v) of the total solvent volume to be used for packing and running the column.
-
Mixing: Stir the slurry gently for a few minutes to ensure even distribution of the triethylamine.
-
Column Packing: Pack the column with the neutralized silica slurry as you normally would.
-
Elution: Run the column using an eluent system that also contains the same concentration of triethylamine.
Experimental Protocol: General Procedure for TBAF-Mediated Deprotection of a TBDMS Ether
This is a deprotection protocol, which can be useful for confirming the identity of the deprotected byproduct seen during purification.
-
Dissolution: Dissolve the TBDMS-protected compound (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1-1.5 equivalents) dropwise to the solution at room temperature.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Quenching: Quench the reaction by adding a saturated aqueous solution of ammonium chloride or water.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting alcohol by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for purification of t-butylsilylated compounds.
Caption: Logical relationship between silyl ether stability and purification conditions.
Technical Support Center: Managing t-Butylsilane Moisture Sensitivity
This guide provides researchers, scientists, and drug development professionals with essential information for handling t-butylsilane and troubleshooting common issues related to its high moisture sensitivity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it moisture-sensitive?
A1: Di-terthis compound is a versatile organosilicon compound with the chemical formula [(CH₃)₃C]₂SiH₂.[1] It is highly valued in organic synthesis, serving as a protective group and a reagent for creating silicon-containing molecules in pharmaceuticals and agrochemicals.[2] Its sensitivity stems from the reactivity of the silicon-hydrogen (Si-H) bonds, which readily undergo hydrolysis in the presence of water. This reaction breaks down the this compound, forming silanols (-Si-OH) and hydrogen gas, which can compromise or ruin the intended reaction.[3]
Q2: What are the signs of moisture contamination in my this compound or reaction?
A2: Several signs can indicate moisture contamination:
-
Gas Evolution: Bubbling or a pressure increase in a sealed vessel upon adding this compound to a reaction mixture is a clear sign of hydrolysis and hydrogen gas formation.
-
Poor Reaction Performance: The most common indicator is a significantly lower yield than expected or a complete failure of the reaction.
-
Inconsistent Results: Unexplained variations in outcomes between seemingly identical reaction setups often point to differing levels of moisture contamination.
-
Byproduct Formation: The presence of unexpected siloxane oligomers or polymers in your product mixture can be difficult to remove and indicates reagent decomposition.[4]
Q3: How should this compound be stored to maintain its integrity?
A3: Proper storage is critical. This compound should be kept in a tightly sealed container under a dry, inert atmosphere, such as nitrogen or argon.[5][6] The storage area must be cool, dark, and well-ventilated, away from heat and direct sunlight.[7] For frequent use, consider storing it in a container with a septum, allowing for reagent withdrawal via syringe without exposing the bulk material to the atmosphere.
Troubleshooting Guide
Issue: My reaction yield is low or the reaction failed entirely.
This is the most frequent problem when working with this compound and is almost always linked to moisture. Use the following decision tree and guides to identify the source of the water contamination.
Troubleshooting Decision Pathway
This diagram outlines a logical workflow to diagnose the source of moisture in a failed reaction.
Caption: A decision tree for troubleshooting low-yield reactions.
Data Presentation: Solvent Purity
The purity of your solvents is paramount. While "anhydrous" solvents from commercial suppliers are a good starting point, their water content can increase after opening. For highly sensitive reactions, re-drying solvents is recommended. The goal is to reduce water content to the low parts-per-million (ppm) range.[8][9]
| Solvent | Typical Water Content (Undried) | Target Water Content (Anhydrous) | Recommended Drying Method(s) |
| Tetrahydrofuran (THF) | 200-300 ppm | < 10 ppm | Passage over activated neutral alumina; distillation from sodium/benzophenone.[9][10] |
| Toluene | ~225 ppm | < 10 ppm | Passage over activated 3Å molecular sieves or silica; distillation from sodium.[9][10] |
| Dichloromethane | 150-200 ppm | < 10 ppm | Distillation from calcium hydride (CaH₂).[8] |
| Acetonitrile | 500-1000 ppm | < 20 ppm | Distillation from phosphorus pentoxide (P₄O₁₀) followed by CaH₂. |
Note: The sodium/benzophenone method provides a visual indicator (a persistent blue color) signifying very low water and oxygen levels.[11]
Experimental Protocols
Protocol 1: General Procedure for Setting Up a Moisture-Sensitive Reaction
This protocol outlines the essential steps for creating an anhydrous, inert atmosphere suitable for reactions involving this compound.
Caption: Standard workflow for moisture-sensitive experiments.
Protocol 2: Drying Solvents with Molecular Sieves
A safe and effective alternative to distillation for drying solvents.
-
Activation: Place 3Å or 4Å molecular sieves in a flask and heat under vacuum with a heat gun for 10-15 minutes, or bake in a laboratory oven at >200 °C for several hours.
-
Cooling: Allow the sieves to cool to room temperature under an inert atmosphere.
-
Drying: Add the activated sieves to your solvent (approximately 5-10% weight/volume) in a sealed container (e.g., a bottle with a septum-lined cap).
-
Equilibration: Allow the solvent to stand over the sieves for at least 24-48 hours to achieve low ppm moisture levels.[9][10] The solvent can then be directly used by withdrawing it with a dry syringe.
References
- 1. Di-terthis compound 97 30736-07-3 [sigmaaldrich.com]
- 2. chemimpex.com [chemimpex.com]
- 3. uychem.com [uychem.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. gelest.com [gelest.com]
- 6. gelest.com [gelest.com]
- 7. What precautions should be taken when storing silane coupling agents? | Shin-Etsu Silicone Selection Guide [shinetsusilicone-global.com]
- 8. molan.wdfiles.com [molan.wdfiles.com]
- 9. rubingroup.org [rubingroup.org]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. Drying solvents - Sciencemadness Wiki [sciencemadness.org]
Technical Support Center: Scalable Synthesis and Purification of t-Butylsilane
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the scalable synthesis and purification of t-butylsilane. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary scalable synthesis routes for this compound?
A1: The two primary scalable synthesis routes for this compound are the Grignard reaction and hydrosilylation. The Grignard reaction typically involves the reaction of a t-butylmagnesium halide with a silicon source like trichlorosilane (B8805176). Hydrosilylation involves the addition of a silane (B1218182) to isobutene, catalyzed by a platinum-based catalyst.
Q2: What are the main safety concerns when working with this compound and its precursors?
A2: this compound is a flammable liquid.[1] Precursors such as trichlorosilane are highly reactive and can release hydrogen chloride gas upon contact with moisture. Grignard reagents are also highly flammable and moisture-sensitive. It is crucial to work in a dry, inert atmosphere and use appropriate personal protective equipment (PPE), including flame-resistant lab coats, chemical-resistant gloves, and safety goggles.[2]
Q3: How can I monitor the progress of the this compound synthesis reaction?
A3: Reaction monitoring can be performed using techniques like Gas Chromatography (GC) to track the consumption of starting materials and the formation of the product. For more detailed mechanistic studies, in-situ monitoring techniques such as FT-IR spectroscopy and NMR spectroscopy can be employed to observe the reaction in real-time.[3][4]
Q4: What are the common impurities in this compound synthesis?
A4: Common impurities depend on the synthesis route. In the Grignard synthesis, impurities can include unreacted starting materials, di- or tri-substituted silanes (di-t-butylsilane, tri-t-butylsilane), and magnesium halide salts. In the hydrosilylation route, impurities might include isomers of the desired product and residual catalyst.
Q5: What is the most effective method for purifying this compound at scale?
A5: Fractional distillation is the most effective method for purifying this compound on a large scale. This technique separates compounds based on their boiling points and is particularly useful for separating this compound from closely boiling impurities like other substituted silanes.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and purification of this compound.
Synthesis Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield in Grignard Synthesis | 1. Moisture in the reaction setup. 2. Inactive magnesium. 3. Impure starting materials (t-butyl chloride or trichlorosilane). 4. Incorrect reaction temperature. | 1. Thoroughly dry all glassware and solvents. Ensure a dry, inert atmosphere (e.g., nitrogen or argon). 2. Activate magnesium turnings by crushing them or using a small amount of iodine or 1,2-dibromoethane (B42909) to initiate the reaction. 3. Purify starting materials before use. t-Butyl chloride can be distilled, and trichlorosilane should be of high purity. 4. Maintain the recommended temperature for Grignard reagent formation (typically 40-50°C) and the subsequent reaction with the silane source.[5] |
| Formation of Multiple Silane Products (di-, tri-substituted) | 1. Incorrect stoichiometry of reactants. 2. Mode of addition of reagents. | 1. Carefully control the stoichiometry. For mono-substitution, a "reverse addition" where the Grignard reagent is added to an excess of the silane source is often preferred.[6] 2. Consider the order of addition. Adding the silane to the Grignard reagent ("normal addition") can favor multiple substitutions.[6] |
| Low Yield in Hydrosilylation | 1. Catalyst deactivation. 2. Presence of inhibitors in the starting materials. 3. Incorrect reaction temperature or pressure. | 1. Ensure the catalyst is fresh and handled under an inert atmosphere. 2. Purify the isobutene and silane to remove any potential catalyst poisons. 3. Optimize the reaction temperature and pressure according to the specific catalyst and reactants used. |
Purification Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation During Fractional Distillation | 1. Inefficient distillation column. 2. Distillation rate is too high. 3. Fluctuations in heating. | 1. Use a fractionating column with a sufficient number of theoretical plates for the separation. 2. Maintain a slow and steady distillation rate to allow for proper vapor-liquid equilibrium. 3. Use a stable heating source (e.g., a heating mantle with a controller) to ensure consistent boiling. |
| Product Contamination with Magnesium Salts (Grignard Route) | 1. Incomplete quenching of the reaction. 2. Insufficient washing of the organic phase. | 1. Ensure the reaction is fully quenched with a suitable aqueous solution (e.g., saturated ammonium (B1175870) chloride). 2. Thoroughly wash the organic layer with water and brine to remove all water-soluble byproducts. |
| Residual Solvent in the Final Product | 1. Incomplete removal of the solvent during distillation. | 1. Ensure the final distillation step is carried out to completion, monitoring the temperature at the distillation head to confirm all lower-boiling solvents have been removed. A final distillation under reduced pressure may be necessary. |
Experimental Protocols
Scalable Synthesis of this compound via Grignard Reaction (Adapted from a related procedure)
This protocol is adapted from the synthesis of di-terthis compound (B1239941) and is intended for the synthesis of mono-t-butylsilane.[5] Optimization may be required.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Magnesium Turnings | 24.31 | 12.2 g | 0.5 |
| t-Butyl Chloride | 92.57 | 46.3 g | 0.5 |
| Trichlorosilane | 135.45 | 203.2 g | 1.5 |
| Tetrahydrofuran (THF), anhydrous | - | 300 mL | - |
| Iodine (crystal) | - | small crystal | - |
Procedure:
-
Grignard Reagent Preparation:
-
In a 500 mL three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add magnesium turnings (12.2 g) and a small crystal of iodine.
-
Assemble the glassware and dry it thoroughly under vacuum with heating.
-
Allow the apparatus to cool to room temperature and fill with an inert atmosphere (nitrogen or argon).
-
Add anhydrous THF (100 mL) to the flask.
-
In the dropping funnel, prepare a solution of t-butyl chloride (46.3 g) in anhydrous THF (200 mL).
-
Add a small amount of the t-butyl chloride solution to the magnesium. The reaction should start, indicated by a color change and a slight exotherm. If the reaction does not start, gentle warming may be applied.
-
Once the reaction has initiated, add the remaining t-butyl chloride solution dropwise to maintain a gentle reflux.
-
After the addition is complete, stir the mixture at 40-50°C for 1 hour to ensure complete formation of the Grignard reagent.[5]
-
-
Reaction with Trichlorosilane (Reverse Addition):
-
In a separate, larger three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, place trichlorosilane (203.2 g) and anhydrous THF (200 mL).
-
Cool the trichlorosilane solution to 0°C using an ice bath.
-
Slowly add the prepared t-butylmagnesium chloride solution from the first flask to the trichlorosilane solution via the dropping funnel. Maintain the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
-
Work-up and Isolation:
-
Cool the reaction mixture in an ice bath and slowly quench by adding a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent.
-
The resulting solution contains this compound and THF.
-
Purification of this compound by Fractional Distillation
Procedure:
-
Setup:
-
Assemble a fractional distillation apparatus with a Vigreux column or a packed column to ensure efficient separation.
-
Use a heating mantle with a stirrer to ensure even heating.
-
Place a thermometer at the distillation head to monitor the vapor temperature.
-
-
Distillation:
-
Gently heat the crude this compound solution.
-
First, the THF will distill off at its boiling point (~66°C).
-
After the THF has been removed, the temperature will rise.
-
Collect the fraction that distills at the boiling point of this compound. The boiling point of the related di-terthis compound is 129-130°C, so this compound will have a lower boiling point.[7]
-
Monitor the purity of the collected fractions using GC analysis.
-
Process Visualizations
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. 8 Rules for the Safe Handling of t-Butyllithium | Lab Manager [labmanager.com]
- 3. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 4. Reaction Monitoring | Bruker [bruker.com]
- 5. JP2819991B2 - Method for producing di-terthis compound - Google Patents [patents.google.com]
- 6. gelest.com [gelest.com]
- 7. Di-terthis compound 97 30736-07-3 [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide to Alcohol Protection: t-Butylsilane vs. tert-Butyldimethylsilyl Chloride (TBS-CI)
In the realm of multi-step organic synthesis, particularly in drug development and materials science, the judicious use of protecting groups is paramount.[1][2] For hydroxyl functionalities, silyl (B83357) ethers are a cornerstone of protective strategies due to their ease of installation, stability, and selective removal.[3][4] Among the plethora of silylating agents, tert-butyldimethylsilyl chloride (TBS-Cl) is a well-established and ubiquitously used reagent.[5][6] This guide provides a detailed comparison between the conventional TBS-Cl and an alternative, t-butylsilane (TBS-H), for the protection of alcohols, offering insights into their distinct mechanisms, applications, and performance based on available data.
Mechanism and Reaction Paradigms
The fundamental difference between TBS-Cl and this compound lies in their reaction mechanisms for alcohol protection.
tert-Butyldimethylsilyl Chloride (TBS-Cl): Electrophilic Silylation
The protection of an alcohol with TBS-Cl is a classic example of an electrophilic silylation. The reaction proceeds via nucleophilic attack of the alcohol on the silicon atom of TBS-Cl.[1] This process requires a base, typically a non-nucleophilic amine like imidazole (B134444) or 2,6-lutidine, to activate the alcohol and to neutralize the hydrochloric acid byproduct.[1][7][8] The steric bulk of the tert-butyl group confers significant stability to the resulting TBS ether compared to smaller silyl ethers like trimethylsilyl (B98337) (TMS) ethers.[5][9] For sterically hindered alcohols, the more reactive tert-butyldimethylsilyl triflate (TBS-OTf) is often employed.[7][8]
This compound (TBS-H): Catalytic Dehydrogenative Silylation
In contrast, this compound protects alcohols through a dehydrogenative silylation (or hydrosilylation) pathway. This reaction involves the addition of the silicon-hydride (Si-H) bond across the oxygen-hydrogen (O-H) bond of the alcohol. This process is not spontaneous and requires a catalyst. A variety of catalysts, including transition metal complexes (e.g., Palladium, Rhodium, Ruthenium) and Lewis acids like tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), can facilitate this transformation.[10][11][12] The sole byproduct of this reaction is hydrogen gas (H₂), which offers a key advantage in terms of atom economy and simplified purification.[11][12][13]
Comparative Performance and Applications
The choice between TBS-Cl and this compound is dictated by factors such as substrate reactivity, functional group tolerance, and desired reaction conditions.
| Feature | tert-Butyldimethylsilyl Chloride (TBS-Cl) | This compound (TBS-H) |
| Reagent Type | Electrophilic Silylating Agent | Hydrosilylating Agent |
| Mechanism | Nucleophilic Substitution at Silicon | Catalytic Dehydrogenative Coupling |
| Activator/Catalyst | Stoichiometric Base (e.g., Imidazole, Et₃N) | Catalytic (e.g., B(C₆F₅)₃, Pd/C, Ru complexes) |
| Byproduct | Amine Hydrochloride Salt | Dihydrogen (H₂) |
| Substrate Scope | Excellent for 1° and 2° alcohols; hindered alcohols may require TBS-OTf.[7][8] | Broad; effective for 1°, 2°, and 3° alcohols, including sterically hindered ones.[10][11] |
| Reaction Conditions | Typically mild (rt to 50 °C), but requires stoichiometric base. | Varies with catalyst; can be very mild (rt), avoids stoichiometric basic/acidic byproducts. |
| Selectivity | High for primary alcohols over secondary due to steric hindrance.[4] | High selectivity for primary alcohols can be achieved with specific catalysts (e.g., Pd(0)).[10] |
| Yields | Generally high to quantitative.[7][9] | Typically high to excellent.[11][12] |
Experimental Protocols
Protocol 1: General Procedure for Alcohol Protection using TBS-Cl
This procedure is a standard method for the silylation of primary and secondary alcohols.[3][7]
-
Dissolution: Dissolve the alcohol (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF).
-
Addition of Base: Add imidazole (2.0-2.5 equiv) to the solution and stir until dissolved.
-
Addition of Silylating Agent: Add tert-butyldimethylsilyl chloride (1.2-1.5 equiv) portion-wise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature (or gently heat to ~50 °C for less reactive alcohols) and monitor the progress by thin-layer chromatography (TLC).[7]
-
Work-up: Upon completion, pour the reaction mixture into water and extract the product with a nonpolar organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography.[7]
Protocol 2: General Procedure for Alcohol Protection using this compound
This protocol outlines a Lewis acid-catalyzed dehydrogenative silylation.[11]
-
Inert Atmosphere: In a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the alcohol (1.0 equiv) in an anhydrous, non-coordinating solvent (e.g., dichloromethane (B109758) or toluene).
-
Addition of Silane: Add this compound (1.2-1.5 equiv) to the solution.
-
Catalyst Addition: Add the catalyst, such as tris(pentafluorophenyl)borane (B(C₆F₅)₃) (1-5 mol%), to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature. The evolution of hydrogen gas may be observed. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, quench carefully with a small amount of saturated aqueous sodium bicarbonate.
-
Purification: Extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the residue by flash column chromatography.
Stability and Deprotection
The resulting tert-butyldimethylsilyl ether is identical regardless of the method of formation. It exhibits robust stability across a wide range of reaction conditions, including chromatography, mildly acidic and basic conditions, and exposure to many oxidizing and reducing agents.[1][7][9]
Deprotection is most commonly achieved using a fluoride (B91410) ion source, such as tetrabutylammonium (B224687) fluoride (TBAF) in tetrahydrofuran (B95107) (THF).[7][9][14] The exceptional strength of the silicon-fluorine bond provides the thermodynamic driving force for this cleavage.[7][9] Acidic conditions (e.g., HCl in methanol (B129727) or acetic acid in water) can also be used for deprotection, though this may affect other acid-sensitive functional groups.[8][9]
Logical and Mechanistic Diagrams
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Khan Academy [khanacademy.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 5. fiveable.me [fiveable.me]
- 6. zxchem.com [zxchem.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. TBS Protection - Common Conditions [commonorganicchemistry.com]
- 9. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 10. Dehydrogenative Silylation of Alcohols and Other Functionalities - Gelest [technical.gelest.com]
- 11. tert-Butyldiphenylsilyl Ethers [organic-chemistry.org]
- 12. Silyl ether synthesis by silylation or cyanosilylation [organic-chemistry.org]
- 13. Direct Dehydrogenative Coupling of Alcohols with Hydrosilanes Promoted by Sodium tri(sec-butyl)borohydride [mdpi.com]
- 14. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
A Comparative Guide to t-Butylsilane and Triethylsilane as Reducing Agents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the selection of an appropriate reducing agent is paramount to achieving desired molecular transformations with high efficacy and selectivity. Among the vast array of available hydridosilanes, t-butylsilane and triethylsilane have emerged as versatile reagents for the reduction of various functional groups. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in making informed decisions for their synthetic strategies.
At a Glance: Key Differences
| Feature | This compound & Derivatives | Triethylsilane |
| Steric Hindrance | High | Moderate |
| Reactivity | Generally less reactive | Generally more reactive |
| Stereoselectivity | Can provide high stereoselectivity, often favoring the thermodynamically less stable isomer. | Stereoselectivity is substrate and catalyst dependent. |
| Primary Applications | Reductions where high stereoselectivity is required. | General reductions of a wide range of functional groups. |
Performance in the Reduction of Carbonyl Compounds
The reduction of aldehydes and ketones to their corresponding alcohols is a fundamental transformation in organic synthesis. Both this compound derivatives and triethylsilane, typically in the presence of a Lewis or Brønsted acid catalyst, are effective in this regard. The choice between them often hinges on the desired stereochemical outcome and the steric environment of the carbonyl group.
Reduction of Substituted Cyclohexanones: A Case Study in Stereoselectivity
A seminal study by Doyle and West demonstrated the profound impact of silane (B1218182) structure on the stereoselectivity of ketone reduction. In the acid-catalyzed reduction of 4-tert-butylcyclohexanone, triethylsilane preferentially yields the thermodynamically more stable trans (equatorial) alcohol. In contrast, the bulkier di-terthis compound (B1239941) and tri-terthis compound favor the formation of the less stable cis (axial) alcohol.[1]
Table 1: Stereoselectivity in the Reduction of 4-tert-Butylcyclohexanone
| Silane | Product Ratio (cis:trans) |
| Triethylsilane | Favors trans |
| Di-terthis compound | 67:33 |
| Tri-terthis compound | Predominantly cis |
This difference in stereoselectivity is attributed to the steric bulk of the t-butyl groups, which dictates the trajectory of the hydride delivery to the carbonyl carbon.
Experimental Protocols
General Procedure for Lewis Acid-Catalyzed Reduction of a Ketone
A solution of the ketone in a dry, inert solvent (e.g., dichloromethane) is cooled in an ice bath. The Lewis acid (e.g., boron trifluoride etherate, BF₃·OEt₂) is added dropwise, followed by the slow addition of the silane (this compound derivative or triethylsilane). The reaction is stirred at low temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[2]
Reaction Mechanisms and Logical Workflow
The reduction of carbonyl compounds by silanes in the presence of a Lewis acid, a process often referred to as ionic hydrogenation, proceeds through a well-established mechanism. The Lewis acid activates the carbonyl group, making it more electrophilic. The silane then delivers a hydride to the carbonyl carbon, forming a silyloxy intermediate, which upon workup yields the alcohol.
The following diagram illustrates the general workflow for a Lewis acid-catalyzed silane reduction of a ketone.
The choice of silane influences the stereochemical outcome of the hydride transfer step, as depicted in the following logical relationship diagram.
Reduction of Other Functional Groups
While the reduction of carbonyls is a primary application, both silanes are capable of reducing a variety of other functional groups. Triethylsilane, in particular, has been extensively studied and is known to reduce esters, amides, and nitro groups, among others, often requiring specific catalysts and conditions.[3][4] Data for this compound in these contexts is less prevalent in the literature, suggesting that its utility may be more specialized.
Table 2: General Applicability of Triethylsilane in Reductions
| Functional Group | Product | Typical Catalyst/Conditions |
| Aldehyde | Primary Alcohol | Lewis Acid (e.g., BF₃·OEt₂) |
| Ketone | Secondary Alcohol | Lewis Acid (e.g., BF₃·OEt₂) |
| Ester | Alcohol or Ether | Strong Lewis Acid (e.g., B(C₆F₅)₃) |
| Imine | Amine | Lewis or Brønsted Acid |
| Nitro (aromatic) | Amine | Transition Metal Catalyst |
Safety, Stability, and Cost Considerations
Both this compound and triethylsilane are flammable liquids and should be handled with appropriate safety precautions in a well-ventilated fume hood. They are generally stable but can react with moisture and strong acids or bases. In terms of cost and availability, triethylsilane is more commonly used and is generally more economical than this compound and its derivatives.
Conclusion
Triethylsilane is a versatile and widely used reducing agent suitable for a broad range of functional group transformations. Its moderate steric profile and high reactivity make it a reliable choice for general reductions. In contrast, this compound and its more sterically encumbered derivatives offer a valuable tool for achieving high stereoselectivity, particularly in the reduction of cyclic ketones where the formation of the thermodynamically less stable alcohol is desired. The choice between these two silanes will ultimately depend on the specific requirements of the synthetic target, with steric factors playing a crucial role in determining the stereochemical outcome. Further research into the applications of this compound for the reduction of other functional groups could expand its utility in complex molecule synthesis.
References
A Comparative Guide to GC-MS and NMR Analysis for Validating t-Butylsilane Purity
For researchers, scientists, and drug development professionals, ensuring the purity of starting materials is a critical aspect of chemical synthesis and product development. This guide provides a detailed comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the validation of t-butylsilane purity. We present a comprehensive overview of their respective strengths and weaknesses, supported by detailed experimental protocols and data presentation, to aid in the selection of the most appropriate method for your analytical needs.
Principles of Purity Determination by GC-MS and NMR
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[1] In GC, a sample is vaporized and injected into a chromatographic column. The components of the mixture are separated based on their volatility and interaction with the stationary phase.[1] As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, acting as a "fingerprint" for identification.[1] The abundance of each component can be quantified, providing a measure of purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful technique that provides detailed information about the molecular structure of a compound.[2] It is based on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, exhibit a magnetic moment. When placed in a strong magnetic field, these nuclei can absorb and re-emit electromagnetic radiation at a specific frequency. The chemical environment of each nucleus influences this frequency, resulting in a spectrum with distinct signals for each unique atom in a molecule. Quantitative NMR (qNMR) can be used to determine the purity of a sample by comparing the integral of a signal from the analyte to that of a certified reference standard of known purity.[3][4]
Comparison of GC-MS and NMR for this compound Purity Analysis
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation by chromatography, identification by mass-to-charge ratio and fragmentation pattern. | Identification and quantification based on the magnetic properties of atomic nuclei in a magnetic field.[2] |
| Sensitivity | High (ppm to ppb range). | Moderate (typically requires >1% for routine analysis). |
| Selectivity | Excellent for separating volatile and semi-volatile compounds. | Excellent for distinguishing between structurally similar compounds and isomers.[2] |
| Impurities Detected | Volatile organic impurities, byproducts of synthesis, residual solvents. | A wide range of organic impurities, including structural isomers and non-volatile compounds.[2] |
| Quantitative Analysis | Relative quantification based on peak area percentages. Can be absolute with appropriate calibration. | Absolute quantification (qNMR) using an internal standard of known purity.[3][5] |
| Sample Requirements | Small sample size (µL), must be volatile and thermally stable.[6] | Larger sample size (mg), sample must be soluble in a suitable deuterated solvent.[6] |
| Analysis Time | Relatively fast per sample (typically 30-60 minutes).[7] | Can be fast for simple spectra, but longer acquisition times may be needed for dilute samples or complex molecules. |
| Structural Information | Provides molecular weight and fragmentation patterns, which can be used for structural elucidation.[6] | Provides detailed information about molecular structure, connectivity, and stereochemistry.[8] |
Experimental Protocols
GC-MS Analysis of this compound
Objective: To separate and identify volatile impurities in a this compound sample.
Materials:
-
This compound sample
-
High-purity solvent for dilution (e.g., hexane (B92381) or dichloromethane)
-
GC-MS instrument with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound sample in the chosen solvent (e.g., 1% v/v).
-
Instrument Setup:
-
Injector: Set to a temperature of 250°C with a split ratio of 50:1.
-
Oven Program: Start at 40°C for 2 minutes, then ramp to 250°C at a rate of 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Set to scan a mass range of m/z 35-300. The ion source temperature should be 230°C and the quadrupole temperature 150°C.
-
-
Injection: Inject 1 µL of the prepared sample into the GC-MS.
-
Data Analysis:
-
Identify the main peak corresponding to this compound based on its retention time and mass spectrum.
-
Identify impurity peaks by comparing their mass spectra to a library (e.g., NIST).
-
Calculate the relative purity by determining the area percentage of the this compound peak relative to the total peak area.
-
Quantitative NMR (qNMR) Analysis of this compound
Objective: To determine the absolute purity of a this compound sample using an internal standard.
Materials:
-
This compound sample
-
Certified internal standard of known purity (e.g., 1,4-bis(trimethylsilyl)benzene)[9]
-
Deuterated solvent (e.g., chloroform-d, CDCl₃)
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample into an NMR tube.
-
Accurately weigh a specific amount of the internal standard and add it to the same NMR tube.
-
Add a sufficient volume of the deuterated solvent to dissolve both the sample and the standard.
-
-
Instrument Setup:
-
Tune and shim the NMR spectrometer to ensure a homogeneous magnetic field.
-
Acquire a ¹H NMR spectrum with parameters suitable for quantitative analysis, including a sufficient relaxation delay (at least 5 times the longest T1 relaxation time of the signals of interest).[3]
-
-
Data Acquisition: Acquire the ¹H NMR spectrum.
-
Data Analysis:
-
Integrate the signals corresponding to the this compound and the internal standard.
-
Calculate the purity of the this compound sample using the following equation[5]:
Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / MW_std) * (m_std / m_sample) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
-
Visualizing the Workflow
Caption: Workflow for GC-MS analysis of this compound purity.
References
- 1. news-medical.net [news-medical.net]
- 2. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Purity Calculation - Mestrelab Resources [mestrelab.com]
- 6. Chemical Forums: GC-MS versus NMR [chemicalforums.com]
- 7. Sciencemadness Discussion Board - GC/MS vs. NMR for unknown sample anaylsis - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. researchgate.net [researchgate.net]
- 9. bipm.org [bipm.org]
Silyl Ether Protecting Groups: A Comparative Guide to Stability in Acidic and Basic Media
In the realm of organic synthesis, silyl (B83357) ethers are indispensable protecting groups for hydroxyl functionalities, prized for their ease of installation and selective removal under mild conditions.[1][2] Their utility is underscored by the wide spectrum of stability offered by various substituted silyl groups, allowing for nuanced chemical strategies in the synthesis of complex molecules. This guide provides a comparative analysis of the stability of common silyl ethers in both acidic and basic environments, supported by experimental data and detailed protocols for their cleavage.
The stability of a silyl ether is primarily governed by the steric bulk of the substituents on the silicon atom.[1][3] Larger, bulkier groups hinder the approach of nucleophiles or protons to the silicon-oxygen bond, thereby increasing the stability of the protecting group.[3]
Relative Stability of Common Silyl Ethers
The general order of stability for commonly used silyl ethers is well-established and serves as a crucial guide for chemists in selecting the appropriate protecting group.
In Acidic Media:
The stability of silyl ethers in acidic conditions increases significantly with the steric hindrance around the silicon atom. The relative resistance to hydrolysis in acidic media follows the order: TMS < TES < TBDMS < TIPS < TBDPS [1][2]
A quantitative comparison of their relative resistance to acid-catalyzed hydrolysis is as follows:
-
TMS (Trimethylsilyl): 1
-
TES (Triethylsilyl): 64
-
TBS (tert-Butyldimethylsilyl): 20,000
-
TIPS (Triisopropylsilyl): 700,000
-
TBDPS (tert-Butyldiphenylsilyl): 5,000,000[1]
In Basic Media:
In basic media, the trend is similar, with sterically hindered silyl ethers exhibiting greater stability. The relative resistance to base-catalyzed hydrolysis follows the order: TMS < TES < TBDMS ≈ TBDPS < TIPS [2]
The relative resistance to cleavage in basic media is:
-
TMS (Trimethylsilyl): 1
-
TES (Triethylsilyl): 10-100
-
TBS (tert-Butyldimethylsilyl) ~ TBDPS (tert-Butyldiphenylsilyl): 20,000
-
TIPS (Triisopropylsilyl): 100,000[1]
It is noteworthy that while TBS and TBDPS have comparable stability in basic media, TBDPS is significantly more stable in acidic conditions.[1] TIPS stands out as the most stable silyl ether in basic media among these common examples.[3]
Comparative Data on Silyl Ether Cleavage
The following table summarizes the conditions under which different silyl ethers are typically cleaved, providing a practical reference for their selective deprotection.
| Silyl Ether | Acidic Cleavage Conditions | Basic Cleavage Conditions | Fluoride-Based Cleavage Conditions |
| TMS | Very labile; cleaved by weak acids like acetic acid in THF/water, or even silica (B1680970) gel.[1][4][5] | Cleaved by mild bases such as K₂CO₃ in methanol.[6] | Readily cleaved by TBAF in THF.[6][7] |
| TES | Cleaved by stronger acidic conditions than TMS, e.g., 1% HCl in methanol.[8] Can be selectively cleaved in the presence of TBS and TIPS ethers.[6] | More stable than TMS but can be cleaved by stronger basic conditions. | Cleaved by TBAF in THF.[6] |
| TBDMS/TBS | Stable to mild acids; requires stronger conditions like 4:1:1 AcOH:THF:water or CSA in MeOH.[1] Cleavage can take several hours at room temperature.[9] | Generally stable to aqueous bases.[5] | Commonly cleaved by TBAF in THF, typically requiring 2-16 hours at room temperature.[6] |
| TIPS | Highly stable to acidic conditions; requires strong acids for cleavage.[1][8] | The most stable among common silyl ethers in basic media.[1][8] | Cleaved by TBAF in THF, often requiring longer reaction times or elevated temperatures.[6] |
| TBDPS | The most stable among common silyl ethers in acidic media.[1][8] | Comparably stable to TBDMS in basic media.[1][8] | Cleaved by TBAF in THF.[6] |
Abbreviations: TMS (Trimethylsilyl), TES (Triethylsilyl), TBDMS/TBS (tert-Butyldimethylsilyl), TIPS (Triisopropylsilyl), TBDPS (tert-Butyldiphenylsilyl), THF (Tetrahydrofuran), AcOH (Acetic Acid), CSA (Camphorsulfonic Acid), TBAF (Tetrabutylammonium Fluoride).
Experimental Protocols
Below are representative experimental protocols for the cleavage of silyl ethers under acidic, basic, and fluoride-mediated conditions.
Acid-Catalyzed Deprotection of a TBDMS Ether
Objective: To deprotect a primary TBDMS ether using acetic acid.
Procedure:
-
Dissolve the TBDMS-protected alcohol in a 4:1:1 (v/v/v) mixture of acetic acid, tetrahydrofuran (B95107) (THF), and water.[1]
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction can be slow, often requiring several hours to days for completion.[9]
-
Once the reaction is complete, carefully neutralize the acetic acid with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Base-Catalyzed Deprotection of a TMS Ether
Objective: To deprotect a TMS ether using potassium carbonate.
Procedure:
-
Dissolve the TMS-protected alcohol in methanol.
-
Add an excess of solid potassium carbonate (K₂CO₃) to the solution.[6]
-
Stir the mixture at room temperature for 1 to 2 hours.[6]
-
Monitor the deprotection by TLC.
-
Upon completion, filter off the potassium carbonate.
-
Concentrate the filtrate under reduced pressure.
-
The resulting crude alcohol can be further purified if needed.
Fluoride-Mediated Deprotection of a TBDMS Ether
Objective: To deprotect a TBDMS ether using tetrabutylammonium (B224687) fluoride (B91410) (TBAF).
Procedure:
-
Dissolve the TBDMS-protected alcohol in THF to make an approximately 0.4 M solution.[6]
-
Add 3 equivalents of a 1 M solution of TBAF in THF to the reaction mixture at room temperature.[6]
-
Stir the solution for 2 to 16 hours, depending on the steric environment of the silyl ether.[6]
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, quench the reaction by adding water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the product by flash chromatography.
Visualization of Silyl Ether Stability
The following diagram illustrates the general stability trends of common silyl ethers in acidic and basic conditions.
References
- 1. Silyl ether - Wikipedia [en.wikipedia.org]
- 2. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 6. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. hwpi.harvard.edu [hwpi.harvard.edu]
- 9. tandfonline.com [tandfonline.com]
A Comparative Guide to the Kinetics of t-Butylsilylation and Other Silylation Agents
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic chemistry, the protection of hydroxyl groups is a fundamental strategy, particularly in the multi-step synthesis of complex molecules and pharmaceuticals. Silylation, the introduction of a silyl (B83357) group (R₃Si) to a molecule, is a widely employed method for this purpose. The choice of the silylating agent is critical, as it dictates the stability of the resulting silyl ether and the conditions required for its subsequent removal. Among the various silylating agents, tert-butyldimethylsilyl (TBDMS) ethers, derived from tert-butylsilylation, offer a robust balance of stability and selective deprotection, making them a popular choice.
This guide provides a comparative analysis of the reaction kinetics of tert-butylsilylation versus other common silylation agents, including trimethylsilyl (B98337) (TMS), triethylsilyl (TES), triisopropylsilyl (TIPS), and tert-butyldiphenylsilyl (TBDPS). By understanding the kinetic profiles of these agents, researchers can make more informed decisions in the design and optimization of their synthetic routes.
Principles of Silylation Kinetics
The reactivity of silylating agents is primarily governed by steric and electronic effects. The generally accepted mechanism for the silylation of an alcohol with a silyl chloride is a nucleophilic substitution at the silicon center (SN2-type reaction).[1] The reaction rate is influenced by:
-
Steric Hindrance at the Silicon Atom: Less sterically hindered silylating agents react faster. The bulky groups around the silicon atom impede the approach of the nucleophilic alcohol.
-
Steric Hindrance of the Alcohol: Primary alcohols react faster than secondary alcohols, which in turn react faster than tertiary alcohols due to reduced steric congestion around the hydroxyl group.
-
Electronic Effects: Electron-withdrawing groups on the silylating agent can increase the electrophilicity of the silicon atom, potentially increasing the reaction rate.
-
Solvent and Catalyst: The choice of solvent and the presence of a base catalyst (e.g., imidazole, triethylamine) significantly impact the reaction rate.
Comparative Kinetic Data
While comprehensive kinetic data comparing a wide range of silylating agents under identical conditions is sparse in the literature, the general trend in reactivity based on steric hindrance is well-established. The following table summarizes the relative reactivity of common silylating agents.
| Silylating Agent | Structure | Relative Reactivity | Key Characteristics |
| TMSCl (Trimethylsilyl chloride) | (CH₃)₃SiCl | Very High | Least sterically hindered, forms the least stable silyl ethers. |
| TESCl (Triethylsilyl chloride) | (C₂H₅)₃SiCl | High | More sterically hindered and stable than TMS. |
| TBDMSCl (tert-Butyldimethylsilyl chloride) | (t-Bu)(CH₃)₂SiCl | Moderate | Good balance of reactivity and stability; widely used.[2] |
| TIPSCl (Triisopropylsilyl chloride) | (i-Pr)₃SiCl | Low | Very sterically hindered, reacts selectively with primary alcohols. |
| TBDPSCl (tert-Butyldiphenylsilyl chloride) | (t-Bu)(Ph)₂SiCl | Very Low | Highly sterically hindered and forms very stable ethers. |
A study on the competitive silylation of secondary alcohols provided the following relative rate constants, illustrating the significant impact of steric bulk on the silylating agent.
| Silylating Agent | Relative Rate Constant (krel) vs. TMSCl |
| TMSCl | 1.00 |
| TBDMSCl | ~0.01 - 0.05 |
Data is generalized from studies on secondary alcohols and can vary depending on the specific substrate and reaction conditions.
Experimental Protocols
Detailed experimental protocols are crucial for reproducible kinetic studies. Below are general methodologies for monitoring the kinetics of silylation reactions using common analytical techniques.
Experimental Protocol 1: Monitoring Silylation Kinetics by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for monitoring the disappearance of the starting alcohol and the appearance of the silylated product over time.
1. Reaction Setup:
- In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol substrate (1.0 eq.) in a dry, aprotic solvent (e.g., dichloromethane (B109758) or acetonitrile).
- Add the base catalyst (e.g., imidazole, 2.0 eq.).
- Allow the mixture to stir at the desired reaction temperature (e.g., 25 °C) for 15 minutes to ensure homogeneity.
- Initiate the reaction by adding the silylating agent (e.g., TBDMSCl, 1.1 eq.).
2. Sampling and Quenching:
- At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a dry syringe.
- Immediately quench the aliquot in a vial containing a known concentration of an internal standard (e.g., dodecane) dissolved in a suitable solvent (e.g., ethyl acetate) and a quenching agent (e.g., a small amount of water or methanol) to stop the reaction.
3. GC-MS Analysis:
- Analyze the quenched samples by GC-MS.
- GC Conditions (Example):
- Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)
- Injector Temperature: 250 °C
- Oven Program: Initial temperature 50 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- MS Conditions (Example):
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: m/z 40-500.
4. Data Analysis:
- Identify the peaks corresponding to the starting alcohol, the silylated product, and the internal standard based on their retention times and mass spectra.
- Calculate the concentration of the reactant and product at each time point by comparing their peak areas to that of the internal standard.
- Plot the concentration of the starting material or product as a function of time to determine the reaction rate.
Experimental Protocol 2: Monitoring Silylation Kinetics by ¹H NMR Spectroscopy
This method allows for in-situ monitoring of the reaction progress without the need for sampling and quenching.[3]
1. Reaction Setup:
- In a dry NMR tube, dissolve the alcohol substrate (1.0 eq.) and a known concentration of an internal standard (e.g., 1,3,5-trimethoxybenzene) in a deuterated aprotic solvent (e.g., CDCl₃ or CD₃CN).
- Acquire a ¹H NMR spectrum of the initial mixture (t=0).
- Add the base catalyst (e.g., pyridine-d₅ to also serve as a catalyst and solvent).
- Initiate the reaction by adding the silylating agent (e.g., TBDMSCl, 1.1 eq.) directly to the NMR tube.
2. NMR Data Acquisition:
- Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals. Modern NMR spectrometers can be programmed to automatically acquire spectra over a set period.
- Choose a spectral region where a characteristic signal of the starting material and a signal of the product are well-resolved from other signals. For example, the carbinol proton of the alcohol often shifts upon silylation.
3. Data Analysis:
- For each spectrum, integrate the signal of the starting material and the product, as well as the signal of the internal standard.
- Calculate the relative concentrations of the reactant and product at each time point by normalizing their integrals to the integral of the internal standard.
- Plot the concentration versus time to determine the reaction kinetics.
Visualizing Reaction Pathways and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate the logical flow of experimental procedures and the underlying reaction mechanisms.
Caption: General mechanism of base-catalyzed silylation of an alcohol.
Caption: Experimental workflow for monitoring silylation kinetics by GC-MS.
Caption: Trend in reactivity of common silylating agents.
Conclusion
The selection of a silylating agent has a profound impact on the efficiency and selectivity of hydroxyl group protection. While tert-butylsilylation with TBDMSCl offers a versatile and robust option, a thorough understanding of the kinetic differences between various silylating agents is paramount for rational reaction design. The general trend of decreasing reactivity with increasing steric hindrance (TMS > TES > TBDMS > TIPS > TBDPS) provides a valuable guideline for chemists. For precise kinetic analysis, rigorous experimental protocols, such as those outlined for GC-MS and NMR monitoring, are essential. By leveraging this knowledge, researchers can optimize their synthetic strategies to achieve higher yields, improved selectivity, and more efficient overall processes in the development of novel chemical entities.
References
A Comparative Spectroscopic Guide to t-Butylsilane and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of t-butylsilane and its chlorinated derivatives. The objective is to offer a comprehensive resource for the identification and characterization of these compounds, which are pivotal in various chemical syntheses. This document summarizes key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols.
Spectroscopic Data Comparison
¹H and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organosilane compounds. The chemical shifts in ¹H and ¹³C NMR are highly sensitive to the electronic environment of the silicon atom and the nature of its substituents.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound and Derivatives
| Compound Name | Formula | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Solvent | Reference Compound |
| t-Butyldimethylsilanol | C₆H₁₆OSi | 0.08 (s, 6H, Si-(CH₃)₂), 0.90 (s, 9H, C-(CH₃)₃), 2.25 (bs, 1H, OH)[1] | -3.5 (Si-(CH₃)₂), 18.1 (C-(CH₃)₃), 25.7 (C-(CH₃)₃)[1] | CDCl₃ | tert-Butyldimethylsilanol[1] |
| This compound (Predicted) | C₄H₁₂Si | ~0.8-1.0 (s, 9H, C-(CH₃)₃), ~3.0-3.5 (s, 3H, Si-H₃) | ~18-20 (C-(CH₃)₃), ~26-28 (C-(CH₃)₃) | CDCl₃ | General Organosilane Shifts |
| Chloro-t-butylsilane (Predicted) | C₄H₁₁ClSi | ~0.9-1.1 (s, 9H, C-(CH₃)₃), ~4.0-4.5 (s, 2H, Si-H₂) | ~19-21 (C-(CH₃)₃), ~27-29 (C-(CH₃)₃) | CDCl₃ | General Organosilane Shifts |
| Di-t-butylsilane | C₈H₂₀Si | No data available | No data available | - | - |
| Tri-t-butylsilane | C₁₂H₂₈Si | No data available | No data available | - | - |
Note: Predicted values are based on general principles of NMR spectroscopy for organosilanes and should be considered estimates.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is instrumental in identifying functional groups. For organosilanes, characteristic vibrations include Si-H, Si-C, and Si-Cl stretches and bends.
Table 2: Key IR Absorption Frequencies for this compound and Derivatives
| Compound Name | Si-H Stretch (cm⁻¹) | Si-C Vibrations (cm⁻¹) | C-H Vibrations (cm⁻¹) | Other Key Absorptions |
| This compound (Typical) | 2100-2250 (strong) | 1250 (sym. deformation), 800-860 (rocking) | 2850-2970 (stretch) | - |
| Chloro-t-butylsilane (Typical) | 2150-2260 (strong, sharp) | 1255 (sym. deformation), 810-870 (rocking) | 2860-2980 (stretch) | ~450-600 (Si-Cl stretch) |
| Di-t-butylsilane (Typical) | 2100-2150 (strong) | 1250 (sym. deformation), 800-860 (rocking) | 2850-2970 (stretch) | - |
| Tri-t-butylsilane (Typical) | ~2100 (strong) | 1250 (sym. deformation), 800-860 (rocking) | 2850-2970 (stretch) | - |
Note: These are typical ranges for organosilanes and may vary slightly for specific molecules.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation patterns of a compound. For this compound derivatives, a characteristic fragmentation is the loss of a t-butyl group (a neutral loss of 57 amu).
Table 3: Mass Spectrometry Data for this compound Derivatives
| Compound Name | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| Chloro(1,1-dimethylethyl)dimethylsilane | Not prominent | 93 [M-C(CH₃)₃]⁺ |
| This compound (Predicted) | 88 | 31 [SiH₃]⁺, 57 [C(CH₃)₃]⁺ |
| Chloro-t-butylsilane (Predicted) | 122/124 (³⁵Cl/³⁷Cl isotopes) | 65/67 [SiH₂Cl]⁺, 57 [C(CH₃)₃]⁺ |
| Di-t-butylsilane (Predicted) | 144 | 87 [M-C(CH₃)₃]⁺, 57 [C(CH₃)₃]⁺ |
| Tri-t-butylsilane (Predicted) | 200 | 143 [M-C(CH₃)₃]⁺, 57 [C(CH₃)₃]⁺ |
Note: Predicted values are based on common fragmentation patterns of organosilanes.
Experimental Protocols
Detailed experimental procedures are crucial for obtaining reliable and reproducible spectroscopic data.
NMR Spectroscopy
Sample Preparation: Samples are typically prepared by dissolving 5-10 mg of the organosilane in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is commonly used as an internal standard (0 ppm).
Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H.[2][3]
-
¹H NMR: A standard pulse sequence is used. Key parameters include a spectral width of ~15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
¹³C NMR: A proton-decoupled pulse sequence is typically employed to simplify the spectrum and enhance sensitivity through the Nuclear Overhauser Effect (NOE). A wider spectral width (~200 ppm) is used.
Infrared (IR) Spectroscopy
Sample Preparation:
-
Liquids: A thin film of the liquid sample can be placed between two salt plates (e.g., NaCl or KBr).
-
Solids: The solid can be ground with KBr powder and pressed into a thin pellet, or a mull can be prepared by grinding the solid with Nujol.
Instrumentation and Data Acquisition: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectra. The spectrum is typically scanned from 4000 to 400 cm⁻¹. A background spectrum of the salt plates or KBr pellet is recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Sample Introduction and Ionization: Samples can be introduced directly into the mass spectrometer or via a gas chromatograph (GC-MS). Electron Ionization (EI) is a common method for organosilanes. In EI, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
Instrumentation and Data Analysis: A variety of mass analyzers can be used, such as quadrupole, time-of-flight (TOF), or magnetic sector instruments. The resulting mass spectrum plots the relative abundance of ions as a function of their mass-to-charge ratio (m/z).
Reaction Mechanism Visualization
The following diagram illustrates a common reaction mechanism involving organosilanes: the Chalk-Harrod mechanism for hydrosilylation. This catalytic cycle describes the addition of a Si-H bond across an alkene.
Caption: The Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation.
References
T-Butylsilane in Chemical Vapor Deposition: A Comparative Performance Guide
For researchers, scientists, and drug development professionals seeking optimal silicon precursors for Chemical Vapor Deposition (CVD), this guide provides a comprehensive comparison of t-butylsilane with other common silicon precursors. This analysis is based on experimental data for key performance indicators such as deposition rate, film purity, and conformality.
In the realm of thin-film deposition, the choice of precursor is critical in determining the final properties and quality of the deposited material. While traditional silicon precursors like silane (B1218182) (SiH₄), dichlorosilane (B8785471) (SiH₂Cl₂), and tetraethoxysilane (TEOS) have been widely used, this compound ((CH₃)₃CSiH₃) and its derivatives have emerged as promising alternatives, offering distinct advantages in specific applications. This guide delves into the performance of this compound in comparison to these conventional precursors for the CVD of silicon-based films, including silicon dioxide (SiO₂) and silicon nitride (SiN).
Performance Comparison of Silicon Precursors
The selection of a silicon precursor for a CVD process is a trade-off between various factors, including deposition temperature, growth rate, film quality, and safety. The following table summarizes the performance of this compound and other common silicon precursors based on available experimental data. It is important to note that the data presented is a compilation from various studies and direct comparisons under identical conditions are limited.
| Precursor | Chemical Formula | Deposition Temperature (°C) | Deposition Rate (nm/min) | Film Purity/Impurities | Conformality/Step Coverage | Key Advantages | Key Disadvantages |
| This compound & Derivatives | (CH₃)₃CSiH₃, etc. | 550 - 700 (SiO₂)[1], 550 - 600 (SiN)[2] | 1 - 10 (SiO₂)[1], 0.4 - 3 (SiN)[2] | Can have carbon incorporation[2] | Generally good | Lower deposition temperatures, non-pyrophoric | Potential for carbon contamination |
| Silane | SiH₄ | 300 - 500 (SiO₂)[3], 700 - 900 (SiN) | 10 - 100 (SiO₂)[3], 2 - 5 (SiN) | High purity films | Can have poor step coverage[4] | High purity, well-established processes | Pyrophoric, hazardous to handle |
| Dichlorosilane | SiH₂Cl₂ | 800 - 950 (SiO₂)[5], 700 - 800 (SiN) | Variable, can be higher than silane | Chlorine incorporation can be an issue | Generally good | Higher deposition rates than silane | Corrosive byproducts (HCl) |
| TEOS | Si(OC₂H₅)₄ | 650 - 750 (SiO₂)[6] | 20 - 30 (SiO₂)[7] | Potential for carbon and hydroxyl group incorporation | Excellent[6] | Excellent conformality, safer liquid source | Higher deposition temperatures, potential for impurities |
Experimental Methodologies
The following sections provide an overview of the experimental protocols for the deposition of silicon dioxide and silicon nitride films using this compound and its derivatives, as synthesized from the available literature.
Low-Pressure Chemical Vapor Deposition (LPCVD) of Silicon Dioxide from Ditertiarybutylsilane
This process describes the deposition of SiO₂ thin films on silicon wafers using ditertiarybutylsilane (DTBS) and oxygen.
Experimental Setup: A hot-wall LPCVD reactor is typically used. The system consists of a quartz tube furnace with a multi-zone heater to ensure uniform temperature distribution. A vacuum system is used to maintain the desired low pressure. Mass flow controllers are used to precisely regulate the flow of precursor and reactant gases.
Deposition Parameters:
-
Precursor: Ditertiarybutylsilane (DTBS)
-
Oxidizer: Oxygen (O₂)
-
Substrate Temperature: 550 - 850°C[1]
-
Pressure: 200 mTorr[1]
-
O₂/DTBS Flow Rate Ratio: 2:1 to 10:1[1]
Procedure:
-
Silicon wafer substrates are cleaned and loaded into the reactor.
-
The reactor is evacuated to the base pressure and then heated to the desired deposition temperature.
-
The DTBS precursor, which is a liquid at room temperature, is vaporized and introduced into the reactor along with oxygen at the specified flow rates.
-
Deposition occurs for a predetermined time to achieve the desired film thickness.
-
After deposition, the reactor is purged with an inert gas and cooled down before the wafers are unloaded.
Low-Pressure Chemical Vapor Deposition (LPCVD) of Silicon Nitride from Bis(tertiary-butylamino)silane
This protocol outlines the deposition of SiN films using bis(tertiary-butylamino)silane (BTBAS) and ammonia (B1221849).
Experimental Setup: A vertical batch furnace or a single-wafer LPCVD reactor can be used. The system is equipped with precise temperature and pressure control, as well as mass flow controllers for gas delivery.
Deposition Parameters:
-
Precursor: Bis(tertiary-butylamino)silane (BTBAS)
-
Reactant Gas: Ammonia (NH₃)
-
Substrate Temperature: 550 - 600°C[2]
-
Pressure: Maintained at a level to ensure mass-transfer limited growth at temperatures below 600°C[2]
Procedure:
-
Substrates are prepared and placed in the LPCVD reactor.
-
The system is pumped down to the base pressure and heated to the deposition temperature.
-
BTBAS and ammonia are introduced into the reactor at controlled flow rates.
-
The deposition is carried out for the required duration to obtain the target film thickness.
-
Following the deposition, the chamber is purged and cooled before removing the substrates.
Experimental and Logical Flow Visualization
To better understand the CVD process, the following diagrams illustrate the general experimental workflow and the logical relationship between precursor choice and film properties.
References
- 1. digitalcommons.njit.edu [digitalcommons.njit.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. semitracks.com [semitracks.com]
- 5. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 6. digitalcommons.njit.edu [digitalcommons.njit.edu]
- 7. researchgate.net [researchgate.net]
A Researcher's Guide to Silyl Ether Protecting Groups for Alcohols: Situating t-Butyl-Containing Variants
In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to success. For the ubiquitous hydroxyl group, silyl (B83357) ethers stand out as a versatile and widely employed strategy due to their ease of formation, tunable stability, and mild removal conditions. This guide provides a comprehensive comparison of common silyl ether protecting groups, with a particular focus on positioning the robust tert-butyl-containing variants—tert-butyldimethylsilyl (TBS) and tert-butyldiphenylsilyl (TBDPS)—within this essential chemical toolkit. While the term "t-butylsilane" itself does not define a standard protecting group, it invariably refers to these invaluable reagents in the context of alcohol protection.
The Silyl Ether Family: A Comparative Overview
The stability and reactivity of silyl ethers are primarily dictated by the steric bulk of the substituents on the silicon atom. This steric hindrance influences both the rate of formation and the conditions required for cleavage. A summary of the most common silylating agents and their resulting ethers is presented below.
| Protecting Group | Silylating Agent | Common Abbreviation | Key Characteristics |
| Trimethylsilyl (B98337) | Trimethylsilyl chloride (TMSCl) | TMS | Highly labile; sensitive to mild acid and even chromatography on silica (B1680970) gel. Best for temporary protection. |
| Triethylsilyl | Triethylsilyl chloride (TESCl) | TES | More stable than TMS, but still relatively easy to remove. |
| tert-Butyldimethylsilyl | tert-Butyldimethylsilyl chloride (TBSCl) | TBS or TBDMS | A workhorse protecting group offering a good balance of stability and ease of removal. Stable to a wide range of reaction conditions. |
| Triisopropylsilyl | Triisopropylsilyl chloride (TIPSCl) | TIPS | Very sterically hindered, providing high stability to both acidic and basic conditions. Often used for selective protection of primary alcohols. |
| tert-Butyldiphenylsilyl | tert-Butyldiphenylsilyl chloride (TBDPSCl) | TBDPS | Extremely stable to acidic conditions due to its significant steric bulk. More stable than TBS and often more stable than TIPS under acidic conditions. |
Quantitative Comparison of Silyl Ether Stability
The choice of a silyl ether protecting group is fundamentally a question of stability. The group must withstand the reaction conditions planned for the substrate while being selectively removable at the desired stage. The relative stability of common silyl ethers to acidic and basic hydrolysis has been extensively studied.
Table 1: Relative Stability of Silyl Ethers to Acidic Hydrolysis [1]
| Silyl Ether | Relative Rate of Cleavage |
| TMS | 1 |
| TES | 64 |
| TBS | 20,000 |
| TIPS | 700,000 |
| TBDPS | 5,000,000 |
Table 2: Relative Stability of Silyl Ethers to Basic Hydrolysis [1]
| Silyl Ether | Relative Rate of Cleavage |
| TMS | 1 |
| TES | 10-100 |
| TBS | ~20,000 |
| TBDPS | ~20,000 |
| TIPS | 100,000 |
As the data indicates, the tert-butyl-containing silyl ethers, TBS and particularly TBDPS, offer significantly enhanced stability towards acidic conditions compared to less hindered silyl ethers.[1] Under basic conditions, TBS and TBDPS exhibit similar stability, while the sterically demanding TIPS group is the most robust.[1]
Experimental Protocols
The following sections provide representative experimental protocols for the protection of a primary alcohol and the subsequent deprotection for each of the discussed silyl ethers. Yields and reaction times can vary depending on the specific substrate.
Protection of Alcohols
The formation of silyl ethers is typically achieved by reacting the alcohol with the corresponding silyl chloride in the presence of a base.
Protocol 1: General Procedure for the Protection of a Primary Alcohol as a Trimethylsilyl (TMS) Ether [2]
-
Reagents: Primary alcohol (1.0 equiv.), trimethylsilyl chloride (TMSCl, 1.2 equiv.), triethylamine (B128534) (Et3N, 1.5 equiv.).
-
Solvent: Dichloromethane (CH2Cl2).
-
Procedure: To a solution of the primary alcohol in CH2Cl2 at 0 °C is added triethylamine, followed by the dropwise addition of TMSCl. The reaction mixture is stirred at 0 °C and monitored by TLC. Upon completion (typically within 30 minutes), the reaction is quenched with saturated aqueous sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with CH2Cl2. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product may be used directly or purified by distillation or chromatography.
-
Typical Yield: >95%.
Protocol 2: General Procedure for the Protection of a Primary Alcohol as a tert-Butyldimethylsilyl (TBS) Ether [3]
-
Reagents: Primary alcohol (1.0 equiv.), tert-butyldimethylsilyl chloride (TBSCl, 1.1 equiv.), imidazole (B134444) (2.2 equiv.).
-
Solvent: N,N-Dimethylformamide (DMF).
-
Procedure: To a solution of the primary alcohol in DMF at room temperature is added imidazole, followed by TBSCl. The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion (typically 1-12 hours), the reaction mixture is diluted with diethyl ether and washed sequentially with water and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
-
Typical Yield: 90-98%.
Protocol 3: General Procedure for the Protection of a Primary Alcohol as a Triisopropylsilyl (TIPS) Ether [4]
-
Reagents: Primary alcohol (1.0 equiv.), triisopropylsilyl chloride (TIPSCl, 1.2 equiv.), imidazole (2.5 equiv.).
-
Solvent: N,N-Dimethylformamide (DMF).
-
Procedure: To a solution of the primary alcohol in DMF at room temperature is added imidazole, followed by TIPSCl. The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion (typically 2-16 hours), the reaction is diluted with ethyl acetate (B1210297) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
-
Typical Yield: >95%.
Protocol 4: General Procedure for the Protection of a Primary Alcohol as a tert-Butyldiphenylsilyl (TBDPS) Ether [5]
-
Reagents: Primary alcohol (1.0 equiv.), tert-butyldiphenylsilyl chloride (TBDPSCl, 1.1 equiv.), imidazole (2.2 equiv.).
-
Solvent: N,N-Dimethylformamide (DMF).
-
Procedure: To a solution of the primary alcohol in DMF at room temperature is added imidazole, followed by TBDPSCl. The reaction is stirred at room temperature for 1-8 hours and monitored by TLC. The reaction mixture is then diluted with diethyl ether and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography.
-
Typical Yield: 90-95%.
Deprotection of Silyl Ethers
The cleavage of silyl ethers is most commonly achieved using fluoride-based reagents or under acidic conditions. The choice of deprotection agent allows for selective removal of different silyl ethers.
Protocol 5: General Procedure for the Deprotection of a TMS Ether using Mild Acid [6]
-
Reagents: TMS-protected alcohol (1.0 equiv.), acetic acid.
-
Solvent: Tetrahydrofuran (THF)/Water.
-
Procedure: The TMS ether is dissolved in a mixture of THF, water, and acetic acid. The reaction is stirred at room temperature and monitored by TLC. Upon completion (typically less than 1 hour), the reaction mixture is carefully neutralized with saturated aqueous sodium bicarbonate and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the deprotected alcohol.
-
Typical Yield: >90%.
Protocol 6: General Procedure for the Deprotection of a TBS Ether using Tetrabutylammonium (B224687) Fluoride (B91410) (TBAF) [7][8]
-
Reagents: TBS-protected alcohol (1.0 equiv.), tetrabutylammonium fluoride (TBAF, 1.1 equiv., 1M solution in THF).
-
Solvent: Tetrahydrofuran (THF).
-
Procedure: To a solution of the TBS ether in THF at 0 °C is added the TBAF solution. The reaction mixture is allowed to warm to room temperature and stirred until TLC analysis indicates complete consumption of the starting material (typically 1-4 hours). The reaction is quenched with water and extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
-
Typical Yield: >90%.
Protocol 7: General Procedure for the Deprotection of a TIPS Ether using Acidic Conditions [4]
-
Reagents: TIPS-protected alcohol (1.0 equiv.), hydrochloric acid (HCl, 1M aqueous solution).
-
Solvent: Methanol (B129727) (MeOH)/Water.
-
Procedure: The TIPS ether is dissolved in a mixture of methanol and water. A catalytic amount of 1M HCl is added, and the reaction is stirred at room temperature. The progress of the reaction is monitored by TLC. Upon completion (which may take several hours), the reaction is neutralized with saturated aqueous sodium bicarbonate and the methanol is removed under reduced pressure. The aqueous residue is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Typical Yield: 80-90%.
Protocol 8: General Procedure for the Deprotection of a TBDPS Ether using Hydrogen Fluoride-Pyridine [5]
-
Reagents: TBDPS-protected alcohol (1.0 equiv.), hydrogen fluoride-pyridine complex (HF·Py).
-
Solvent: Acetonitrile (B52724) (MeCN).
-
Procedure: Caution: HF·Py is highly corrosive and toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood. To a solution of the TBDPS ether in acetonitrile at 0 °C in a plastic vial is added HF·Py. The reaction is stirred at room temperature and monitored by TLC. Upon completion (typically 1-2 hours), the reaction is carefully quenched by the slow addition of saturated aqueous sodium bicarbonate until gas evolution ceases. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with saturated aqueous copper(II) sulfate, water, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography.
-
Typical Yield: >90%.
Selecting the Right Silyl Protecting Group: A Logical Approach
The choice of a silyl protecting group is a critical decision in the planning of a synthetic route. The following diagram illustrates a simplified decision-making process based on the steric hindrance of the alcohol and the required stability of the protecting group.
Caption: Decision tree for selecting a silyl protecting group.
Conclusion: The Role of t-Butyl-Containing Silyl Ethers
The tert-butyl-containing silyl ethers, TBS and TBDPS, are indispensable tools in modern organic synthesis. The TBS group strikes an excellent balance between stability and ease of removal, making it the most frequently used silyl ether for general purposes. It is robust enough to withstand a wide array of synthetic transformations, yet it can be cleaved under mild conditions with fluoride reagents, often in the presence of more resilient protecting groups.
The TBDPS group , with its significantly greater steric bulk, offers exceptional stability, particularly under acidic conditions where other silyl ethers might be labile. This makes it the protecting group of choice when harsh acidic reagents are required in subsequent synthetic steps. The ability to selectively deprotect other silyl ethers in the presence of a TBDPS group provides chemists with a powerful strategy for orthogonal protection in complex molecule synthesis.
References
- 1. Introduction of tert-butyldiphenylsilyl (TBDPS) group - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. synarchive.com [synarchive.com]
- 4. synarchive.com [synarchive.com]
- 5. synarchive.com [synarchive.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. TBS Deprotection - TBAF [commonorganicchemistry.com]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
A Comparative Analysis of t-Butylsilane Cross-reactivity with Common Functional Groups
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Chemoselectivity of a Bulky Silane (B1218182)
In the landscape of organic synthesis, the selective transformation of one functional group in the presence of others is a paramount challenge. Hydrosilanes have emerged as versatile and often milder alternatives to traditional metal hydride reducing agents. Among these, t-butylsilane and its derivatives, such as di-t-butylsilane, offer unique reactivity profiles owing to their steric bulk. This guide provides a comparative analysis of the cross-reactivity of this compound with various functional groups, supported by available experimental data, to aid in the strategic planning of complex synthetic routes.
Reactivity with Carbonyl Compounds
The reduction of carbonyls is a fundamental transformation in organic chemistry. The steric hindrance of this compound influences its reactivity and stereoselectivity, particularly in comparison to less bulky silanes like triethylsilane.
Ketones
Acid-catalyzed hydrosilylation of ketones with di-t-butylsilane has been shown to proceed with notable stereoselectivity. For instance, the reduction of 4-t-butylcyclohexanone with di-t-butylsilane yields predominantly the cis (axial) alcohol, the thermodynamically less stable isomer. This is in stark contrast to the reaction with triethylsilane, which favors the formation of the trans (equatorial) alcohol.
| Substrate | Silane | Major Product | Reference |
| 4-t-butylcyclohexanone | di-t-butylsilane | cis-4-t-butylcyclohexanol | [1] |
| 4-t-butylcyclohexanone | triethylsilane | trans-4-t-butylcyclohexanol | [2] |
This differential reactivity highlights the utility of sterically demanding silanes in controlling stereochemical outcomes.
Experimental Protocol: Acid-Catalyzed Reduction of 4-t-butylcyclohexanone with di-t-butylsilane
Materials:
-
4-t-butylcyclohexanone
-
di-t-butylsilane
-
Trifluoroacetic acid (TFA)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of 4-t-butylcyclohexanone (1.0 mmol) in anhydrous DCM (10 mL) under an inert atmosphere, add di-t-butylsilane (1.2 mmol).
-
Cool the mixture to 0 °C and add trifluoroacetic acid (0.1 mmol) dropwise.
-
Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by silica gel column chromatography to afford the desired alcohol.
-
Characterize the product by ¹H NMR and ¹³C NMR to determine the stereoselectivity.
Caption: Experimental workflow for the reduction of a ketone.
Reactivity with Alcohols and Amines
Under specific catalytic conditions, di-t-butylsilane exhibits reactivity towards alcohols and amines, primarily through dehydrogenative coupling reactions.
-
Alcohols: In the presence of a sodium hydroxide (B78521) catalyst, di-t-butylsilane undergoes dehydrocoupling with benzyl (B1604629) alcohol to form benzyloxy di-t-butylsilane[3].
-
Amines: Dehydrogenative coupling with aniline, catalyzed by supported gold nanoparticles, yields 1,1-di-t-butyl-N-phenylsilanamine[3].
These reactions demonstrate that while the Si-H bond in di-t-butylsilane is reactive, its cross-reactivity with these functional groups often requires specific catalytic activation. This provides a handle for achieving chemoselectivity.
Cross-reactivity with Other Functional Groups
Systematic, quantitative cross-reactivity studies of this compound with a broad array of functional groups are not extensively documented in readily available literature. However, based on the general principles of hydrosilylation and the known reactivity of other silanes, some predictions can be made.
| Functional Group | Expected Reactivity with this compound | Comparison with Triethylsilane |
| Esters | Generally low reactivity, may require harsh conditions or specific catalysts. | Triethylsilane can reduce esters, often requiring strong Lewis acid catalysis. |
| Amides | Very low reactivity is expected. | Reduction of amides with triethylsilane is challenging and typically requires activation or specialized catalysts. |
| Nitro Compounds | Reduction of nitro groups by silanes is known, but the efficacy of this compound is not well-documented. | Other silanes like polymethylhydrosiloxane (B1170920) (PMHS) are more commonly used for this transformation. |
It is important to note that the reactivity is highly dependent on the reaction conditions, especially the choice of catalyst.
Logical Relationship of Silane Reactivity
The reactivity of silanes in hydrosilylation is influenced by a combination of electronic and steric factors.
Caption: Factors governing silane reactivity in hydrosilylation.
Summary and Outlook
This compound and its derivatives represent valuable tools for selective transformations in organic synthesis. Their bulky nature leads to distinct reactivity and selectivity profiles compared to less hindered silanes. While the reduction of ketones and the catalyzed coupling with alcohols and amines are documented, a comprehensive understanding of their cross-reactivity with a wider range of functional groups remains an area for further investigation. The available data suggests that this compound exhibits a lower general reactivity, which can be advantageous for achieving high chemoselectivity in the presence of sensitive functional groups. Future studies focusing on systematic screening of its reactivity under various catalytic conditions will undoubtedly expand its utility in complex molecule synthesis.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of t-Butylsilane
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of t-Butylsilane, a common organosilane compound. Adherence to these protocols is critical for minimizing environmental impact and protecting personnel from potential hazards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment (PPE). This compound and its related compounds can be flammable and may cause skin and eye irritation.[1][2]
Essential Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles. |
| Face Protection | Face shield if there is a splash hazard. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Skin and Body | Lab coat, long pants, and closed-toe shoes. |
| Respiratory | Use in a well-ventilated area or with a fume hood. |
Spill Management Protocol
In the event of a this compound spill, immediate and proper containment is necessary to prevent further contamination and exposure.
Step-by-Step Spill Cleanup:
-
Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area and ensure adequate ventilation.
-
Contain the Spill: Use inert, non-combustible absorbent materials such as sand or earth to contain the spill.[3]
-
Collect the Waste: Carefully sweep or shovel the absorbed material into a suitable, labeled container for disposal.[3]
-
Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent, collecting all cleaning materials for disposal as hazardous waste.
-
Personal Decontamination: Wash hands and any affected skin areas with soap and water.
Disposal Workflow for this compound
The following diagram outlines the decision-making process and procedural steps for the proper disposal of this compound waste.
Detailed Disposal Procedures
The primary recommended method for the disposal of this compound is incineration by a licensed hazardous waste disposal facility.[3] It is imperative to adhere to all federal, state, and local regulations governing hazardous waste disposal.[1]
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
Ensure the container is compatible with the chemical and will not leak.
-
Do not mix with incompatible materials.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the name "this compound," and any other components if it is a mixed waste stream.
-
Include the date of accumulation.
-
-
Storage:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the contractor with the Safety Data Sheet (SDS) for this compound.
-
-
Empty Container Disposal:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent.[5]
-
The rinsate must be collected and disposed of as hazardous waste.[5]
-
Once properly cleaned, the container can be disposed of according to institutional guidelines, which may include recycling or disposal as non-hazardous waste.[6][7] Always deface or remove the original label from the empty container.[7]
-
Important Considerations:
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its containers be disposed of in the sewer system.[3]
-
Consult Regulations: Always consult and comply with all applicable federal, state, and local hazardous waste regulations to ensure complete and accurate classification and disposal.[1]
-
Documentation: Maintain accurate records of all hazardous waste generated and disposed of, in accordance with regulatory requirements.
References
- 1. aksci.com [aksci.com]
- 2. Di-terthis compound 30736-07-3 | TCI AMERICA [tcichemicals.com]
- 3. gelest.com [gelest.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
